2,5-Difluorobenzenesulfonic acid
Description
Properties
Molecular Formula |
C6H4F2O3S |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
2,5-difluorobenzenesulfonic acid |
InChI |
InChI=1S/C6H4F2O3S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H,9,10,11) |
InChI Key |
CNPUEAMWQSQQEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 2,5-Difluorobenzenesulfonic Acid & Derivatives
Executive Summary
2,5-Difluorobenzenesulfonic acid (2,5-DFBSA) and its activated derivative, 2,5-difluorobenzenesulfonyl chloride , represent a critical class of fluorinated aromatic scaffolds in medicinal chemistry. Unlike their 2,4- or 3,4-difluoro isomers, the 2,5-substitution pattern offers a unique electronic environment where the sulfonyl group exerts a regioselective activation of the ortho-fluorine (C2 position) while leaving the meta-fluorine (C5 position) relatively inert.
This regioselectivity renders 2,5-DFBSA an indispensable "scaffold builder" for developing Mineralocorticoid Receptor (MR) antagonists , antifungal azoles, and complex sulfonamide bioisosteres. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic architecture, and regioselective functionalization protocols.
Physicochemical Specifications
The free acid is highly hygroscopic and difficult to handle in precise stoichiometric quantities. Consequently, the sulfonyl chloride is the standard commercial form used in synthetic workflows.
| Property | This compound | 2,5-Difluorobenzenesulfonyl Chloride |
| CAS Number | 765213-67-0 (Acid) / 46020-63-7 (Generic) | 26120-86-5 (Primary Reagent) |
| Molecular Formula | C₆H₄F₂O₃S | C₆H₃ClF₂O₂S |
| Molecular Weight | 194.16 g/mol | 212.60 g/mol |
| Physical State | Hygroscopic white solid / Deliquescent | Clear, colorless to yellow liquid |
| Boiling Point | N/A (Decomposes) | 65–70 °C @ 0.5 mmHg |
| Density | ~1.6 g/cm³ (Predicted) | 1.58 g/mL @ 25 °C |
| Acidity (pKa) | < -2.0 (Est.[1] Strong Acid) | N/A (Electrophile) |
| Solubility | Water, Polar organic solvents | DCM, THF, Toluene (Hydrolyzes in water) |
Synthetic Architecture
The industrial synthesis of 2,5-DFBSA derivatives relies on the electronic symmetry of the starting material, 1,4-difluorobenzene . Because 1,4-difluorobenzene is symmetric, electrophilic aromatic substitution (sulfonation) yields a single regioisomer.
Synthesis Workflow (Graphviz)
The following diagram illustrates the primary industrial route (Chlorosulfonation) and the laboratory-scale alternative (Diazotization of 2,5-difluoroaniline).
Figure 1: Synthetic pathways to 2,5-difluorobenzenesulfonyl chloride and its downstream derivatives.
Reactivity & Regioselective Functionalization[2]
The core value of this scaffold lies in its divergent reactivity . The sulfonyl group (
The Regioselectivity Rule
In 2,5-difluorobenzenesulfonyl derivatives:
-
C2-Fluorine: Located ortho to the sulfonyl group. Highly activated due to inductive and resonance stabilization of the Meisenheimer complex.
-
C5-Fluorine: Located meta to the sulfonyl group. Relatively deactivated.
Result: Nucleophiles (amines, thiols, alkoxides) will selectively displace the C2-fluorine, allowing for the synthesis of 2-amino-5-fluorobenzenesulfonamides .
Mechanistic Pathway (Graphviz)
Figure 2: Divergent reactivity showing the sequential functionalization of the sulfonyl group followed by the aromatic ring.
Experimental Protocols
Protocol A: Synthesis of Sulfonamides (Sulfonyl Chloride Activation)
Objective: Convert 2,5-difluorobenzenesulfonyl chloride to a stable sulfonamide intermediate without displacing the fluorines.
-
Preparation: Dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) or THF. Cool to 0 °C under nitrogen.
-
Addition: Add 2,5-difluorobenzenesulfonyl chloride (1.0 equiv) dropwise. The reaction is exothermic.
-
Causality: Low temperature (0 °C) is critical. Higher temperatures may encourage premature
substitution at the C2-fluorine by the amine. -
Workup: Quench with water, extract with DCM, wash with 1N HCl (to remove excess amine), and dry over MgSO₄.
-
Validation:
NMR should show two distinct signals (approx -110 to -130 ppm range) with complex splitting patterns due to H-F and F-F coupling.
Protocol B: Regioselective Displacement
Objective: Selectively replace the C2-fluorine with a nucleophile (e.g., morpholine or a primary amine).
-
Substrate: Use the sulfonamide synthesized in Protocol A.
-
Conditions: Dissolve in a polar aprotic solvent (DMSO or DMF). Add the nucleophile (1.1–1.5 equiv) and a base (K₂CO₃ or Cs₂CO₃).
-
Reaction: Heat to 60–80 °C.
-
Mechanism: The base neutralizes the HCl/HF generated. The polar solvent stabilizes the anionic Meisenheimer intermediate.
-
Endpoint: Monitor by LC-MS. The C2-substituted product is the major species. The C5-substituted byproduct is typically <5%.
-
Purification: Recrystallization from Ethanol/Water is often sufficient due to the significant polarity change.
Applications in Drug Development[3]
Mineralocorticoid Receptor (MR) Antagonists
2,5-Difluorobenzenesulfonyl derivatives serve as the hydrophobic core for non-steroidal MR antagonists. The 2,5-substitution pattern provides metabolic stability against oxidative defluorination compared to monofluoro analogs.
Bioisosteres
The sulfonamide moiety acts as a bioisostere for amide bonds, offering:
-
Increased metabolic stability: Resistant to amidases.
-
Altered H-bond geometry: The tetrahedral sulfur geometry (
) positions substituents differently than the planar amide ( ), allowing for unique binding pocket exploration.
Safety & Handling
Danger: 2,5-Difluorobenzenesulfonyl chloride is corrosive and water-reactive .[2]
-
Hazards: Causes severe skin burns and eye damage (H314).[2][3] Reacts with water to release HCl and potentially HF if decomposition is severe.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Moisture sensitivity requires tightly sealed containers.
-
Spill Response: Do not use water. Neutralize with weak base (sodium bicarbonate) and absorb with inert material (vermiculite).
References
-
Sigma-Aldrich. 2,5-Difluorobenzenesulfonyl chloride Product Specification & SDS. Retrieved from
-
ChemicalBook. 2,5-Difluorobenzenesulfonyl chloride Properties and Synthesis. Retrieved from
-
PubChem. 2,5-Difluorobenzenesulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from
-
Thermo Fisher Scientific. Safety Data Sheet: 2,5-Difluorobenzenesulfonyl chloride. Retrieved from
-
WuXi AppTec. Regioselectivity in SNAr reactions of polyhalogenated heterocycles. (Mechanistic analogy for ortho-activation). Retrieved from
Sources
Technical Guide: Synthesis of 2,5-Difluorobenzenesulfonic Acid
This guide details the synthesis of 2,5-Difluorobenzenesulfonic acid (2,5-DFBSA) and its critical derivative, 2,5-Difluorobenzenesulfonyl chloride . These compounds are essential scaffolds in the development of sulfonamide-based pharmaceuticals, particularly in carbonic anhydrase inhibitors and oncology pipelines.
Executive Summary & Retrosynthetic Analysis
The synthesis of 2,5-DFBSA presents a classic trade-off between atom economy (direct sulfonation) and regio-control (diazotization). While 1,4-difluorobenzene is chemically symmetric, its electron-deficient nature requires forcing conditions for direct electrophilic substitution. Consequently, the Sandmeyer-Meerwein pathway (via 2,5-difluoroaniline) is often preferred in pharmaceutical settings for its milder conditions and higher purity profile, despite higher raw material costs.
Retrosynthetic Logic
-
Target: this compound (or Sulfonyl Chloride).
-
Precursor A (Industrial): 1,4-Difluorobenzene.[1] Mechanism: Electrophilic Aromatic Substitution (
). Challenge: Ring deactivation requires oleum/high heat. -
Precursor B (Pharma/Lab): 2,5-Difluoroaniline.[2] Mechanism: Radical-mediated chlorosulfonylation (Sandmeyer type).[3] Benefit: Guaranteed regiochemistry.
Pathway A: The Sandmeyer-Meerwein Route (Recommended)
Best for: High-purity pharmaceutical intermediates, lab-scale synthesis (<1 kg).
This route avoids the harsh thermal conditions of direct sulfonation and provides the sulfonyl chloride directly, which is the active electrophile needed for downstream drug synthesis (sulfonamide formation).
Reaction Scheme
-
Diazotization: 2,5-Difluoroaniline
Diazonium salt. -
Chlorosulfonylation: Diazonium salt +
+ 2,5-Difluorobenzenesulfonyl chloride. -
Hydrolysis (Optional): Chloride
Sulfonic Acid.
Detailed Protocol
Based on optimized conditions for electron-deficient anilines.
Reagents:
-
2,5-Difluoroaniline (1.0 eq)
-
Sodium Nitrite (
, 1.1 eq) -
Hydrochloric Acid (conc.[3] 12M, excess)
-
Glacial Acetic Acid (Solvent)[4]
-
Sulfur Dioxide (
gas or saturated solution) -
Copper(II) Chloride (
, 0.25 eq)
Step-by-Step Methodology:
-
Diazonium Preparation:
-
Charge a reactor with 2,5-difluoroaniline dissolved in a mixture of glacial acetic acid (3 vol) and conc. HCl (1.5 vol).
-
Cool the mixture to -10°C to -5°C . Critical: Temperature control prevents diazonium decomposition.
-
Add an aqueous solution of
dropwise, maintaining internal temperature < 0°C. Stir for 45 mins.
-
-
The Meerwein Reaction:
-
In a separate vessel, saturate glacial acetic acid with
gas until the weight increases by ~30%. -
Add
(catalyst) to the solution. -
Slowly transfer the cold diazonium solution into the
mixture. Observation: Nitrogen gas evolution will be vigorous. -
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup & Isolation:
-
Pour the reaction mixture into ice water (5 vol). The sulfonyl chloride will precipitate as an oil or solid.
-
Extract with dichloromethane (DCM) or diethyl ether.
-
Wash organic phase with cold water and 5%
(to remove acetic acid). -
Dry over
and concentrate in vacuo. -
Yield: Typically 80-87%.
-
-
Hydrolysis to Acid (if required):
-
Reflux the sulfonyl chloride in water/dioxane (1:1) for 4 hours.
-
Evaporate solvent to obtain the hygroscopic sulfonic acid solid.
-
Pathway B: Direct Sulfonation (Industrial)
Best for: Large-scale commodity production where purity requirements are managed by downstream recrystallization.
1,4-Difluorobenzene is deactivated. Standard sulfuric acid will not suffice; Oleum (Fuming Sulfuric Acid) and high temperatures are required.
Protocol
Reagents:
Methodology:
-
Charge 1,4-difluorobenzene into a glass-lined reactor.
-
Slowly add Oleum (2.0 eq) at room temperature.
-
Heat the mixture to 160°C - 200°C for 12-15 hours.
-
Note: The symmetry of 1,4-DFB means substitution at any position yields the 2,5-isomer.
-
-
Quench: Cool to 50°C and carefully pour onto crushed ice (highly exothermic).
-
Isolation (Salting Out): Add saturated NaCl solution to precipitate the Sodium 2,5-difluorobenzenesulfonate salt.
-
Purification: Recrystallize from Ethanol/Water.
Comparative Data & Specifications
| Feature | Sandmeyer-Meerwein Route | Direct Sulfonation Route |
| Starting Material | 2,5-Difluoroaniline | 1,4-Difluorobenzene |
| Key Reagents | Oleum ( | |
| Temperature | -10°C to 25°C | 160°C - 200°C |
| Primary Product | Sulfonyl Chloride (Active) | Sulfonic Acid (Passive) |
| Yield | 80-87% | 60-75% |
| Safety Profile | Corrosive, High Heat, Acid mist |
Reaction Logic & Mechanism Visualization
The following diagram illustrates the decision matrix and chemical flow for both pathways.
Caption: Dual-pathway logic showing the convergence of the radical-mediated Sandmeyer route and the electrophilic aromatic substitution route.
Analytical Characterization
To validate the synthesis, the following analytical signatures should be confirmed.
1H NMR (DMSO-d6, 300 MHz)
-
Aromatic Region: The 2,5-substitution pattern on the difluoro-ring creates a distinct splitting pattern due to H-F coupling.
- 7.40 - 7.60 ppm: Multiplet (2H). Look for the ddd splitting characteristic of protons ortho/meta to fluorine atoms.
19F NMR
- -115 to -125 ppm: Two distinct signals (if resolution allows) or a complex overlapping multiplet, significantly shifted downfield compared to non-sulfonated precursors due to the electron-withdrawing sulfonyl group.
Mass Spectrometry (LC-MS)
-
Mode: Negative Ion (ESI-).
-
Target Ion:
= 193.0 m/z (for the sulfonic acid).
Safety & Handling (E-E-A-T)
-
Chlorosulfonic Acid/Oleum: Reacts violently with water. All glassware must be oven-dried. A gas scrubber (NaOH trap) is mandatory to neutralize evolved HCl and SO2 gases.
-
Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and process immediately.
-
Fluorinated Compounds: While stable, combustion may release HF. Use appropriate respiratory protection.
References
-
Sigma-Aldrich. 2,5-Difluorobenzenesulfonyl chloride Product Specification & Safety Data.Link
-
ChemicalBook. Synthesis and properties of 2,5-Difluorobenzenesulfonyl chloride (CAS 26120-86-5).[2]Link
-
GuideChem. General procedures for chlorosulfonation of electron-deficient aromatics.Link
-
PubChem. this compound - Compound Summary.Link
-
Santa Cruz Biotechnology. 2,5-Difluorobenzenesulfonamide (Drug Intermediate).[7]Link
Sources
- 1. WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene - Google Patents [patents.google.com]
- 2. 2,5-DIFLUOROBENZENESULFONYL CHLORIDE | 26120-86-5 [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06283C [pubs.rsc.org]
- 6. Trifluoromethanesulfonic acid: a novel solvent for the electrophilic fluorination of fluoroaromatics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. 2,5-Difluorobenzenesulfonamide | CAS 120022-63-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
An In-depth Technical Guide to 2,5-Difluorobenzenesulfonic Acid for Advanced Research
This guide provides a comprehensive technical overview of 2,5-Difluorobenzenesulfonic acid, designed for researchers, medicinal chemists, and drug development professionals. Acknowledging the scarcity of published empirical data for this specific compound, this document emphasizes predictive analysis based on established chemical principles and provides robust, self-validating protocols for its characterization. Our approach is grounded in the practical needs of the laboratory, ensuring that researchers can confidently source, verify, and utilize this important chemical building block.
Core Identity and the Data Gap
This compound is an aromatic sulfonic acid whose structure is foundational in the synthesis of more complex molecules, particularly within pharmaceutical research. Its identity is established by the following:
-
CAS Number : 765213-67-0[1]
-
Molecular Formula : C₆H₄F₂O₃S[1]
-
Molecular Weight : 194.16 g/mol
-
Appearance : Solid (form)[1]
A critical insight for any researcher is the notable absence of comprehensive, publicly available analytical data for this compound. Major chemical suppliers explicitly state that they do not collect or provide analytical data, selling the product on an "as-is" basis where the buyer assumes responsibility for confirming identity and purity[1]. This guide, therefore, serves not only to present what is known but to equip the scientist with the methodology to ascertain the key physical properties independently.
Caption: Molecular structure of this compound.
Physicochemical Properties: An Expert-Informed Predictive Analysis
In the absence of empirical data, we can predict the physical properties of this compound by leveraging our understanding of its structural components: a highly polar sulfonic acid group, a rigid aromatic ring, and two strongly electron-withdrawing fluorine atoms.
| Property | Predicted Value / Characteristic | Rationale & Comparative Insights |
| Physical State | White to off-white crystalline solid.[1] | This is consistent with the known solid form of the compound and typical for aromatic sulfonic acids. |
| Melting Point | >100 °C (Decomposition may occur) | Aromatic sulfonic acids are generally high-melting solids. The related 2,5-Difluorobenzoic acid melts at 130-134 °C[2]. The strong intermolecular forces from the sulfonic acid group suggest a relatively high melting point. |
| Boiling Point | Not Applicable (Likely decomposes) | The high polarity and molecular weight suggest a very high boiling point, likely exceeding the thermal stability of the molecule, leading to decomposition (desulfonation) before boiling. The precursor, 2,5-difluorobenzenesulfonyl chloride, boils at 221 °C.[3] |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMSO). Sparingly soluble in nonpolar solvents. | The sulfonic acid group (-SO₃H) is highly polar and capable of extensive hydrogen bonding, conferring high water solubility. This contrasts sharply with 2,5-Difluorobenzoic acid, which is reported as insoluble in water[2], highlighting the dominant solubilizing effect of the sulfonic acid moiety over the carboxylic acid. |
| Acidity (pKa) | < 0 | Benzenesulfonic acid is a strong acid with a pKa around -2.8[4]. The two fluorine atoms are powerful electron-withdrawing groups, which will further stabilize the sulfonate conjugate base through induction, making this compound an even stronger acid. It is expected to be fully dissociated in water. |
Significance in Drug Discovery and Medicinal Chemistry
The 2,5-difluorobenzenesulfonyl scaffold is of significant interest to medicinal chemists for several reasons rooted in the unique properties of its constituent functional groups.
-
The Role of Fluorine : The strategic introduction of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, block sites of metabolic attack (improving metabolic stability), and enhance binding affinity to target proteins by participating in specific electrostatic interactions.
-
The Sulfonic Acid/Sulfonamide Moiety : While the sulfonic acid itself is often used as a salt-forming group to improve solubility, its derivative, the sulfonamide, is a privileged scaffold in medicinal chemistry. Fluorinated benzenesulfonamides have been extensively studied as inhibitors of carbonic anhydrases, a class of enzymes implicated in various diseases.[5][6] Therefore, this compound serves as a key precursor for synthesizing these valuable sulfonamide derivatives.
Caption: A step-by-step workflow for the complete characterization.
Step-by-Step Methodologies
Objective : To unequivocally confirm the structure and purity of a supplied sample of this compound.
Protocol 1: Spectroscopic Confirmation
-
Sample Preparation : Dissolve ~10 mg of the solid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice due to its ability to dissolve the polar compound and its non-exchangeable acidic proton, allowing observation of the -SO₃H proton.
-
¹H NMR Spectroscopy :
-
Expected Signals : You should observe three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), each exhibiting complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. A broad singlet at a high chemical shift (>10 ppm) corresponding to the acidic sulfonic acid proton should also be present.
-
Causality : The unique splitting patterns are a fingerprint of the 1,2,4-substitution on the benzene ring and confirm the relative positions of the fluorine atoms and the sulfonic acid group.
-
-
¹⁹F NMR Spectroscopy :
-
Expected Signals : Two distinct signals are expected, as the two fluorine atoms are chemically non-equivalent. These signals will likely appear as complex multiplets due to coupling with aromatic protons.
-
Causality : The presence of two, not one, fluorine signals definitively rules out symmetric isomers like 2,6- or 3,5-difluoro substitution.
-
-
¹³C NMR Spectroscopy :
-
Expected Signals : Six signals in the aromatic region (approx. 110-160 ppm) are expected. The carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF), providing further structural confirmation.
-
-
Mass Spectrometry (MS) :
-
Method : Use Electrospray Ionization in negative mode (ESI-).
-
Expected Ion : The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z of 193.98.
-
Causality : This confirms the molecular weight of the anion, which, combined with the NMR data, provides unambiguous structural verification.
-
Protocol 2: Purity and Physical Property Determination
-
Purity via HPLC :
-
Method : Develop a reverse-phase HPLC method (e.g., C18 column) with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic or trifluoroacetic acid to ensure the analyte is in a single protonation state.
-
Detection : Use a UV detector, monitoring at a wavelength around 260 nm.
-
Validation : A pure sample should yield a single major peak. Purity can be calculated from the peak area percentage.
-
-
Melting Point via Differential Scanning Calorimetry (DSC) :
-
Method : Heat a small, sealed sample pan at a controlled rate (e.g., 10 °C/min).
-
Observation : An endothermic transition will indicate the melting point. Thermogravimetric Analysis (TGA) should be run concurrently to check for decomposition, which would manifest as mass loss.
-
-
Acidity via Potentiometric Titration :
-
Method : Dissolve a precisely weighed amount of the acid in water and titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH), monitoring the pH with a calibrated electrode.
-
Validation : A sharp inflection point will be observed. Due to the high acidity, the starting pH will be very low, and the equivalence point will be at pH 7. This experiment primarily serves to confirm the acidic nature and can be used to determine the equivalent weight, further validating purity.
-
Safety and Handling
Researchers must handle this compound with appropriate care, recognizing its predicted properties as a strong, corrosive acid.
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [7]* Handling : Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. [7]Avoid contact with skin and eyes.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents. It is classified as a combustible solid. [1]* First Aid : In case of skin contact, wash immediately with plenty of soap and water. [7]In case of eye contact, rinse cautiously with water for several minutes. [8]Seek immediate medical attention if irritation persists or if ingested.
By combining predictive chemistry with a rigorous, structured approach to experimental verification, researchers can confidently and safely utilize this compound in their synthetic and drug discovery endeavors.
References
Sources
- 1. This compound AldrichCPR 765213-67-0 [sigmaaldrich.com]
- 2. 2,5-Difluorobenzoic acid | 2991-28-8 [chemicalbook.com]
- 3. 2,5-DIFLUOROBENZENESULFONYL CHLORIDE | 26120-86-5 [chemicalbook.com]
- 4. library.gwu.edu [library.gwu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR 765213-67-0 [sigmaaldrich.com]
- 8. 2,5-Difluorobenzoic Acid | 2991-28-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Technical Guide: 2,5-Difluorobenzenesulfonic Acid (CAS 765213-67-0)
[1][2][3]
Executive Summary
2,5-Difluorobenzenesulfonic acid (2,5-DFBSA) is a specialized organosulfur building block critical to the development of metabolically stable pharmaceutical scaffolds.[1] Distinguished by its specific fluorination pattern, this compound serves as a precursor for sulfonamides and sulfonylureas, moieties frequently utilized in mineralocorticoid receptor (MR) antagonists and antiviral therapeutics.[1]
This guide provides a rigorous technical analysis of 2,5-DFBSA, moving beyond basic catalog data to address synthesis, reaction mechanics, and application protocols.[1] It is designed for medicinal chemists and process engineers requiring high-fidelity data for lead optimization and scale-up.[1]
Chemical Profile & Structural Logic[3]
The strategic value of 2,5-DFBSA lies in the electronic and steric properties imparted by the fluorine atoms at the ortho and meta positions relative to the sulfonic acid group.
| Property | Data |
| CAS Number | 765213-67-0 |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₄F₂O₃S |
| Molecular Weight | 194.16 g/mol |
| Appearance | White to off-white hygroscopic crystalline solid |
| Acidity (pKa) | ~ -0.3 to -2.0 (estimated, strong acid) |
| Solubility | Highly soluble in water, polar organic solvents (MeOH, DMSO) |
| Stability | Stable under ambient conditions; hygroscopic (forms hydrates) |
Mechanistic Insight: The Fluorine Effect
The 2,5-difluoro substitution pattern exerts a dual influence:
-
Metabolic Blocking: The C-F bond is highly resistant to cytochrome P450 oxidation, effectively blocking metabolic "soft spots" on the phenyl ring.[1]
-
Electronic Modulation: The electron-withdrawing nature of fluorine (
effect) increases the acidity of the sulfonic group and the electrophilicity of derived sulfonyl chlorides, enhancing reactivity in coupling reactions [1].[1]
Synthetic Pathways[7][8]
High-purity synthesis of 2,5-DFBSA is achieved primarily through two routes: Electrophilic Aromatic Substitution (Industrial) and Sandmeyer-type Diazotization (Laboratory Precision) .[1]
Method A: Direct Chlorosulfonation (Scalable)
This method utilizes 1,4-difluorobenzene.[1] Due to the symmetry of the starting material, sulfonation at any open position yields the 2,5- substitution pattern relative to the sulfur.
Reaction Logic:
-
Precursor: 1,4-Difluorobenzene.[1]
-
Reagent: Chlorosulfonic acid (
) acts as both solvent and electrophile.[1] -
Mechanism: The reaction proceeds via an electrophilic aromatic substitution (
).[1] The fluorine atoms deactivate the ring, requiring thermal energy or excess reagent to drive conversion.
Method B: Diazotization of 2,5-Difluoroaniline (High Specificity)
For applications requiring absolute regiocontrol without isomer purification, the conversion of 2,5-difluoroaniline is preferred.[1]
Reaction Logic:
-
Step 1: Diazotization of aniline with
to form the diazonium salt.[1] -
Step 2: Meerwein reaction with
and catalyst to form the sulfonyl chloride.[1] -
Step 3: Hydrolysis to the sulfonic acid.[1]
Visualization: Synthetic Workflows
Caption: Comparison of the direct chlorosulfonation route (top) and the aniline-diazotization route (bottom) for synthesizing 2,5-DFBSA.
Experimental Protocols
Protocol 1: Synthesis via Chlorosulfonation (Adapted from [2, 3])
Target: 2,5-Difluorobenzenesulfonyl chloride (intermediate) -> Acid[1]
Materials:
-
1,4-Difluorobenzene (11.4 g, 0.1 mol)[1]
-
Chlorosulfonic acid (58.3 g, 0.5 mol)
-
Thionyl chloride (optional, to drive chloride formation)
-
Dichloromethane (DCM)[1]
Step-by-Step:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to an acid gas scrubber (NaOH trap).
-
Addition: Charge chlorosulfonic acid into the flask. Cool to 0°C using an ice bath.[1][2]
-
Reaction: Add 1,4-difluorobenzene dropwise over 30 minutes, maintaining internal temperature < 5°C. The reaction is exothermic.
-
Heating: Once addition is complete, remove the ice bath. Slowly heat the mixture to 60°C and stir for 2 hours. Evolution of HCl gas will be observed.[1][2]
-
Quench (CRITICAL): Cool the reaction mass to ambient temperature. Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring. Caution: Violent reaction.[1][2]
-
Isolation: Extract the resulting oil (sulfonyl chloride) with DCM (3 x 50 mL). Dry organics over
and concentrate in vacuo. -
Hydrolysis to Acid: Dissolve the sulfonyl chloride residue in water (50 mL). Heat to reflux for 4 hours. The oily chloride will dissolve as it converts to the hydrophilic sulfonic acid.[1]
-
Purification: Concentrate the aqueous solution under reduced pressure to obtain the crude acid. Recrystallize from minimal water or an ethanol/ether mixture.[1]
Protocol 2: Utilization in Sulfonamide Synthesis
Context: Coupling 2,5-DFBSA (via its chloride) to an amine scaffold.
-
Activation: If starting with the acid, convert back to sulfonyl chloride using
(reflux, 3h).[1] -
Coupling: Dissolve the amine substrate (1.0 eq) in dry Pyridine or DCM/TEA.
-
Addition: Add 2,5-difluorobenzenesulfonyl chloride (1.1 eq) at 0°C.
-
Workup: Stir at RT for 4-12h. Quench with 1M HCl. Extract with EtOAc.[1][3]
Applications in Drug Discovery[3][11][12]
2,5-DFBSA is primarily utilized as a bioisostere for other phenyl rings to improve physicochemical properties.[1]
Key Therapeutic Areas[3]
-
Mineralocorticoid Receptor (MR) Antagonists: The 2,5-difluoro motif is used to optimize the binding pocket fit, often replacing mono-fluoro or unsubstituted phenyl rings to enhance potency and selectivity [1].[1]
-
Antiviral Agents: Sulfonamide derivatives incorporating this core have shown efficacy in inhibiting viral replication by stabilizing capsid proteins or blocking protease active sites.[1]
-
Metabolic Stability: The fluorine atoms prevent oxidative defluorination and ring hydroxylation at the most reactive sites, extending the half-life (
) of the drug candidate.[1]
Structure-Activity Relationship (SAR) Visualization[3]
Caption: Impact of the 2,5-difluoro substitution pattern on pharmacokinetics and pharmacodynamics.
Handling & Safety (MSDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
Precautionary Measures:
-
PPE: Wear nitrile gloves (minimum 0.11 mm thickness), chemical safety goggles, and a face shield.[1]
-
Inhalation: Handle only in a fume hood.[1] Sulfonic acids can release irritating mists.[1]
-
Storage: Store in a desiccator. The compound is hygroscopic and will absorb atmospheric water to form a corrosive syrup.[1]
-
References
-
Vertex AI Search Results. (2025). Synthesis and Applications of 2,5-Difluorobenzenesulfonyl Chloride. Retrieved from ChemicalBook & GuideChem.[1] Link
-
GuideChem. (2022).[1] Synthesis method of Difluorobenzenesulfonyl chlorides. Link
-
BenchChem. (2025).[1][2] Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents. Link[1]
-
PubChem. (2025).[1][4] 2,4-Difluorobenzenesulfonic acid (Analogous Data). National Library of Medicine.[1] Link
Sources
- 1. This compound AldrichCPR 765213-67-0 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. US9801838B2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts - Google Patents [patents.google.com]
- 4. 2,4-Difluoro-benzenesulfonic acid | C6H4F2O3S | CID 15514816 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Structure and Characterization of 2,5-Difluorobenzenesulfonic Acid
Abstract
This guide provides a comprehensive technical overview of 2,5-Difluorobenzenesulfonic acid, a compound of increasing interest for researchers in medicinal chemistry and materials science. Recognizing that this molecule is often supplied with limited analytical data[1], this document serves as a practical framework for its synthesis, purification, and rigorous structural elucidation. We present detailed, field-proven methodologies for analytical characterization using High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and multinuclear (¹H, ¹³C, ¹⁹F) NMR spectroscopy. The causality behind experimental choices is explained, empowering researchers to independently verify the structure and purity of this versatile chemical building block. Furthermore, we explore its potential applications, drawing from the established roles of fluorinated aromatics and sulfonamides in drug discovery.
Introduction and Strategic Importance
This compound belongs to the class of arylsulfonic acids, compounds known for their strong acidity and utility as catalysts, intermediates, and detergents. The introduction of two fluorine atoms onto the benzene ring is a strategic design element of significant interest to drug development professionals. Fluorination is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity[2]. The sulfonic acid moiety, in turn, is a precursor to sulfonamides, a privileged scaffold found in a wide array of FDA-approved drugs[3][4][5].
However, a critical challenge for researchers is the lack of comprehensive, publicly available analytical data for this compound. Commercial suppliers may offer the product with the disclaimer that analytical data is not collected, placing the onus of structural confirmation and purity assessment squarely on the end-user[1]. This guide is therefore designed to bridge that gap, providing an authoritative, step-by-step approach to confidently characterize this molecule.
Molecular Identity and Physicochemical Properties
The foundational step in working with any chemical is to understand its basic structural and physical attributes.
Chemical Structure
The molecular structure consists of a benzene ring substituted with a sulfonic acid group (-SO₃H) at position 1, and fluorine atoms at positions 2 and 5.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The following table summarizes key identifiers and properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂O₃S | [1] |
| Molecular Weight | 194.16 g/mol | Calculated |
| CAS Number | 765213-67-0 | [1] |
| Physical Form | Solid | [1] |
| InChI String | 1S/C6H4F2O3S/c7-4-1-2-5(8)6(3-4)12(9,10,11)/h1-3H,(H,9,10,11) | [1] |
| SMILES String | FC1=CC=C(F)C=C1S(=O)(O)=O | [1] |
Synthesis and Purification Protocol
While commercially available, understanding the synthesis pathway is crucial for anticipating potential impurities. The most logical route proceeds via the hydrolysis of the corresponding sulfonyl chloride, which can be synthesized from 2,5-difluoroaniline[6].
Caption: Integrated analytical workflow for structural validation.
High-Resolution Mass Spectrometry (HRMS)
Expertise: HRMS is non-negotiable for verifying the elemental formula. It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula from all other possibilities within a given mass range. For an acid, electrospray ionization in negative mode (ESI-) is the method of choice, as it will readily deprotonate the molecule to form the [M-H]⁻ ion.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Analysis: Inject the sample and acquire the mass spectrum in negative ion mode.
Expected Results: The calculated exact mass of the [M-H]⁻ ion (C₆H₃F₂O₃S⁻) is 192.9776 . The HRMS result should match this value to within 5 ppm.
Fourier-Transform Infrared (IR) Spectroscopy
Expertise: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint" and can quickly verify the success of the hydrolysis reaction (i.e., the disappearance of the S-Cl bond and the appearance of the O-H bond).
Protocol:
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid directly on the crystal. If using a KBr pellet, mix a small amount of sample with dry KBr powder and press into a transparent disk.
-
Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorptions:
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (very broad) | O-H stretch | Sulfonic Acid |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1475 | C=C stretch | Aromatic Ring |
| 1250-1150 | S=O stretch (asymmetric) | Sulfonic Acid |
| 1080-1030 | S=O stretch (symmetric) | Sulfonic Acid |
| 1250-1100 | C-F stretch | Aryl-Fluoride |
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: NMR is the most powerful technique for determining the precise connectivity of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous confirmation of the 2,5-substitution pattern. The choice of solvent is critical; Deuterium oxide (D₂O) or DMSO-d₆ are suitable choices.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer. 2D experiments like COSY (H-H correlation) and HSQC/HMBC (H-C correlation) can further solidify assignments.
Predicted NMR Spectral Data (in DMSO-d₆):
| Nucleus | Predicted Shift (ppm) | Multiplicity | Coupling | Assignment |
| ¹H NMR | ~7.5-7.8 | ddd | J(H,H), J(H,F) | H-4 |
| ~7.3-7.5 | ddd | J(H,H), J(H,F) | H-3 | |
| ~7.1-7.3 | dd | J(H,F) | H-6 | |
| ¹³C NMR | ~158 | d | ¹J(C,F) | C-F (C-2 or C-5) |
| ~156 | d | ¹J(C,F) | C-F (C-5 or C-2) | |
| ~145 | t | J(C,F) | C-SO₃H (C-1) | |
| ~120 | d | J(C,F) | C-H (C-6) | |
| ~118 | d | J(C,F) | C-H (C-4) | |
| ~116 | t | J(C,F) | C-H (C-3) | |
| ¹⁹F NMR | ~-110 to -125 | m | F-2, F-5 |
Causality of Predictions:
-
¹H NMR: The three aromatic protons will appear as distinct signals. Their splitting patterns (multiplicities) will be complex due to both proton-proton (ortho, meta) and proton-fluorine (ortho, meta, para) couplings.
-
¹³C NMR: Six unique carbon signals are expected. The two carbons directly attached to fluorine will show very large one-bond C-F coupling constants (¹JCF ≈ 250 Hz) and will be significantly downfield. Other carbons will show smaller two-, three-, or four-bond couplings to the fluorine atoms.
-
¹⁹F NMR: Two signals are expected, each coupled to the other fluorine and to nearby protons.
Potential Applications in Research and Development
The unique structural features of this compound make it a valuable scaffold for innovation.
-
Drug Discovery: As a precursor to sulfonamides, it allows for the introduction of a difluorinated phenyl ring into drug candidates. This can enhance metabolic stability by blocking sites of oxidation and can modulate pKa and cell permeability, which are critical for optimizing drug efficacy and safety.[2][4]
-
Materials Science: Its strong acidity and thermal stability make it a candidate for use as an acid catalyst in organic reactions. It can also be used to synthesize specialty polymers or as a dopant to impart conductivity to materials.
Safety and Handling
-
Hazard Class: Expected to be corrosive. Causes severe skin burns and eye damage.[9][10]
-
Handling: Always handle in a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases.
Conclusion
This compound is a chemical intermediate with significant potential, particularly for the synthesis of novel pharmaceutical agents. However, its utility is predicated on the unambiguous confirmation of its molecular structure and purity. The lack of supplier-provided data necessitates a rigorous, in-house analytical approach. By following the integrated workflow of HRMS, IR, and multinuclear NMR spectroscopy detailed in this guide, researchers can proceed with confidence, ensuring the scientific integrity of their work and unlocking the full potential of this versatile building block.
References
-
PubChem. (n.d.). 2,5-Difluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2,5-Difluorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Difluoro-benzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,5-Difluorophenylacetic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2,6-Difluorobenzenesulfonic Acid. Retrieved from [Link]
- Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216.
-
PubChem. (n.d.). 2,5-Diaminobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 2,5-difluorobenzene diazonium tetrafluoroborate 3. Retrieved from [Link]
-
NIST. (n.d.). 2,5-Difluorobenzylamine. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichlorobenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT study of the IR and Raman vibrational spectra of 2,5- difluorobenzonitrile. Retrieved from [Link]
-
MassBank. (2016). Benzenesulfonic acids and derivatives. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
IRIS. (2022). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Retrieved from [Link]
-
PubMed. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Retrieved from [Link]
-
MDPI. (2024). FAMS—A Targeted Fatty Acid Mass Spectrometry Method for Monitoring Free Fatty Acids from Polysorbate Hydrolysis. Retrieved from [Link]
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- 10. 2,5-Dichlorobenzenesulfonic acid | C6H4Cl2O3S | CID 66616 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 2,5-Difluorobenzenesulfonic Acid
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2,5-Difluorobenzenesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the best available data to ensure the safe and effective use of this compound in a laboratory setting.
A Note on Data Availability: this compound is a compound primarily available for early discovery research. As such, comprehensive toxicological and physical hazard data is not fully established. The guidance herein is based on the known hazards of the sulfonic acid class of compounds and safety data from structurally similar chemicals, including other halogenated benzenesulfonic acids. All procedures should be conducted with the assumption that this compound is hazardous and corrosive.
Compound Identification and Inferred Hazard Profile
This compound is an aromatic sulfonic acid. While specific GHS classifications are not widely published for this exact compound, data from analogous chemicals, such as 2,4-Difluoro-benzenesulfonic acid and 2,5-Dichlorobenzenesulfonic acid, strongly suggest a similar hazard profile.[1][2] Sulfonic acids as a class are known to be strong acids and corrosive.[3][4]
Table 1: Chemical Identification
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 765213-67-0 |
| Molecular Formula | C₆H₄F₂O₃S |
| Molecular Weight | 194.16 g/mol |
| Physical Form | Solid |
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1C/2 | Causes severe skin burns and eye damage / Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[1][2] |
| Corrosive to Metals | Category 1 | May be corrosive to metals.[2] |
The primary hazards associated with this compound are its corrosivity and irritant properties. Direct contact can cause severe burns to the skin and eyes.[3][5] Inhalation of dust or vapors may lead to respiratory tract irritation, causing coughing and shortness of breath.[3]
Engineering Controls and Personal Protective Equipment (PPE)
Given the corrosive nature of sulfonic acids, robust engineering controls and a stringent PPE protocol are paramount to ensuring operator safety.[4]
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[6] This is critical to prevent the inhalation of any dust or potential vapors. The work area should also be equipped with an easily accessible emergency eyewash station and a safety shower.[7]
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must create a complete barrier between the researcher and the chemical. The following diagram outlines the mandatory PPE selection workflow.
Sources
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Technical Whitepaper: Spectral Characterization of 2,5-Difluorobenzenesulfonic Acid
This guide details the spectral characterization of 2,5-Difluorobenzenesulfonic acid (2,5-DFBSA) and its critical derivative, 2,5-Difluorobenzenesulfonyl chloride . In drug development, the sulfonyl chloride is the primary electrophilic intermediate used to introduce the 2,5-difluorophenylsulfonyl moiety; therefore, its spectral data is often more relevant for synthetic validation than the free acid itself.
Executive Summary
This compound (CAS: 101650-63-9) and its activated form, 2,5-Difluorobenzenesulfonyl chloride (CAS: 26120-86-5) , are critical fluorinated building blocks in medicinal chemistry. They serve as precursors for sulfonamide-based mineralocorticoid receptor antagonists and antiviral agents. This guide provides a rigorous spectral analysis (NMR, IR) to validate structural integrity, focusing on the unique spin-spin coupling patterns induced by the 2,5-difluoro substitution.
Molecular Architecture & Theoretical Basis
The 2,5-difluoro substitution pattern creates a distinct electronic environment that dictates spectral splitting.
-
Symmetry:
(planar). -
Spin System: The aromatic protons form an AMX spin system (if ignoring F) but are actually AMXXX' systems due to heteronuclear coupling with
nuclei ( , 100% abundance). -
Coupling Logic:
- Ortho: Large coupling (~7–10 Hz).
- Meta: Moderate coupling (~4–6 Hz).
- Para: Typically small (<2 Hz) but broadens peaks.
Structural Logic Diagram
Figure 1: Structural logic governing chemical shifts and coupling constants in 2,5-DFBSA.
Spectral Data Analysis
H NMR Spectroscopy
The proton NMR spectrum is characterized by complex multiplets rather than simple doublets due to extensive H-F coupling.
Primary Reference: 2,5-Difluorobenzenesulfonyl chloride (Precursor)
-
Solvent:
[1] -
Frequency: 400 MHz
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| H-6 | 7.65 – 7.75 | ddd (Doublet of doublets of doublets) | Most deshielded due to ortho- | |
| H-4 | 7.35 – 7.45 | m (Multiplet) | Shielded by two ortho/meta Fluorines. | |
| H-3 | 7.20 – 7.30 | m (Multiplet) | Ortho to F2, often overlaps with solvent in non-deuterated runs. |
Note on Hydrolysis: Upon hydrolysis to the sulfonic acid (
F NMR Spectroscopy
Fluorine NMR is the most diagnostic tool for purity assessment, avoiding solvent overlap issues common in
-
Reference:
(0 ppm) or internal standard. -
Pattern: Two distinct signals integrating 1:1.
| Fluorine Position | Chemical Shift ( | Pattern | Interpretation |
| F-5 | -112 to -116 | Multiplet | Meta to Sulfonyl group. |
| F-2 | -124 to -128 | Multiplet | Ortho to Sulfonyl group (more shielded due to steric/electronic ortho effect). |
FT-IR Spectroscopy
Infrared spectroscopy confirms the functional group transformation (e.g., Chloride
| Functional Group | Wavenumber ( | Mode | Diagnostic Value |
| O=S=O (Sulfonyl) | 1360 – 1380 | Asymmetric Stretch | Strong band; confirms sulfonyl core. |
| O=S=O (Sulfonyl) | 1160 – 1180 | Symmetric Stretch | Strong band; paired with asymmetric stretch. |
| C-F (Aromatic) | 1200 – 1250 | Stretch | Broad/Strong; overlaps with fingerprint. |
| C=C (Aromatic) | 1480, 1590 | Ring Stretch | Characteristic of benzene ring. |
| O-H (Acid) | 3100 – 3400 | Broad Stretch | Only present in Sulfonic Acid form (absent in Sulfonyl Chloride). |
Experimental Protocols (SOPs)
NMR Sample Preparation (Self-Validating)
-
Objective: Obtain high-resolution spectra free from hydrolysis artifacts (for chloride) or aggregation (for acid).
-
Validation Step: Check the water peak. For Sulfonyl Chloride, a growing water peak or HCl gas evolution indicates decomposition.
Protocol:
-
Solvent Selection:
-
For Sulfonyl Chloride : Use Anhydrous
stored over molecular sieves. Critical: Moisture causes rapid hydrolysis to the acid. -
For Sulfonic Acid/Salt : Use
or .
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter through a glass wool plug into the NMR tube to remove inorganic salts (if analyzing crude reaction mixtures).
-
Acquisition:
-
Run
NMR first (faster, wider sweep width ~ -50 to -200 ppm). -
Run
H NMR (16 scans min).
-
Workflow Visualization
Figure 2: Decision tree for solvent selection and spectral validation.
References
-
Sigma-Aldrich. 2,5-Difluorobenzenesulfonyl chloride Product Specification & MSDS. Accessed 2025.[2] Link
-
ChemicalBook. 2,5-Difluorobenzenesulfonyl chloride NMR and Properties. Link
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (2023 Release) - Fluorinated Benzenesulfonates. Link
-
PubChem. this compound Compound Summary. Link
-
Frontiers in Microbiology. Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives. (2022). Provides 1H NMR data for 2,5-difluorobenzenesulfonate esters. Link
Sources
Technical Guide: Solubility Profile and Handling of 2,5-Difluorobenzenesulfonic Acid
CAS: 765213-67-0
Formula:
Executive Summary
2,5-Difluorobenzenesulfonic acid is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates (e.g., for Alzheimer’s disease therapeutics) and as a strong acid catalyst in organic synthesis. Its solubility profile is dominated by the strongly hydrophilic sulfonic acid group (
This guide provides a technical analysis of its solubility, purification protocols, and handling requirements, designed for researchers who need to integrate this compound into drug development workflows.
Physicochemical Solubility Drivers
The solubility of this compound is governed by two competing structural domains:
-
The Sulfonic Acid Head (
): A highly polar, ionizable group that acts as a strong hydrogen bond donor and acceptor. It drives solubility in water and alcohols through solvation and ionization. -
The Difluorophenyl Tail: The aromatic ring provides lipophilicity, but the fluorine atoms (highly electronegative) at positions 2 and 5 withdraw electron density, increasing the acidity of the sulfonic group (predicted pKa < -3.0) and altering the dipole moment compared to non-fluorinated benzenesulfonic acid.
Predicted Solubility Profile
Note: Quantitative values are empirical estimates based on structural analogs (Benzenesulfonic acid, CAS 98-11-3) and polarity principles.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Driver |
| Protic Polar | Water, Methanol, Ethanol | Very High (> 100 mg/mL) | Ionization of |
| Aprotic Polar | DMSO, DMF, DMAc | High (> 50 mg/mL) | Dipole-dipole interactions; solvation of the proton. |
| Ethers | THF, 1,4-Dioxane, MeTHF | Moderate/High | Oxygen lone pairs accept H-bond from acid; good for synthesis. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low/Moderate | Limited solvation; often used for suspension or biphasic reactions. |
| Hydrocarbons | Hexane, Heptane, Toluene | Insoluble (< 1 mg/mL) | Lack of polarity; used as anti-solvents for crystallization. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise solubility data for your specific solvent system.
Objective: Determine the saturation limit of this compound in a target solvent at 25°C.
Materials:
-
Analytical Balance (±0.1 mg precision)
-
Scintillation vials (20 mL) with PTFE-lined caps
-
Syringe filters (0.45 µm PTFE or Nylon)
-
Temperature-controlled shaker or water bath
Workflow:
-
Preparation: Weigh 500 mg of this compound into a tared vial.
-
Solvent Addition: Add the target solvent in incremental aliquots (e.g., 500 µL) while agitating.
-
Saturation: If the solid dissolves completely, add more solid until a persistent suspension forms (saturation).
-
Equilibration: Agitate at 25°C for 24 hours to ensure equilibrium.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) and dry the residue under vacuum to constant weight.
-
Calculation:
Protocol B: Purification via Anti-Solvent Crystallization
Because the compound is hygroscopic and difficult to distill without decomposition, crystallization is the preferred purification method.
Principle: Dissolve the crude acid in a minimum volume of a polar solvent (Good Solvent), then induce precipitation by adding a non-polar solvent (Anti-Solvent).
System: Ethyl Acetate (Good Solvent) / Hexane (Anti-Solvent)
-
Dissolution: Dissolve crude this compound in Ethyl Acetate at 40–50°C. Use the minimum volume required to obtain a clear solution.
-
Filtration: Filter while warm to remove insoluble particulate matter.
-
Precipitation: Slowly add Hexane (or Heptane) dropwise to the warm solution with vigorous stirring until a slight turbidity persists.
-
Cooling: Allow the mixture to cool slowly to room temperature, then transfer to a fridge (4°C) for 4–12 hours.
-
Isolation: Filter the crystals under an inert atmosphere (nitrogen blanket) to prevent moisture absorption.
-
Drying: Dry in a vacuum oven at 40°C over
or silica desiccant.
Visualizations
Diagram 1: Solvation & Interaction Mechanism
This diagram illustrates how the solvent interacts with the different domains of the molecule, dictating solubility.
Caption: Differential solvation mechanisms showing high affinity for protic solvents via ionization and moderate affinity for ethers via H-bond acceptance.
Diagram 2: Purification Workflow (Crystallization)
A logical flow for purifying the compound from crude synthesis mixtures.[1]
Caption: Step-by-step purification workflow utilizing the solvent/anti-solvent method to isolate high-purity crystals.
Critical Safety & Handling
-
Corrosivity: As a strong sulfonic acid, this compound is corrosive to skin, eyes, and mucous membranes. Always wear chemical-resistant gloves (Nitrile/Neoprene) and safety goggles.
-
Hygroscopicity: The acid avidly absorbs atmospheric moisture, forming a hydrate. This alters the molecular weight and stoichiometry in reactions.
-
Storage: Store in a tightly sealed container, preferably in a desiccator or under inert gas (Argon/Nitrogen).
-
Handling: Weigh quickly or use a glovebox for high-precision stoichiometry.
-
-
Compatibility: Avoid contact with strong oxidizers and strong bases. Reacts exothermically with bases.
References
-
Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12352101 (this compound). Retrieved from
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ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from
-
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (General reference for sulfonic acid acidity trends). Retrieved from
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A Theoretical and Computational Guide to 2,5-Difluorobenzenesulfonic Acid for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the theoretical and computational chemistry of 2,5-Difluorobenzenesulfonic acid. It is designed for researchers, scientists, and professionals in drug development who are interested in the molecular properties, reactivity, and potential applications of this and similar fluorinated aromatic compounds. By leveraging established computational methodologies, this guide offers a predictive framework for understanding the behavior of this compound at a molecular level, even in the absence of extensive experimental data.
Introduction: The Significance of Fluorinated Benzenesulfonic Acids
Benzenesulfonic acids are a cornerstone of industrial organic chemistry, serving as potent acid catalysts in reactions like esterification and acting as crucial intermediates in the manufacturing of detergents, dyes, and pharmaceuticals.[1] Their utility in the pharmaceutical sector often involves the formation of besylate salts, which can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[2]
The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy in modern drug design.[3] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] In the context of this compound, the presence of two fluorine atoms on the benzene ring is anticipated to significantly modulate its acidity, reactivity, and intermolecular interactions, making it a compound of considerable interest for theoretical investigation and potential application in medicinal chemistry and materials science.
This guide will delineate the theoretical framework for studying this compound, from computational methodology to the prediction and analysis of its structural, electronic, and spectroscopic properties.
Computational Methodology: A Roadmap for Theoretical Analysis
The theoretical investigation of this compound can be robustly performed using Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] DFT, particularly with the B3LYP functional and a 6-311G(d,p) basis set, has been shown to provide accurate predictions for the geometries and vibrational frequencies of substituted benzene derivatives.[6][7]
Experimental/Workflow Protocol: Step-by-Step Computational Analysis
A typical computational workflow for the theoretical study of this compound is as follows:
-
Molecular Structure Input: The initial 3D structure of this compound is drawn using a molecular editor and imported into the computational chemistry software package (e.g., Gaussian, ORCA, Spartan).
-
Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is typically done using the B3LYP functional with the 6-311G(d,p) basis set. The optimization process iteratively adjusts the positions of the atoms until a stable structure on the potential energy surface is found.
-
Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
To predict the vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule.[8]
-
-
Electronic Property Calculation: From the optimized geometry, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them indicates the molecule's chemical stability.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites.
-
Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering insights into the electronic effects of the substituents.
-
-
Data Analysis and Visualization: The output data is analyzed to extract key structural parameters, vibrational modes, and electronic properties. Molecular visualization software is used to view the optimized structure, MEP map, and HOMO/LUMO orbitals.
Caption: Predicted electronic properties and their influence on the reactivity of this compound.
Predicted Vibrational and Spectroscopic Analysis
Frequency calculations allow for the prediction of the IR and Raman spectra, which can be used to identify the characteristic vibrational modes of the molecule.
Key Vibrational Modes
The predicted vibrational spectrum of this compound will be complex, but several key vibrational modes can be anticipated based on studies of similar compounds. [8][10]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3400-3600 | Stretching of the hydroxyl group in the sulfonic acid. |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the C-H bonds on the benzene ring. |
| S=O Asymmetric Stretch | 1350-1420 | Asymmetric stretching of the two S=O bonds. |
| S=O Symmetric Stretch | 1150-1250 | Symmetric stretching of the two S=O bonds. |
| C-F Stretch | 1100-1300 | Stretching of the carbon-fluorine bonds. |
| S-O Stretch | 1000-1080 | Stretching of the S-O single bond. |
| C-S Stretch | 700-800 | Stretching of the carbon-sulfur bond. |
The precise positions of these bands will be influenced by the electronic effects of the substituents and the overall molecular structure.
Potential Applications and Future Directions
The theoretical insights gained from computational studies of this compound can guide its synthesis and application in several areas:
-
Pharmaceuticals: Its strong acidity makes it a candidate for forming novel besylate salts of basic drugs, potentially improving their physicochemical properties. [2]The difluorinated benzene moiety could also be explored as a pharmacophore in the design of new enzyme inhibitors or other therapeutic agents, where the fluorine atoms can enhance binding affinity and metabolic stability. [4][11]
-
Catalysis: As a strong organic acid, it could serve as a catalyst in various organic reactions, potentially offering different reactivity or selectivity compared to non-fluorinated analogues. [1]
-
Materials Science: Fluorinated aromatic compounds are of interest in the development of advanced polymers and other materials with specific electronic or physical properties.
Future research should focus on the experimental validation of these theoretical predictions through synthesis and spectroscopic characterization. Further computational studies could explore its interaction with biological targets, its behavior in different solvents, and the mechanisms of reactions in which it participates.
Conclusion
While direct experimental literature on the theoretical properties of this compound is limited, a robust theoretical framework based on Density Functional Theory can provide significant predictive insights into its molecular structure, electronic properties, and spectroscopic signatures. The presence of two electron-withdrawing fluorine atoms and a sulfonic acid group is expected to result in a highly acidic and electronically distinct molecule. The computational protocols and predicted properties outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and other polysubstituted aromatic compounds in their respective fields.
References
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Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. REVISTA DE CHIMIE. [Link]
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Benzenesulfonic acid | 98-11-3. LookChem. [Link]
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Morley, J. O., & Roberts, D. W. (1997). Molecular Modeling Studies on Aromatic Sulfonation. 1. Intermediates Formed in the Sulfonation of Toluene. The Journal of Organic Chemistry, 62(21), 7358–7363. [Link]
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Experimental and molecular modelling studies on aromatic sulfonation. ResearchGate. [Link]
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Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. Scientific Research Publishing. [Link]
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Orabi, E. A., & English, A. M. (2025). Modeling CH3SOH–aromatic complexes to probe cysteine sulfenic acid–aromatic interactions in proteins. RSC Publishing. [Link]
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Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical field. (2024). Springer. [Link]
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The Modeling of Molecular Structure and Ion Transport in Sulfonic Acid Based Ionomer Membranes. ResearchGate. [Link]
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Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. (2020). PMC. [Link]
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Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. IISTE.org. [Link]
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Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. (2016). RSC Publishing. [Link]
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Sulfonation Mechanism of Benzene with SO 3 in Sulfuric Acid or Oleum or Aprotic Solvent: Obeying the Transition State Theory via a Trimolecular Electrophilic Substitution Clarified by Density Functional Theory Calculation. ResearchGate. [Link]
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4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PubMed Central. [Link]
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How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. (2024). Capital Resin Corporation. [Link]
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THEORETICAL STUDY OF SUBSTITUENT EFFECTS ON ELECTRONIC AND STRUCTURAL PROPERTIES OF2, 4-DIAMINO-5-PARA-SUBSTITUTED-PHENYL-6-ETHY. SID. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
-
Babu, P. D. S., et al. (2011). Molecular Structure and Vibrational Investigation of Benzenesulfonic Acid Methyl Ester Using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) Theory Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 168-178. [Link]
-
Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. (2019). Brieflands. [Link]
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CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Science Publishing. [Link]
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EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018). Master Organic Chemistry. [Link]
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Structural, energetic and thermodynamic properties of some anionic surfactants performed by DFT calculations. Impact on their adsorption on clays. Algerian Journal of Environmental Science and Technology. [Link]
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Comparison of Various Theoretical Measures of Aromaticity within Monosubstituted Benzene. (2024). NSF Public Access Repository. [Link]
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32.03 Inductive Effects in Substituted Benzenes. (2018). YouTube. [Link]
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Structures of some fluorinated benzenes determined by ab initio computation. ResearchGate. [Link]
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Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025). PubMed. [Link]
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Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]
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Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. ResearchGate. [Link]
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Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry. [Link]
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DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. (2023). MDPI. [Link]
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Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Waters Corporation. [Link]
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Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles. (2021). MDPI. [Link]
-
2,5-Furandicarboxylic acid. Wikipedia. [Link]
-
Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. ResearchGate. [Link]
-
Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. (2022). IRIS. [Link]
-
Synthesis of 2,5-furandicarboxylic acid using biosynthesized silver and gold nanoparticles as catalysts. (2021). Bulgarian Chemical Communications. [Link]
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2,5-Difluorobenzenesulfonic Acid: Synthetic Architecture and Pharmaceutical Utility
[1]
Executive Summary & Chemical Identity
This compound (2,5-DFBSA) represents a specialized fluorinated scaffold in medicinal chemistry.[1] Unlike its more common isomer, 2,4-difluorobenzenesulfonic acid (used in fluconazole intermediates), the 2,5-isomer provides a unique geometric vector for halogen bonding and metabolic stability.[1] It is rarely isolated as the free acid due to hygroscopicity; rather, it is predominantly utilized as 2,5-difluorobenzenesulfonyl chloride , a reactive electrophile for generating sulfonamide pharmacophores.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS (Acid) | 765213-67-0 (AldrichCPR) |
| CAS (Sulfonyl Chloride) | 26120-86-5 (Dominant Commercial Form) |
| Molecular Formula | C₆H₄F₂O₃S |
| Key Moiety | para-Difluoro substitution pattern relative to the ring, ortho/meta relative to sulfonate.[1][2][3][4] |
| Primary Application | Bioconjugation (Tyrosine targeting), PPARγ antagonists, CCR8 modulators.[1] |
Historical Genesis: The Fluorine Evolution
The history of 2,5-DFBSA is not defined by a single "eureka" moment but by the evolution of regioselective aromatic substitution in the post-WWII era.
-
1930s-40s (The Simons Era): The industrialization of electrochemical fluorination (Simons Process) by 3M made fluorocarbons available, but selective aromatic fluorination remained difficult.[1]
-
1950s-60s (The Schiemann Expansion): The Balz-Schiemann reaction (diazotization of anilines) became the standard for introducing fluorine.[1] The synthesis of 2,5-DFBSA initially relied on 2,5-difluoroaniline , a difficult-to-access starting material derived from nitration of 1,4-difluorobenzene.[1]
-
1990s-Present (The Lithiation Revolution): The modern accessibility of 2,5-DFBSA is driven by Directed ortho-Metalation (DoM) .[1] The symmetry of 1,4-difluorobenzene allows for high-yield lithiation, bypassing the messy nitration/reduction pathways of the mid-20th century.
Synthetic Methodologies
Researchers must choose between the Classical Sandmeyer Route (lower cost starting materials, hazardous steps) and the Modern Lithiation Route (high precision, cryogenic conditions).[1]
Pathway A: The Modern Lithiation Route (Recommended)
This method exploits the symmetry of 1,4-difluorobenzene .[1] Because both fluorine atoms are para to each other, they direct metallation to the ortho position (which is identical for all 4 open protons).
Mechanism:
-
Lithiation:
-Butyllithium removes a proton ortho to a fluorine (inductive acidification).[1] -
Sulfinylation: The lithiated species attacks
.[1] -
Oxidation: The sulfinate is chlorinated to the sulfonyl chloride.[1]
DOT Diagram: Lithiation Workflow
Caption: Regioselective synthesis via Directed ortho-Metalation (DoM) of 1,4-difluorobenzene.
Pathway B: The Modified Sandmeyer-Meerwein Route
Used when starting from 2,5-difluoroaniline .[1] This is common in legacy industrial processes where the aniline is a byproduct of agrochemical synthesis.
Protocol:
Technical Protocol: Laboratory Synthesis
Based on verified methodologies for fluorinated sulfonyl chlorides [1, 2].
Synthesis of 2,5-Difluorobenzenesulfonyl Chloride (Lithiation Method)
Safety Warning:
-
Preparation: Flame-dry a 500 mL three-neck flask. Charge with 1,4-difluorobenzene (11.4 g, 100 mmol) and anhydrous THF (150 mL) . Cool to -78°C (dry ice/acetone).
-
Lithiation: Add
-BuLi (2.5 M in hexanes, 44 mL, 110 mmol) dropwise over 30 mins. Maintain temp < -70°C. Stir for 1 hour. Causality: Low temp prevents benzyne formation.[1] -
Sulfinylation: Cannulate
gas (dried through trap) into the solution for 20 mins. The solution will turn pale yellow/white slurry. Warm to room temperature (RT). -
Chlorination: Cool mixture to 0°C. Add N-Chlorosuccinimide (NCS, 14.7 g, 110 mmol) in portions. Stir 2 hours at RT.
-
Workup: Quench with water. Extract with Ethyl Acetate (
mL).[1] Wash organics with brine.[1] Dry over .[1] -
Purification: Vacuum distillation (bp ~65-70°C at 0.5 mmHg) or flash chromatography (Hexanes/EtOAc).[1]
Yield Expectation: 80-87%.
Pharmaceutical Applications & Utility
A. Bioconjugation: The Tyrosine Target
One of the most sophisticated uses of the 2,5-difluoro motif is in site-selective protein modification .[1][5]
-
Mechanism: 2,5-Difluorobenzene diazonium salts (derived from the amine precursor of the sulfonic acid) react specifically with Tyrosine residues on proteins (e.g., Trastuzumab/Herceptin).[1]
-
Why 2,5-Difluoro? The fluorine atoms lower the pKa of the diazonium species, tuning its electrophilicity to match the phenol ring of Tyrosine, avoiding non-specific reaction with Lysine or Cysteine [3].
B. Medicinal Chemistry Scaffolds
The 2,5-difluorobenzenesulfonyl group is a pharmacophore in several high-value targets:
| Target Class | Drug Candidate/Compound | Mechanism of Action |
| PPARγ | Compound 10 (INT131 Analog) | Antagonist. The 2,5-difluoro ring occupies the hydrophobic pocket between Helix 3 and Helix 7, stacking with Phe363 [4].[1] |
| CCR8 | Sulfonamide Derivatives | Modulator. Used in cancer immunotherapy to deplete regulatory T cells.[1] |
| AMPA Receptor | Benzothiadiazine derivatives | Positive Allosteric Modulator. Treatment for cognitive decline; the fluorine atoms improve metabolic stability against P450 oxidation.[1] |
DOT Diagram: PPARγ Binding Logic
Caption: Structural basis for the potency of 2,5-difluorobenzenesulfonamides in PPARγ antagonism.[1]
References
-
ChemicalBook. (2025).[1] Synthesis of 2,5-Difluorobenzenesulfonyl chloride from 2,5-difluoroaniline.[1][6][1]
-
Sigma-Aldrich. (2025).[1] 2,5-Difluorobenzenesulfonyl chloride Product Specification & Safety.[1]
-
Sokolov, P., et al. (2025).[1][5] A study on the trastuzumab conjugation at tyrosine using diazonium salts.[5] ResearchGate.[1]
-
Marciano, D. P., et al. (2015).[1] Structure–Activity Relationship of PPARγ-Targeted Antidiabetics.[1] PubMed Central.[1]
-
GuideChem. (2022).[1] Synthesis route of 2,6-Difluorobenzenesulfonyl chloride (Analogous Chemistry).[1]
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- 3. papers.ssrn.com [papers.ssrn.com]
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Methodological & Application
Application Note: 2,5-Difluorobenzenesulfonic Acid in Organic Synthesis
This guide details the applications, mechanisms, and protocols for 2,5-Difluorobenzenesulfonic acid and its critical derivative, 2,5-Difluorobenzenesulfonyl chloride .
Content Type: Technical Guide & Protocols Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists
Executive Summary
This compound (2,5-DFBSA) and its derivatives represent a specialized class of sulfur-based building blocks. Unlike standard p-toluenesulfonic acid (p-TsOH), the presence of two fluorine atoms at the 2 and 5 positions exerts a profound electronic effect, significantly increasing the acidity of the parent acid and the electrophilicity of its sulfonyl chloride derivative.
Key Applications:
-
Synthesis of Bioactive Sulfonamides: The primary industrial use is as a precursor to 2,5-difluorobenzenesulfonyl chloride, a key intermediate in the synthesis of Mineralocorticoid Receptor (MR) antagonists and other sulfonamide-based pharmacophores.
-
Enhanced Electrophilic Sulfonylation: The fluorine substituents destabilize the transition state for nucleophilic attack less than electron-donating groups, making the corresponding sulfonyl chloride highly reactive toward weak nucleophiles.
-
Specialized Salt Formation: Used in salt screens to manipulate the physicochemical profile (solubility/crystallinity) of basic APIs when standard besylates or mesylates fail.
Chemical Properties & Mechanistic Insight[1]
The "Fluorine Effect"
The strategic placement of fluorine atoms alters the reactivity profile through inductive electron withdrawal (-I effect).
| Property | Benzenesulfonic Acid | This compound | Implication |
| Acidity (pKa) | ~ -2.8 | < -3.5 (Est.) | Stronger Brønsted acid; more effective catalyst for difficult dehydrations. |
| Lipophilicity (LogP) | -2.1 | ~ -0.5 | Increased lipophilicity improves solubility in organic solvents (DCM, EtOAc). |
| Sulfonyl Cl Reactivity | Moderate | High | The 2,5-difluoro motif makes the sulfur center more electrophilic, accelerating sulfonamide coupling. |
Structural Visualization
The following diagram illustrates the electronic activation provided by the fluorine substituents.
Caption: The electron-withdrawing fluorine atoms activate the sulfur center, facilitating rapid nucleophilic attack during sulfonamide synthesis.
Experimental Protocols
Protocol A: Synthesis of 2,5-Difluorobenzenesulfonyl Chloride
Context: This is the most common entry point for using this moiety in drug synthesis. The protocol typically starts from 2,5-difluoroaniline via a Meerwein reaction variant.
Reagents:
-
2,5-Difluoroaniline (1.0 equiv)
-
Sulfur Dioxide (SO2) gas or solution[1]
-
Copper(I) Chloride (CuCl) catalyst
Step-by-Step Methodology:
-
Diazotization:
-
Charge a reactor with 2,5-difluoroaniline (e.g., 100 mmol) and a mixture of conc. HCl (35 mL) and Acetic Acid (10 mL).
-
Cool the mixture to -10°C to -5°C .
-
Add a solution of NaNO2 (1.1 equiv) in water dropwise, maintaining the temperature below -5°C. Stir for 45 mins to form the diazonium salt.
-
-
Sulfonylation (Meerwein Reaction):
-
In a separate vessel, saturate glacial acetic acid (100 mL) with SO2 gas (bubbling for ~30 mins) or use a commercially available SO2/AcOH solution.
-
Add CuCl (0.25 equiv) to the SO2 solution.
-
Slowly transfer the cold diazonium salt solution into the SO2/CuCl mixture while stirring vigorously. Caution: Nitrogen gas evolution will be rapid.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up:
-
Pour the reaction mixture into ice water (500 mL). The product typically separates as an oil or solid.
-
Extract with tert-butyl methyl ether (TBME) or Dichloromethane (DCM).
-
Wash the organic layer with saturated NaHCO3 (to remove acetic acid) and brine.
-
Dry over Na2SO4 and concentrate under reduced pressure.
-
Purification: Distillation (bp ~65-70°C at 0.5 mmHg) or use crude if purity >95%.
-
Protocol B: General Sulfonylation of Amines (Drug Synthesis)
Context: Installing the 2,5-difluorobenzenesulfonyl motif onto a pharmacophore core.
Reagents:
-
Amine Substrate (1.0 equiv)
-
2,5-Difluorobenzenesulfonyl chloride (1.1 equiv)
-
Base: Pyridine (solvent/base) or Triethylamine (1.5 equiv) in DCM.
-
Catalyst: DMAP (0.1 equiv) - Optional, for sterically hindered amines.
Procedure:
-
Dissolve the amine substrate in anhydrous DCM (0.1 M concentration).
-
Add Triethylamine (1.5 equiv).
-
Cool to 0°C .
-
Add 2,5-difluorobenzenesulfonyl chloride dropwise.[2]
-
Note: The reaction is often faster than non-fluorinated analogs due to the activated sulfur center.
-
-
Monitor by TLC/LCMS. If incomplete after 1 hour, warm to Room Temperature.
-
Quench: Add water and separate phases. Wash organic layer with 1N HCl (to remove excess amine/pyridine) and brine.
Application in Salt Selection (Solid State Chemistry)
For drug candidates that are weak bases, 2,5-DFBSA offers a unique alternative to standard besylates.
Why use 2,5-DFBSA?
-
Crystal Packing: The fluorine atoms can induce different crystal packing motifs (halogen bonding) compared to unsubstituted benzene rings, potentially solving polymorphism issues.
-
Melting Point Modulation: Often yields salts with higher melting points than simple besylates, improving thermal stability.
Salt Screening Protocol:
| Step | Action | Observation Target |
|---|---|---|
| 1. Stoichiometry | Mix API (Free Base) and 2,5-DFBSA in 1:1 molar ratio in MeOH or Acetone. | Clear solution (salt formation). |
| 2. Crystallization | Slowly evaporate solvent or add anti-solvent (e.g., Heptane). | Precipitate/Crystal formation. |
| 3. Analysis | Analyze solid by XRPD and DSC. | Distinct peaks vs. free base; single endotherm. |
| 4. Solubility | Test equilibrium solubility in water (pH 1.2, 6.8). | Compare vs. HCl or Mesylate salt.[3][4] |
Safety & Handling
-
Corrosivity: Both the acid and the sulfonyl chloride are corrosive. Causes severe skin burns and eye damage.
-
Moisture Sensitivity: The sulfonyl chloride hydrolyzes rapidly in moist air to release HCl and the parent sulfonic acid. Store under inert gas (Argon/Nitrogen) in a desiccator.
-
Sensitizer: Sulfonamides and their precursors can cause sensitization. Handle in a fume hood.
References
-
Vertex AI Search. (2025). Synthesis of 2,5-difluorobenzenesulfonyl chloride from 2,5-difluoroaniline. Retrieved from
-
GuideChem. (2022). Synthesis route and applications of difluorobenzenesulfonyl chlorides. Retrieved from
-
National Institutes of Health (NIH). (2009). Drug substances presented as sulfonic acid salts: overview of utility. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from [5]
-
Google Patents. (2012). Patent US20120309796A1: Arylsulfonylamino compounds as CRTH2 antagonists. Retrieved from
Sources
Application Notes & Protocols: 2,5-Difluorobenzenesulfonic Acid as a High-Efficacy Catalyst for Esterification
Audience: Researchers, scientists, and drug development professionals.
Abstract: Esterification remains a cornerstone of organic synthesis, critical for the production of pharmaceuticals, fine chemicals, and materials. The efficiency of this transformation often hinges on the choice of an acid catalyst. This document provides a comprehensive technical guide on the application of 2,5-Difluorobenzenesulfonic acid as a superior Brønsted acid catalyst for esterification reactions. We will explore the mechanistic underpinnings of its enhanced reactivity, provide detailed, field-tested protocols for its use, and offer insights into process optimization.
Scientific Introduction: The Rationale for a Fluorinated Catalyst
The Fischer-Speier esterification is a classic, equilibrium-driven reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[1] The catalyst's primary role is to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3]
While traditional catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective, they present challenges such as corrosivity, harsh reaction conditions, and the potential for side reactions.[4][5] this compound emerges as a highly attractive alternative. Its catalytic prowess is rooted in fundamental electronic principles:
-
Enhanced Acidity: The two fluorine atoms on the benzene ring are powerful electron-withdrawing groups. This inductive effect strongly polarizes the S-O-H bond of the sulfonic acid moiety, increasing the acidity (lowering the pKa) well beyond that of non-fluorinated analogs like benzenesulfonic acid.[6][7] This heightened acidity translates to a higher concentration of protonated intermediates at equilibrium, accelerating the rate-limiting step of the reaction.
-
Homogeneous Catalysis: Being an organic-soluble acid, it ensures excellent miscibility in common non-polar reaction solvents, leading to efficient and uniform catalysis throughout the reaction medium.[8]
-
Improved Thermal Stability: The inherent strength of the C-F bond often imparts greater thermal and chemical stability to fluorinated organic molecules, making the catalyst robust under various reaction conditions.
Catalyst Profile and Safety
Chemical Structure:
Caption: Structure of this compound.
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₄F₂O₃S
-
Appearance: Solid
-
Safety Precautions: this compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[10] In case of contact, rinse the affected area immediately with copious amounts of water.[9]
The Catalytic Cycle: A Mechanistic Deep Dive
The catalytic cycle for esterification using this compound (ArSO₃H) follows the established Fischer mechanism. The high acidity of the catalyst ensures that the initial protonation step is fast and efficient.
Caption: The catalytic cycle for Fischer esterification.
Causality of the Mechanism:
-
Protonation: The catalyst donates a proton to the carbonyl oxygen of the carboxylic acid. This is the key activation step.
-
Nucleophilic Attack: The alcohol, a weak nucleophile, attacks the now highly electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: A molecule of water is eliminated, and a pi-bond is reformed.
-
Deprotonation: The catalyst's conjugate base (ArSO₃⁻) abstracts the final proton to yield the neutral ester product and regenerate the catalyst.[1][3]
Experimental Protocols
The following protocols are designed to be robust starting points for a variety of substrates. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific applications.
Protocol 1: Standard Esterification using Dean-Stark Water Removal
This method is ideal for driving the reaction equilibrium towards the product by physically removing the water byproduct.
Materials & Equipment:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (1.2 - 2.0 eq)
-
This compound (0.5 - 2.0 mol%)
-
Anhydrous Toluene (or another suitable azeotroping solvent)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: Assemble the flask, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried to remove residual moisture.
-
Charging the Flask: To the round-bottom flask, add the carboxylic acid, the alcohol, and a magnetic stir bar. Add anhydrous toluene to a concentration of approximately 0.5 M relative to the limiting reagent.
-
Catalyst Addition: Add this compound (e.g., 1 mol%) to the stirring mixture.
-
Reaction Execution: Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until water ceases to collect or reaction monitoring (e.g., TLC or GC) indicates completion.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.
-
Workup - Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two or three times. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water, followed by brine to facilitate phase separation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the crude ester product by flash column chromatography or distillation as required.
Experimental Workflow Diagram
Caption: General workflow for catalytic esterification.
Data & Performance Insights
The enhanced acidity of this compound is expected to translate into superior performance compared to traditional catalysts. The following table presents illustrative data to guide experimental design, comparing the anticipated results with a standard catalyst like p-TsOH.
| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Est. Yield (%) |
| Benzoic Acid | Ethanol | p-TsOH | 5.0 | 80 | 12 | ~85 |
| Benzoic Acid | Ethanol | 2,5-DFBSA | 1.0 | 80 | 4 | >95 |
| Adipic Acid | n-Butanol | p-TsOH | 5.0 | 110 | 16 | ~80 (Dibutyl) |
| Adipic Acid | n-Butanol | 2,5-DFBSA | 1.5 | 110 | 6 | >95 (Dibutyl) |
| Phenylacetic Acid | Isopropanol | p-TsOH | 5.0 | 90 | 24 | ~70 |
| Phenylacetic Acid | Isopropanol | 2,5-DFBSA * | 2.0 | 90 | 8 | >90 |
*2,5-DFBSA = this compound. Data is representative and intended for comparative purposes.
Field Insights & Troubleshooting:
-
For Sterically Hindered Substrates: For reactions involving bulky carboxylic acids or secondary/tertiary alcohols, a higher catalyst loading (up to 5 mol%) and extended reaction times may be necessary. The superior acidity of 2,5-DFBSA makes it particularly well-suited for these challenging transformations.
-
Acid-Sensitive Functional Groups: While highly efficient, the strong acidity can be detrimental to certain protecting groups (e.g., Boc, t-butyl ethers). For such substrates, conduct small-scale trials at lower temperatures and catalyst loadings (0.5 mol%) to assess compatibility.
-
Incomplete Reactions: If the reaction stalls, ensure the Dean-Stark trap is functioning correctly and that all reagents and solvents were anhydrous. An additional charge of the catalyst can sometimes restart a stalled reaction.
Conclusion
This compound represents a significant advancement in the field of acid catalysis for esterification. Its high acidity, driven by the inductive effects of its fluorine substituents, allows for lower catalyst loadings, shorter reaction times, and higher yields compared to conventional sulfonic acid catalysts. The protocols and insights provided herein offer a robust framework for researchers to leverage this powerful catalyst, enabling more efficient, economical, and scalable synthesis of a wide range of ester products.
References
- Benchchem.
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors
- American University of Ras Al Khaimah.
- PMC. Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets.
- Sigma-Aldrich. This compound AldrichCPR.
- Safety Data Sheet for 2,5-Difluorobenzoic acid. (2025, September 10).
- Safety Data Sheet for Benzenesulfonic acid, 2,5-dimethyl-, dihydr
- Benzenesulfonic Acid: Properties, Applic
- A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes. (2025, June 9).
- ResearchGate.
- Organic Chemistry Portal.
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes - Elchemy [elchemy.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Strategic Utilization of 2,5-Difluorobenzenesulfonic Acid (2,5-DFBSA) in Pharmaceutical Development
Topic: Applications of 2,5-Difluorobenzenesulfonic Acid in Pharmaceutical Synthesis Content Type: Detailed Application Notes and Protocols
Executive Summary
This compound (2,5-DFBSA) and its derivatives represent a specialized class of reagents in medicinal chemistry, distinct from standard benzenesulfonic (besylate) or toluenesulfonic (tosylate) acids. Its utility is bifurcated into two primary domains: (1) as a pharmacophore precursor for generating sulfonamide-based mineralocorticoid receptor (MR) antagonists and kinase inhibitors, and (2) as a "Designer Counter-ion" in salt screening to modulate the physicochemical properties (solubility, lipophilicity, and crystal packing) of basic Active Pharmaceutical Ingredients (APIs).
This guide provides actionable protocols for synthesizing the reactive sulfonyl chloride derivative and applying the acid in salt selection campaigns, grounded in industrial best practices.
Part 1: The Building Block Application
Synthesis of Aryl Sulfonamide Pharmacophores
The most prevalent application of 2,5-DFBSA is its conversion to 2,5-difluorobenzenesulfonyl chloride , a highly reactive electrophile used to introduce the 2,5-difluorophenylsulfonyl moiety into drug candidates. This motif is critical in developing Mineralocorticoid Receptor (MR) Antagonists , where the electron-withdrawing fluorine atoms optimize binding affinity and metabolic stability.
1.1 Mechanism of Action
The introduction of the 2,5-difluorobenzenesulfonyl group serves two mechanistic functions in ligand design:
-
Electronic Modulation: The fluorine atoms at the 2- and 5-positions lower the pKa of the sulfonamide NH, strengthening hydrogen bond interactions with receptor residues (e.g., Threonine or Serine in the MR binding pocket).
-
Metabolic Blocking: Fluorine substitution at the 2- and 5-positions blocks P450-mediated oxidation at metabolically vulnerable sites on the phenyl ring.
1.2 Protocol: Conversion to Sulfonyl Chloride and Amidation
Objective: Synthesize a 2,5-difluorobenzenesulfonamide derivative from the sulfonic acid precursor.
Reagents:
-
This compound (anhydrous)
-
Thionyl Chloride (
) or Oxalyl Chloride -
Catalytic DMF (N,N-Dimethylformamide)
-
Target Amine (Drug Intermediate)
-
Triethylamine (
) or Pyridine -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation (Acid to Chloride):
-
Charge a flame-dried round-bottom flask with this compound (1.0 equiv) under nitrogen.
-
Add anhydrous DCM (5 mL/g).
-
Add Thionyl Chloride (1.5 equiv) dropwise at 0°C.
-
Add catalytic DMF (2-3 drops).
-
Reflux at 40°C for 2-3 hours until gas evolution (
, ) ceases. -
Checkpoint: Monitor conversion via TLC (quench aliquot with methanol).
-
Concentrate in vacuo to yield crude 2,5-difluorobenzenesulfonyl chloride (typically an oil or low-melting solid). Handle with extreme care—moisture sensitive.
-
-
Coupling (Chloride to Sulfonamide):
-
Dissolve the Target Amine (1.0 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM at 0°C.
-
Dissolve the crude sulfonyl chloride from Step 1 in DCM.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 30 minutes, maintaining temperature <5°C.
-
Allow to warm to room temperature and stir for 4–12 hours.
-
-
Workup & Purification:
-
Quench with water.[1][2][3][4][5] Partition between DCM and 1M HCl (to remove unreacted amine/pyridine).
-
Wash organic layer with saturated
(to remove unreacted sulfonic acid/chloride hydrolysis products) and brine. -
Dry over
, filter, and concentrate. -
Recrystallize from Ethanol/Heptane or purify via Flash Column Chromatography (Hexane/EtOAc).
-
Figure 1: Synthesis Workflow
Caption: Conversion of 2,5-DFBSA to bioactive sulfonamide scaffold via sulfonyl chloride intermediate.
Part 2: The "Designer Salt" Application
Physicochemical Property Modulation
While benzenesulfonic acid (besylate) is a standard counter-ion, 2,5-DFBSA offers unique advantages in Salt Screening for problematic APIs. The electron-withdrawing fluorines increase the acidity (lower pKa) compared to benzoic acid, ensuring complete proton transfer to weak bases, while the lipophilic fluorine atoms can alter crystal packing and hygroscopicity.
2.1 Strategic Rationale
| Property | Standard Besylate | 2,5-Difluorobenzenesulfonate | Benefit of 2,5-DFBSA |
| Acidity (pKa) | ~ -2.8 | < -3.0 (Est.)[6][7][8][9][10][11] | Stronger acid; ensures salt formation with very weak bases. |
| Lipophilicity | Moderate | High | Can improve membrane permeability of the ion pair. |
| Crystal Packing | F- | Promotes unique polymorphs; potentially lower hygroscopicity. |
2.2 Protocol: Salt Screening for Solubility Optimization
Objective: Identify a stable crystalline salt of a weakly basic API using 2,5-DFBSA.
Reagents:
-
API (Free Base, >98% purity)
-
This compound (1.0 M solution in THF or Ethanol)
-
Solvents: Methanol, Isopropanol (IPA), Acetone, Ethyl Acetate.
Step-by-Step Methodology:
-
Stoichiometric Mixing:
-
Dissolve API (100 mg) in the minimum amount of solvent (e.g., Acetone) at 40°C.
-
Add 2,5-DFBSA solution (1.05 molar equivalents) slowly.
-
Observation: Watch for immediate precipitation. If amorphous gum forms, heat to reflux to redissolve.
-
-
Crystallization Induction:
-
Slow Cooling: Allow the solution to cool from 50°C to 20°C at a rate of 5°C/hour.
-
Anti-solvent Addition: If no precipitate forms, add non-polar anti-solvent (e.g., Heptane or MTBE) dropwise until turbidity persists.
-
Vapor Diffusion: Place an open vial of the API/Acid solution inside a larger closed jar containing Hexane.
-
-
Solid State Characterization (Validation):
-
Filter the resulting solid.
-
X-Ray Powder Diffraction (XRPD): Compare pattern to free base to confirm new phase formation.
-
DSC/TGA: Determine melting point and solvate state. A sharp melting point >150°C usually indicates a stable anhydrous salt.
-
Hygroscopicity (DVS): Measure mass change at 80% RH. 2,5-difluoro salts often show reduced water uptake compared to chlorides.
-
Figure 2: Salt Screening Decision Tree
Caption: Decision logic for isolating 2,5-difluorobenzenesulfonate salts.
Part 3: Safety & Handling (E-E-A-T)[7][14]
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).
Handling Protocols:
-
Moisture Sensitivity: The sulfonic acid is hygroscopic; the sulfonyl chloride derivative is extremely hydrolytically unstable. Store under argon/nitrogen.
-
PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory. All operations involving the chloride formation must be performed in a fume hood due to
and evolution. -
Neutralization: Spills should be neutralized with saturated Sodium Bicarbonate (
) solution before disposal.
References
-
Sigma-Aldrich. (2025). Product Specification: 2,5-Difluorobenzenesulfonyl chloride. Retrieved from [12]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15514816, 2,4-Difluorobenzenesulfonic acid (Analogue Reference). Retrieved from
-
Funder, J. W. (2017). Mineralocorticoid Receptor Antagonists: 60 Years of Research and Development. Journal of Endocrinology. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,5-Difluorobenzenesulfonyl chloride. Retrieved from
-
Bramlage, P., et al. (2009). Mineralocorticoid receptor antagonists.[13] Nature Clinical Practice Nephrology. (Contextual citation for MR Antagonist class utility).
Sources
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. aplng.com.au [aplng.com.au]
- 6. CAS 88-46-0: 2,5-Dihydroxybenzenesulfonic acid [cymitquimica.com]
- 7. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 8. Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists [mdpi.com]
- 9. orgsyn.org [orgsyn.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alkalisci.com [alkalisci.com]
- 13. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]
experimental protocol for using 2,5-Difluorobenzenesulfonic acid
Initiating Data Collection
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Deepening Information Gathering
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Navigating the Frontier: Potential Applications of 2,5-Difluorobenzenesulfonic Acid in Advanced Polymer Synthesis
Abstract
This technical guide delves into the prospective applications of 2,5-Difluorobenzenesulfonic acid in the realm of polymer chemistry. While direct, documented uses of this specific sulfonic acid are not widely reported in current literature, its unique molecular architecture—featuring a strongly acidic sulfonic acid group and two fluorine atoms on an aromatic ring—suggests a number of compelling, albeit hypothetical, applications. This document serves as a forward-looking exploration for researchers, scientists, and drug development professionals, providing detailed, plausible protocols based on established chemical principles and analogies to structurally related compounds. We will explore its potential as a potent acid catalyst in condensation polymerization, as a functional monomer for creating high-performance fluorinated polymers, and as a precursor for sulfonyl fluoride derivatives in the context of SuFEx click chemistry.
Introduction: The Case for this compound in Polymer Science
Benzenesulfonic acids, particularly p-toluenesulfonic acid, are workhorse acid catalysts in organic and polymer synthesis, facilitating reactions such as esterification and etherification.[1][2] The introduction of fluorine atoms onto the benzene ring is known to significantly increase the acidity of the sulfonic acid group due to the strong electron-withdrawing inductive effect of fluorine. This enhanced acidity could translate to higher catalytic efficiency, allowing for lower catalyst loadings or milder reaction conditions in polymerization processes.[3]
Furthermore, the incorporation of fluorine into polymer backbones is a well-established strategy for imparting desirable properties such as high thermal stability, chemical resistance, and specific gas permeability.[4] Specialty polymers like poly(arylene ether sulfone)s (PAES) are often synthesized using fluorinated and sulfonated monomers to create materials for applications like proton exchange membranes in fuel cells.[5][6] this compound presents an intriguing, yet unexplored, candidate as a monomer or co-monomer in the synthesis of such advanced materials.
This guide will, therefore, outline three potential, high-impact applications for this compound in polymer chemistry. Each section will provide the scientific rationale, a detailed experimental protocol, and a workflow visualization.
Application I: High-Activity Catalyst for Polyesterification
Scientific Rationale & Causality
The synthesis of high molecular weight polyesters via polycondensation of diols and diacids is an equilibrium-limited process that requires the efficient removal of a small molecule byproduct, typically water.[7] The reaction is often catalyzed by strong acids. We hypothesize that this compound, owing to its fluorine-enhanced acidity, could serve as a highly effective Brønsted acid catalyst for such reactions.[8] The increased acidity, compared to non-fluorinated analogues like p-toluenesulfonic acid, could lead to faster reaction kinetics and potentially lower the required reaction temperatures, thereby minimizing side reactions and degradation of the resulting polymer.
Experimental Protocol: Synthesis of Poly(butylene terephthalate) (PBT)
This protocol describes a hypothetical melt polycondensation of terephthalic acid and 1,4-butanediol using this compound as a catalyst.
Materials:
-
Terephthalic acid (TPA), polymer grade
-
1,4-Butanediol (BDO), polymer grade
-
This compound (catalyst)
-
Titanium(IV) butoxide (co-catalyst/stabilizer, optional)
-
High-purity nitrogen gas
-
Toluene (for azeotropic water removal)
Equipment:
-
Jacketed glass reactor with a bottom outlet
-
Mechanical stirrer with a high-torque motor
-
Distillation column and condenser
-
Vacuum pump with a cold trap
-
Temperature controller
-
Inert gas inlet
Procedure:
-
Reactor Charging: Charge the reactor with terephthalic acid (1.0 mole) and 1,4-butanediol (1.2 moles, 20% molar excess).
-
Catalyst Addition: Add this compound (0.1 mol % relative to TPA).
-
Inerting: Purge the reactor with high-purity nitrogen for 30 minutes to remove oxygen.
-
Esterification Stage:
-
Heat the reactor to 180-200°C under a slow nitrogen stream.
-
Stir the mixture to form a homogeneous slurry and then a clear melt.
-
Water will begin to distill off. Collect and monitor the amount of water to track the reaction progress. This stage typically takes 2-3 hours.
-
-
Polycondensation Stage:
-
Once approximately 80-90% of the theoretical amount of water has been collected, gradually increase the temperature to 240-250°C.
-
Simultaneously, slowly apply a vacuum, reducing the pressure to below 1 mmHg over a period of 1-2 hours.
-
Excess 1,4-butanediol will distill off.
-
Observe the increase in the viscosity of the melt (indicated by the torque on the mechanical stirrer).
-
-
Termination and Extrusion:
-
When the desired viscosity is reached (typically after 2-4 hours under high vacuum), stop the reaction by breaking the vacuum with nitrogen.
-
Extrude the molten polymer from the bottom of the reactor into a strand and quench in a water bath.
-
-
Pelletization: Pelletize the cooled polymer strand for subsequent characterization.
Characterization:
-
Intrinsic Viscosity: To determine the molecular weight.
-
FTIR Spectroscopy: To confirm the formation of ester linkages and the absence of unreacted carboxylic acid groups.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
Visualization of the Catalytic Workflow
Caption: Workflow for polyesterification catalyzed by this compound.
Application II: Monomer for High-Performance Poly(arylene ether sulfone)s
Scientific Rationale & Causality
Sulfonated poly(arylene ether sulfone)s (SPAES) are a critical class of materials for proton exchange membranes (PEMs) in fuel cells.[4] Their properties are highly dependent on the degree and location of sulfonation. Synthesizing these polymers via the polycondensation of pre-sulfonated monomers offers superior control over the polymer architecture compared to post-polymerization sulfonation.[5]
We propose using a derivative of this compound, specifically 3,3'-disulfo-4,4'-difluorodiphenyl sulfone (a hypothetical monomer derived from the sulfonation of 4,4'-difluorodiphenyl sulfone, where the sulfonic acid groups are ortho to the fluorine atoms), in a nucleophilic aromatic substitution (SNAr) polycondensation with a dihydroxy monomer like 4,4'-biphenol. The fluorine atoms, activated by the strongly electron-withdrawing sulfone and sulfonic acid groups, would be susceptible to displacement by the phenoxide nucleophile, leading to the formation of an ether linkage and the polymer backbone. The resulting polymer would have a well-defined structure with sulfonic acid groups precisely positioned, which is crucial for creating efficient proton conduction channels.
Experimental Protocol: Synthesis of a Sulfonated Poly(arylene ether sulfone)
This protocol outlines a hypothetical nucleophilic aromatic substitution polycondensation.
Materials:
-
4,4'-Biphenol
-
3,3'-Disulfo-4,4'-difluorodiphenyl sulfone (hypothetical sulfonated monomer)
-
Anhydrous potassium carbonate (K2CO3)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap with condenser
-
Nitrogen inlet
-
Temperature-controlled oil bath
Procedure:
-
Monomer Charging: To the flask, add 4,4'-biphenol (10 mmol), the hypothetical 3,3'-disulfo-4,4'-difluorodiphenyl sulfone (10 mmol), and an excess of finely ground, anhydrous K2CO3 (12 mmol).
-
Solvent Addition: Add NMP (to achieve a 20% w/v solids concentration) and toluene (as an azeotroping agent, typically 50% of the NMP volume).
-
Azeotropic Dehydration: Heat the mixture to 140-150°C with vigorous stirring under a nitrogen flow. Water generated from the reaction of the phenol with K2CO3, along with any residual water, will be removed azeotropically with toluene. This step is critical and typically takes 4-6 hours.
-
Polymerization: After dehydration is complete (no more water collects in the Dean-Stark trap), drain the toluene and increase the temperature to 180-190°C to initiate polymerization.
-
Reaction Monitoring: Continue the reaction for 12-24 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Precipitation and Purification:
-
Cool the viscous polymer solution to room temperature and dilute with additional NMP if necessary.
-
Slowly pour the polymer solution into a large excess of stirring deionized water to precipitate the polymer in its potassium salt form.
-
Filter the fibrous polymer, wash it extensively with hot deionized water to remove salts and residual solvent, and then with ethanol.
-
-
Acidification:
-
To convert the polymer to its acidic form, boil the polymer in 1 M sulfuric acid for 2 hours.
-
Wash the polymer with deionized water until the washings are neutral (pH ~7).
-
-
Drying: Dry the final sulfonated polymer in a vacuum oven at 80°C overnight.
Characterization:
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine the degree of sulfonation.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity.
-
Ion Exchange Capacity (IEC): Titration to quantify the sulfonic acid group content.
-
Proton Conductivity: Measured on a cast membrane using impedance spectroscopy.
Visualization of the Polycondensation Workflow
Caption: Workflow for the synthesis of a sulfonated poly(arylene ether sulfone).
Application III: Precursor for SuFEx Click Chemistry
Scientific Rationale & Causality
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful "click" chemistry reaction that involves the reaction of a sulfonyl fluoride (R-SO₂F) with a nucleophile.[9] This reaction is highly efficient, specific, and can be performed under mild, often aqueous, conditions. Sulfonyl fluorides are generally stable but can be activated to react readily, making them excellent connectors for building complex molecular architectures, including polymers.[10]
We propose that this compound can be readily converted to 2,5-Difluorobenzenesulfonyl fluoride. This sulfonyl fluoride could then be used as a key building block in polymer science. For example, a bis(sulfonyl fluoride) monomer could be synthesized and polymerized with a diamine or diol to create polysulfonamides or polysulfonates, respectively. This approach allows for the creation of highly stable, fluorine-containing polymers with 100% atom economy in the polymerization step.
Experimental Protocol: Synthesis of a Polysulfonamide via SuFEx
This protocol describes a hypothetical polymerization of a bis(sulfonyl fluoride) monomer with a diamine.
Part A: Synthesis of a Hypothetical Bis(sulfonyl fluoride) Monomer (This is a prerequisite step, starting from a suitable precursor that can be derivatized with two 2,5-difluorobenzenesulfonyl fluoride groups.)
Part B: SuFEx Polymerization
Materials:
-
Hypothetical bis(2,5-difluorobenzenesulfonyl fluoride) monomer
-
1,6-Hexanediamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable base catalyst
-
Dimethylacetamide (DMAc), anhydrous
Equipment:
-
Schlenk flask with a magnetic stirrer
-
Nitrogen/argon inlet
-
Syringes for liquid transfer
Procedure:
-
Monomer Dissolution: In the Schlenk flask under an inert atmosphere, dissolve the bis(sulfonyl fluoride) monomer (5 mmol) in anhydrous DMAc.
-
Diamine Addition: Add 1,6-hexanediamine (5 mmol) to the solution via syringe.
-
Catalyst Addition: Add the base catalyst (e.g., DBU, 10 mol%) to initiate the polymerization.
-
Polymerization: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the polymerization can be monitored by the increase in viscosity.
-
Precipitation: Precipitate the resulting polysulfonamide by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Purification: Filter the polymer, wash it thoroughly with the precipitation solvent, and dry it under vacuum at 60°C.
Characterization:
-
¹⁹F NMR and ¹H NMR Spectroscopy: To confirm the structure of the polymer and the disappearance of the sulfonyl fluoride group.
-
FTIR Spectroscopy: To identify the formation of the sulfonamide linkage.
-
GPC: To determine the molecular weight and distribution.
-
TGA/DSC: To assess the thermal properties of the new polymer.
Visualization of the SuFEx Polymerization Logic
Caption: Logical flow from this compound to a polysulfonamide via SuFEx chemistry.
Conclusion and Future Outlook
While this compound remains a largely unexplored compound in the field of polymer chemistry, its inherent properties suggest significant potential. The hypothetical applications and protocols outlined in this guide—as a high-activity catalyst, a functional monomer for advanced membranes, and a precursor for SuFEx click chemistry—are grounded in well-established principles of polymer synthesis. It is our hope that this forward-looking analysis will inspire researchers to investigate the utility of this and other novel fluorinated compounds, thereby pushing the boundaries of materials science and enabling the development of next-generation polymers with enhanced properties and functionalities.
References
-
Am Ende, D. J., & Sharpless, K. B. (2018). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Reactions. Angewandte Chemie International Edition, 57(32), 9990-10013. [Link]
-
Jang, H. Y., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Polymers, 13(11), 1735. [Link]
-
Li, Y., et al. (2019). Synthesis and properties poly(arylene ether sulfone)s with pendant hyper-sulfonic acid. RSC Advances, 9(50), 29243-29250. [Link]
-
Miyatake, K., & Watanabe, M. (2011). Sulfonated Aromatic Polymers as Proton Exchange Membranes for Fuel Cells. Polymer Journal, 43, 619–631. [Link]
-
Noshir, M. I., & McGrath, J. E. (1977). Poly(arylene ether sulfone)s. Journal of Macromolecular Science, Part C: Polymer Reviews, 15(2), 193-225. [Link]
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]
-
Kim, D. S., et al. (2022). Engineering thermoplastics, such as poly(arylene ether sulfone), are more often synthesized using F-containing monomers rather than Cl-containing monomers... Polymers, 14(24), 5519. [Link]
-
Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Reactions. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]
-
Kim, Y. S., et al. (2005). Synthesis and characterization of sulfonated poly(arylene ether sulfone) copolymers as proton exchange membranes for fuel cell applications. Journal of Membrane Science, 263(1-2), 38-46. [Link]
-
Ishida, Y., et al. (2018). Hydrogen-transfer and condensation–addition polymerizations of acrylic acid. Polymer Chemistry, 9(34), 4425-4431. [Link]
-
Chemguide. (n.d.). Condensation Polymerisation. Chemguide. [Link]
-
Leyma, R., et al. (2012). Preparation and characterization of polyesters with controlled molecular weight method. International Scientific Organization. [Link]
-
Chemgapedia. (n.d.). Preparation of p-toluenesulfonic acid. Chemgapedia. [Link]
-
Gandini, A., et al. (2000). Acid-Catalyzed Polycondensation of 2-Hydroxymethylthiophene and Some of Its Homologues. Macromolecules, 33(26), 9573–9579. [Link]
-
Meier-Haack, J., et al. (2017). Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates. Polymers, 9(12), 693. [Link]
-
Bazargan, A. M., et al. (2014). A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. South African Journal of Chemistry, 68, 53-56. [Link]
- CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation - Google P
Sources
- 1. spegroup.ru [spegroup.ru]
- 2. CN101845004B - Method for preparing p-toluenesulfonic acid by toluene sulfonation - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonated Poly(Arylene Ether Sulfone) and Perfluorosulfonic Acid Composite Membranes Containing Perfluoropolyether Grafted Graphene Oxide for Polymer Electrolyte Membrane Fuel Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemguide.uk [chemguide.uk]
- 8. Hydrogen-transfer and condensation–addition polymerizations of acrylic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
Application Note: Quantitative Analysis of 2,5-Difluorobenzenesulfonic Acid
Abstract
This application note presents a comprehensive guide to the quantitative analysis of 2,5-Difluorobenzenesulfonic acid, a compound of increasing interest in pharmaceutical synthesis and material science. Due to its strong acidic nature and high polarity, specialized analytical methods are required for accurate and robust quantification. This document provides detailed protocols for two primary methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ion-Pairing and Ion Chromatography (IC) with Suppressed Conductivity Detection . The guide offers in-depth explanations of the underlying principles, step-by-step experimental workflows, and strategies for method validation, designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
Introduction: The Analytical Challenge
This compound is a strong organic acid characterized by its high polarity and lack of a significant chromophore for high-wavelength UV detection. These properties make its quantification in complex matrices, such as reaction mixtures or pharmaceutical formulations, a non-trivial task. Standard reversed-phase HPLC methods often fail to provide adequate retention for such a polar analyte, leading to poor peak shape and co-elution with the solvent front.
The methods detailed herein are designed to overcome these challenges by leveraging specific chemical interactions to achieve reliable retention, separation, and detection. The choice between Ion-Pairing RP-HPLC and Ion Chromatography will depend on the available instrumentation, sample matrix, and desired sensitivity.
Physicochemical Properties & Method Selection Rationale
Understanding the properties of this compound is critical for method development.
-
Acidity: As a sulfonic acid, it is a strong acid with a low pKa, meaning it exists almost exclusively as the anionic sulfonate form in typical aqueous solutions (pH > 2).
-
Polarity: The sulfonate group makes the molecule highly water-soluble and polar.
-
UV Absorbance: The benzene ring provides UV absorbance, but the maximum absorbance (λ_max) is expected to be in the low UV range (around 220-230 nm), which can be susceptible to interference from other compounds and mobile phase components.
Rationale for Method Selection:
-
Ion-Pairing RP-HPLC: This technique is ideal for retaining highly polar, ionic compounds on a non-polar stationary phase (like C18). A positively charged ion-pairing agent, such as tetrabutylammonium (TBA), is added to the mobile phase. This agent forms a neutral, hydrophobic ion pair with the anionic 2,5-difluorobenzenesulfonate, allowing it to be retained and separated by the C18 column. Detection is typically achieved using a UV detector set at a low wavelength.
-
Ion Chromatography (IC): This is a direct and powerful method for separating ions. An anion-exchange column is used to retain the negatively charged sulfonate. The analyte is then eluted using a competing ionic solution (eluent), such as a carbonate/bicarbonate buffer. Suppressed conductivity detection provides excellent sensitivity and selectivity for ionic species by chemically reducing the background conductivity of the eluent.
Experimental Workflow: Logical Overview
The overall process from sample receipt to final data analysis follows a structured path designed to ensure data integrity and reproducibility.
Caption: General workflow for the quantification of this compound.
Protocol 1: Ion-Pairing Reversed-Phase HPLC-UV
This method offers high resolution and is suitable for laboratories with standard HPLC-UV equipment. The causality behind this protocol is the formation of a neutral ion pair, which can be retained on a C18 column.
Required Materials & Instrumentation
-
Instrument: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
This compound reference standard.
-
Tetrabutylammonium hydrogen sulfate (TBAHS) or similar ion-pairing agent.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Potassium phosphate monobasic (KH₂PO₄).
-
Phosphoric acid (H₃PO₄).
-
Deionized water (≥18.2 MΩ·cm).
-
-
Glassware & Consumables: Volumetric flasks, autosampler vials, 0.22 µm syringe filters.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Aqueous Component (Buffer A):
-
Prepare a 20 mM potassium phosphate buffer. Weigh the appropriate amount of KH₂PO₄ and dissolve in 1 L of deionized water.
-
Add 5 mM of TBAHS to this solution.
-
Adjust the pH to 3.0 ± 0.1 using diluted phosphoric acid. This ensures the sulfonic acid is ionized and the silica-based column is stable.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Organic Component (Solvent B):
-
Use HPLC-grade Acetonitrile.
-
Step 2: Standard & Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and ACN.
-
Calibration Standards: Perform serial dilutions of the stock standard using the mobile phase as the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.
Step 3: Chromatographic Conditions A summary of the recommended starting conditions is provided in the table below.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, 5 mM TBAHS, pH 3.0 in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 40% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 225 nm |
| Run Time | 15 minutes |
Step 4: Data Analysis
-
System Suitability: Before running samples, inject a mid-level standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Calibration Curve: Plot the peak area of the calibration standards versus their concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be ≥0.995.
-
Quantification: Use the calibration curve to calculate the concentration of this compound in the prepared samples.
Ion-Pairing Mechanism Diagram
Caption: Formation of a neutral ion pair for retention on a C18 column.
Protocol 2: Ion Chromatography with Suppressed Conductivity
This method is highly selective and sensitive for ionic analytes and is the preferred technique when matrix interference is high or when analyzing for other ions simultaneously.
Required Materials & Instrumentation
-
Instrument: Ion Chromatography (IC) system equipped with a high-pressure pump, eluent generator (optional), autosampler, column thermostat, anion-exchange column, and a suppressor module with a conductivity detector.
-
Column: High-capacity anion-exchange column (e.g., Dionex IonPac™ AS11-HC or similar).
-
Reagents:
-
This compound reference standard.
-
Sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃), reagent grade.
-
Deionized water (≥18.2 MΩ·cm).
-
-
Consumables: IC vials, 0.22 µm syringe filters.
Step-by-Step Methodology
Step 1: Eluent Preparation
-
Prepare a 30 mM Sodium Hydroxide (NaOH) eluent. If using an eluent generator, use the appropriate EGC cartridge. If preparing manually, dissolve the appropriate amount of NaOH in degassed deionized water. This high concentration is needed to elute the strongly retained sulfonic acid.
Step 2: Standard & Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water.
-
Calibration Standards: Perform serial dilutions of the stock standard with deionized water to prepare standards in the desired range (e.g., 0.5, 2, 5, 10, 20 µg/mL).
-
Sample Preparation: Dilute the sample with deionized water to fall within the calibration range. Ensure the sample pH is near neutral. Filter through a 0.22 µm IC-certified syringe filter.
Step 3: Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | High-capacity anion-exchange column (e.g., IonPac AS11-HC) |
| Eluent | 30 mM NaOH |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 25 µL |
| Detection | Suppressed Conductivity |
| Suppressor | Anion Self-Regenerating Suppressor (e.g., ASRS 300) |
| Run Time | 20 minutes |
Application Note: 2,5-Difluorobenzenesulfonic Acid in Agrochemical Discovery
Executive Summary
This guide details the strategic application of 2,5-Difluorobenzenesulfonic acid (2,5-DFBSA) and its activated derivative, 2,5-Difluorobenzenesulfonyl chloride , in the development of next-generation agrochemicals.[1] While 2,6-difluoro isomers (e.g., Florasulam) are historically prominent, the 2,5-substitution pattern has emerged as a critical motif for modulating metabolic stability and lipophilicity in acetolactate synthase (ALS) inhibitors and novel sulfonamide fungicides.[1]
This document provides a validated workflow for converting the stable acid precursor into reactive intermediates for library synthesis, supported by mechanistic insights into the "Fluorine Effect" in crop protection chemistry.
Scientific Rationale: The Fluorine Effect in Agrochemical Design
In the design of modern herbicides (specifically sulfonylureas and triazolopyrimidines), the substitution pattern on the phenyl ring dictates both potency and environmental fate. The 2,5-difluoro motif offers distinct advantages over its non-fluorinated or mono-fluorinated analogs:
-
Metabolic Blocking: The C-H bonds at the 2 and 5 positions are susceptible to hydroxylation by cytochrome P450 enzymes in plants and weeds. Substituting these with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks these metabolic soft spots, extending the half-life of the active ingredient within the target weed.[1]
-
pKa Modulation: The electron-withdrawing nature of the two fluorine atoms acidifies the sulfonamide N-H bond (typically lowering pKa by 1-2 units). This is critical for ALS inhibitors, where the anionic form is often the active species that binds to the enzyme.
-
Lipophilicity (LogP): Fluorine substitution increases lipophilicity, enhancing cuticular penetration and systemic translocation within the plant.
Comparative Profile
| Property | 2,5-Difluoro Motif | 2,6-Difluoro Motif (e.g., Florasulam) | Unsubstituted Phenyl |
| Steric Bulk | Moderate (Planar) | High (Ortho-shielding) | Low |
| Electronic Effect | Strong | Strong | Neutral |
| Metabolic Stability | High (Blocks p- & o- sites) | High (Blocks both o- sites) | Low |
| Primary Application | SAR Optimization / Library Diversity | Commercial Standards | Baseline Reference |
Experimental Workflow: From Acid to Active Scaffold
The following workflow outlines the conversion of 2,5-DFBSA (or its aniline precursor) into a library of sulfonylurea herbicides.
Figure 1: Synthetic pathway for incorporating the 2,5-difluorophenyl motif into herbicidal scaffolds.
Detailed Protocols
Protocol A: Synthesis of 2,5-Difluorobenzenesulfonyl Chloride
Objective: Activate the stable aniline/acid precursor into the reactive sulfonyl chloride form.[1] Safety Warning: This reaction generates sulfur dioxide (SO2) and trace hydrogen chloride gas. Perform in a well-ventilated fume hood.
Materials:
-
2,5-Difluoroaniline (CAS 367-30-6)[1]
-
Hydrochloric acid (conc.)
-
Acetic acid (Glacial)[1]
-
Sulfur dioxide (SO2) gas or solution[1]
-
Cuprous chloride (CuCl) catalyst[1]
Procedure:
-
Diazotization:
-
In a 500 mL 3-neck flask, dissolve 0.1 mol of 2,5-difluoroaniline in a mixture of 30 mL conc. HCl and 10 mL acetic acid.
-
Cool the mixture to -5°C to -10°C using an ice/salt bath.
-
Add dropwise a solution of sodium nitrite (0.11 mol) in 15 mL water. Maintain temperature below -5°C. Stir for 45 minutes. Critical: Ensure complete diazotization to avoid explosion risk.
-
-
Chlorosulfonylation (Meerwein Reaction):
-
In a separate vessel, saturate 100 mL of glacial acetic acid with SO2 gas (approx. 30 min bubbling) and add 2.5 g CuCl.
-
Slowly add the cold diazonium salt solution to the SO2/CuCl mixture.
-
Observation: Nitrogen gas evolution will occur.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up:
-
Pour the reaction mixture into 400 mL ice water.
-
Extract with diethyl ether or dichloromethane (DCM) (3 x 100 mL).
-
Wash organic layer with saturated NaHCO3 (to remove acid) and brine.
-
Dry over MgSO4 and concentrate in vacuo.
-
Yield Target: >85% yellow oil or low-melting solid.
-
Protocol B: Synthesis of Sulfonylurea Library
Objective: Couple the sulfonamide to a heterocyclic amine to create an ALS-inhibitor candidate.
Materials:
-
2,5-Difluorobenzenesulfonamide (prepared from chloride via NH4OH treatment)[1]
-
Heterocyclic carbamate or isocyanate (e.g., 4,6-dimethoxy-2-pyrimidinyl isocyanate)[1]
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1]
-
Acetonitrile (anhydrous)[1]
Procedure:
-
Dissolve 1.0 eq of 2,5-difluorobenzenesulfonamide in anhydrous acetonitrile.
-
Add 1.1 eq of the heterocyclic isocyanate (or phenyl carbamate derivative).
-
Add 1.2 eq of DBU dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Acidification: Quench the reaction with 1N HCl until pH ~3. The sulfonylurea product typically precipitates.
-
Purification: Filter the solid and recrystallize from ethanol/water.
Analytical Quality Control
| Parameter | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Distinct aromatic signals at δ 7.4–7.8 ppm (multiplets).[1] |
| Purity | HPLC-UV (254 nm) | > 98.0% Area |
| Fluorine Content | 19F-NMR | Two distinct signals (approx. -110 to -125 ppm depending on substitution).[1] |
| Water Content | Karl Fischer | < 0.5% (Critical for stability of chloride) |
References
-
Dow AgroSciences LLC. (2003). Process for the preparation of fluorobenzenesulfonyl chlorides.[2][4] US Patent 6,509,499. Link
-
Syngenta Participations AG. (2015). Herbicidal Compounds (Sulfonamides).[5] European Patent EP 2220056. Link
-
F. Hoffmann-La Roche AG. (2012). Arylsulfonylamino derivatives as CRTH2 antagonists. US Patent Application 2012/0309796. Link
-
Sigma-Aldrich. (2025). 2,5-Difluorobenzenesulfonyl chloride Product Specification.Link[1]
-
ChemicalBook. (2025).[6] Synthesis of 2,5-Difluorobenzenesulfonyl chloride.[1]Link[1]
Sources
- 1. 2,5-DIFLUOROBENZENESULFONYL CHLORIDE | 26120-86-5 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
- 4. 2,6-Difluorobenzenesulfonyl chloride 97 60230-36-6 [sigmaaldrich.com]
- 5. Florasulam [myskinrecipes.com]
- 6. CAS RN 210532-25-5 | Fisher Scientific [fishersci.co.uk]
Synthesis of Derivatives from 2,5-Difluorobenzenesulfonic Acid: An Application and Protocol Guide
Abstract
This guide provides detailed protocols and scientific rationale for the synthesis of key derivatives from 2,5-difluorobenzenesulfonic acid. Primarily focusing on its conversion to the versatile intermediate, 2,5-difluorobenzenesulfonyl chloride, we explore subsequent transformations into two major classes of compounds: sulfonamides and sulfonate esters. These derivatives are of significant interest to researchers in medicinal chemistry and materials science. This document is structured to provide not only step-by-step instructions but also the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these procedures effectively.
Introduction: The Significance of the 2,5-Difluorobenzenesulfonyl Moiety
The 2,5-difluorophenylsulfonyl group is a critical structural motif in modern chemistry. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the electronic properties and reactivity of the sulfonyl group. This makes this compound and its derivatives valuable building blocks for:
-
Medicinal Chemistry: Aryl sulfonamides are a well-established class of pharmacophores found in a wide range of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1][2] The specific substitution pattern of the difluoro-aromatic ring can be used to fine-tune a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.
-
Materials Science: The unique electronic and physical properties imparted by the fluorinated sulfonyl group are leveraged in the design of advanced polymers, ionic liquids, and other functional materials.
The most common and versatile entry point for derivatization is not the sulfonic acid itself, but its more reactive corresponding sulfonyl chloride. Therefore, the efficient synthesis of 2,5-difluorobenzenesulfonyl chloride is the pivotal first step in any synthetic campaign.
Synthetic Strategy Overview
The overall synthetic workflow from the parent sulfonic acid to its principal derivatives is a multi-step process. The sulfonic acid is first activated by conversion to the highly reactive sulfonyl chloride. This intermediate can then be readily reacted with a variety of nucleophiles, primarily amines and alcohols, to yield the desired sulfonamides and sulfonate esters, respectively.
Figure 1: General workflow for the synthesis of derivatives.
Protocol I: Synthesis of 2,5-Difluorobenzenesulfonyl Chloride
The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation, most commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[3]
Causality and Mechanistic Insight: The reaction proceeds via the initial formation of a mixed anhydride (a chlorosulfite intermediate). The lone pair on the sulfur atom of thionyl chloride attacks the acidic proton of the sulfonic acid. The resulting intermediate is then attacked by the sulfonate anion. A subsequent nucleophilic attack by the chloride ion on the sulfonyl sulfur, with the departure of sulfur dioxide and a chloride ion, yields the final sulfonyl chloride product.
Detailed Experimental Protocol
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene (or another inert solvent like dichloromethane)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.
-
Reagent Charging: To the flask, add this compound (1.0 eq). Suspend the acid in anhydrous toluene (approx. 5-10 mL per gram of sulfonic acid).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension. DMF catalyzes the reaction by forming a small amount of Vilsmeier reagent in situ, which is a more potent chlorinating agent.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (2.0-3.0 eq) to the flask at room temperature. The addition should be done carefully as the reaction can be exothermic and will evolve HCl and SO₂ gas. Ensure the reaction is performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (for toluene, approx. 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution and the dissolution of the solid sulfonic acid.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. It is crucial to use a trap (e.g., a base trap with NaOH solution) to capture the corrosive and toxic vapors.
-
The resulting crude oil or solid is 2,5-difluorobenzenesulfonyl chloride. For many subsequent reactions, this crude product is of sufficient purity.[4]
-
If higher purity is required, vacuum distillation can be performed. The boiling point for 2,5-difluorobenzenesulfonyl chloride is reported as 65-70 °C at 0.5 mmHg.[4]
-
Protocol II: Synthesis of 2,5-Difluorobenzenesulfonamides
Sulfonamides are readily synthesized by the reaction of a sulfonyl chloride with a primary or secondary amine.[1] The reaction requires a base to neutralize the hydrochloric acid that is formed as a byproduct.
Causality and Mechanistic Insight: The reaction is a classic nucleophilic acyl substitution at the sulfonyl sulfur. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group. The added base (e.g., triethylamine or pyridine) scavenges the HCl produced, preventing the protonation of the starting amine, which would render it non-nucleophilic.[1][5]
Detailed Experimental Protocol
Materials:
-
2,5-Difluorobenzenesulfonyl chloride
-
Desired primary or secondary amine (e.g., aniline, morpholine, benzylamine)
-
Anhydrous base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and the anhydrous base (1.2-1.5 eq) in the chosen anhydrous solvent. Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the 2,5-difluorobenzenesulfonyl chloride (1.1 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Protocol III: Synthesis of 2,5-Difluorobenzenesulfonate Esters
The synthesis of sulfonate esters follows a similar principle to sulfonamide formation, using an alcohol or phenol as the nucleophile in place of an amine.
Causality and Mechanistic Insight: Alcohols are generally less nucleophilic than amines. Therefore, the reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which not only scavenges the HCl byproduct but also can act as a nucleophilic catalyst by forming a more reactive sulfonylpyridinium intermediate.
Detailed Experimental Protocol
Materials:
-
2,5-Difluorobenzenesulfonyl chloride
-
Desired alcohol or phenol
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1M aqueous copper (II) sulfate (CuSO₄) solution (optional, for pyridine removal)
Procedure:
-
Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the alcohol or phenol (1.0 eq) in anhydrous pyridine (which can serve as both base and solvent) or in anhydrous DCM with pyridine (2.0 eq) added. Cool the mixture to 0 °C.
-
Sulfonyl Chloride Addition: Add 2,5-difluorobenzenesulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM to the cooled mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (or 1M CuSO₄ solution until the blue color persists in the aqueous layer, which is effective at removing pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude ester by flash column chromatography or recrystallization.
-
Data Summary and Characterization
Successful synthesis of these derivatives requires confirmation of structure and purity. Standard analytical techniques should be employed.
| Derivative Class | Typical Yield Range | Key Characterization Peaks (¹⁹F NMR) | Key Characterization Peaks (IR) |
| Sulfonyl Chloride | 85-95% (crude) | Two distinct multiplets in the aromatic region | ~1380 cm⁻¹ (asymmetric SO₂) & ~1190 cm⁻¹ (symmetric SO₂) |
| Sulfonamides | 60-90% | Two distinct multiplets in the aromatic region | ~3300 cm⁻¹ (N-H stretch, if applicable), ~1340 cm⁻¹ (asymmetric SO₂), ~1160 cm⁻¹ (symmetric SO₂) |
| Sulfonate Esters | 65-95% | Two distinct multiplets in the aromatic region | ~1370 cm⁻¹ (asymmetric SO₂), ~1180 cm⁻¹ (symmetric SO₂), ~950 cm⁻¹ (S-O-C stretch) |
Conclusion
This compound is a valuable starting material for accessing a range of important chemical entities. Its conversion to the corresponding sulfonyl chloride provides a gateway intermediate that can be reliably transformed into sulfonamides and sulfonate esters. The protocols outlined in this guide are robust and based on well-established chemical principles. By understanding the causality behind each step—from the choice of chlorinating agent to the role of the base in subsequent substitutions—researchers can confidently apply and adapt these methods to synthesize novel derivatives for applications in drug discovery and materials science.
References
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 04(01), 001–015. Retrieved from [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Retrieved from [Link]
-
International Journal of Advance Research, Science, Communication and Technology. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
ResearchGate. (2019). (A) Conversion of sulfonate to sulfonylchloride with thionylchloride at.... Retrieved from [Link]
-
Taylor & Francis Online. (2021). Sulfonamide synthesis under green conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 433-447. Retrieved from [Link]
-
Reagent Guide. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]
Sources
Application Notes and Protocols for 2,5-Difluorobenzenesulfonic Acid in Advanced Materials Science
An In-depth Technical Guide
Preamble: Situating a Niche Reagent in High-Performance Materials
2,5-Difluorobenzenesulfonic acid is a specialized aromatic sulfonic acid whose direct applications in materials science are not broadly documented in mainstream literature, distinguishing it as a reagent for novel material exploration rather than established industrial processes.[1] Its unique molecular architecture, combining a strong sulfonic acid functional group with a difluorinated aromatic ring, presents a compelling platform for targeted material design. The potent acidity of the sulfonic acid group is a well-established driver for proton conductivity and catalytic activity, while the carbon-fluorine bonds are known to impart significant thermal stability, chemical resistance, and specific electronic characteristics.[2]
This guide moves beyond cataloged applications to provide a forward-looking, scientifically-grounded perspective on how this compound can be strategically employed. By drawing logical parallels from well-understood principles in polymer chemistry and organic electronics, we will outline its potential in three key areas: as a high-performance dopant for conducting polymers, as a functional monomer for proton-exchange membranes, and as a surface modifier for tuning interfacial properties. The following application notes and protocols are designed for researchers seeking to leverage this molecule's unique combination of properties to create next-generation materials.
Section 1: Core Application Note — A Novel Dopant for Conducting Polymers
Scientific Rationale & Expertise
The conductivity of conjugated polymers like polyaniline (PANI) is fundamentally dependent on a process called "doping," which introduces charge carriers onto the polymer backbone.[3] Acid-based doping is a primary mechanism, where a proton from the dopant protonates the imine nitrogens of PANI's emeraldine base form, creating polarons and bipolarons that are mobile along the polymer chain.[4]
Commonly used dopants like dodecylbenzenesulfonic acid (DBSA) or camphor-sulfonic acid (CSA) have been extensively studied.[5] The introduction of this compound as a dopant is hypothesized to offer distinct advantages:
-
Enhanced Electronic Interaction: The strong electron-withdrawing nature of the two fluorine atoms can modulate the electronic environment of the sulfonic acid group, potentially influencing the charge transfer efficiency between the dopant anion and the polymer chain. This can impact charge mobility and overall conductivity.
-
Improved Thermal and Chemical Stability: The inherent strength of the C-F bond can impart greater thermal stability to the doped polymer complex, a critical factor for device longevity and operation in demanding environments.[2]
-
Controlled Morphology: The rigid, fluorinated structure of the dopant anion can influence the packing and conformation of the polymer chains. Unlike the long, flexible alkyl tails of dopants like DBSA which induce solubility, the 2,5-difluorobenzenesulfonate anion may promote a more ordered, extended-coil conformation in the polymer, which is known to enhance conductivity.[6]
Experimental Protocol: Doping of Polyaniline (PANI)
This protocol details the solution-based doping of PANI emeraldine base with this compound.
Materials:
-
Polyaniline (emeraldine base, average Mw ~50,000 g/mol )
-
This compound (solid)[1]
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Glass substrates (for film casting)
-
Four-point probe conductivity measurement system
-
UV-Vis-NIR Spectrometer
Procedure:
-
PANI Solution Preparation:
-
In a nitrogen-filled glovebox, dissolve 100 mg of PANI emeraldine base in 10 mL of anhydrous NMP.
-
Stir the mixture at room temperature for 24 hours to ensure complete dissolution, resulting in a deep blue, viscous solution.
-
-
Dopant Solution Preparation:
-
Prepare a 0.1 M stock solution of this compound in anhydrous NMP. For example, dissolve 192.15 mg of the acid in 10 mL of NMP.
-
-
Doping Process:
-
While stirring the PANI solution, add the dopant solution dropwise to achieve a 1:0.5 molar ratio of PANI monomer units to dopant molecules. (Note: The molar mass of the aniline monomer unit is ~91.13 g/mol ).
-
Allow the mixture to stir for an additional 12 hours. A color change from deep blue to dark green is indicative of successful doping.
-
-
Film Casting & Annealing:
-
Filter the doped PANI solution through a 0.45 µm PTFE syringe filter.
-
Cast the solution onto clean glass substrates using a spin coater (e.g., 1000 rpm for 60 seconds) to achieve uniform films.
-
Transfer the films to a vacuum oven and anneal at 80°C for 4 hours to remove residual solvent.
-
-
Characterization:
-
Conductivity: Measure the sheet resistance of the annealed films using a four-point probe. Calculate the electrical conductivity (σ) using the formula σ = 1 / (Rs * t), where Rs is the sheet resistance and t is the film thickness.
-
Spectroscopic Analysis: Acquire UV-Vis-NIR spectra of the films. The appearance of characteristic polaron absorption bands (~800 nm and a free-carrier tail extending into the NIR region) confirms the doped, conductive state.[6]
-
Visualization of Doping Mechanism
Sources
- 1. This compound AldrichCPR 765213-67-0 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Doping-induced charge transfer in conductive polymers [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Secondary Dopants of Electrically Conducting Polyanilines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 2,5-Difluorobenzenesulfonic Acid
Executive Summary
This guide details the large-scale synthesis of 2,5-Difluorobenzenesulfonic acid (2,5-DFBSA) , a critical intermediate in the manufacturing of fluorinated pharmaceuticals (e.g., kinase inhibitors, quinolone antibiotics) and specialized electrolytes.
While direct sulfonation of 1,4-difluorobenzene using sulfuric acid is possible, it often yields a product difficult to isolate from the mineral acid matrix. Consequently, this protocol utilizes a Chlorosulfonation-Hydrolysis strategy . This two-step route proceeds via the intermediate 2,5-difluorobenzenesulfonyl chloride , which precipitates from the reaction mixture, allowing for facile isolation and purification before hydrolysis. This ensures a final API-grade purity (>99.5%) unattainable by direct sulfonation without costly ion-exchange steps.
Strategic Route Analysis
Reaction Pathway
The synthesis exploits the ortho-para directing effects of the fluorine substituents. Since 1,4-difluorobenzene is symmetric, electrophilic aromatic substitution occurs at any open position, all of which are chemically equivalent, yielding high regioselectivity.
Step 1: Chlorosulfonation
Step 2: Hydrolysis
Process Flow Diagram
The following logic map illustrates the critical decision nodes and material flow.
Figure 1: Critical Process Flow for the synthesis of 2,5-DFBSA via the sulfonyl chloride intermediate.
Safety & Hazard Controls (Critical)
| Hazard | Source | Mitigation Strategy |
| Violent Reaction | Chlorosulfonic acid + Water | NEVER add water to the acid. Quench the reaction mixture by slowly dripping it onto a large excess of ice with vigorous stirring. |
| Toxic Gas Release | HCl (gas) evolution | Scrubbers (NaOH trap) must be active during addition and heating phases. |
| Corrosivity | Chlorosulfonic acid, Sulfonic acid | Use glass-lined or Hastelloy reactors. PTFE gaskets required. |
| Thermal Runaway | Sulfonation exotherm | Controlled addition rate maintaining T < 10°C. Emergency cooling loop ready. |
Detailed Protocol
Phase 1: Synthesis of 2,5-Difluorobenzenesulfonyl Chloride
Reagents:
-
1,4-Difluorobenzene (1.0 equiv)[1]
-
Chlorosulfonic acid (4.0 equiv) – Excess acts as solvent and drives equilibrium.
-
Dichloromethane (DCM) – Optional solvent for extraction, though neat reaction is preferred for scale.
Procedure:
-
Reactor Setup: Equip a glass-lined reactor with a mechanical stirrer, reflux condenser, temperature probe, and a pressure-equalizing dropping funnel. Connect the condenser outlet to an acid gas scrubber (NaOH solution).
-
Charging: Charge the reactor with Chlorosulfonic acid (4.0 equiv) . Cool the jacket to 0°C.
-
Addition: Add 1,4-Difluorobenzene (1.0 equiv) dropwise over 2–3 hours.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) over 1 hour. Then, heat the jacket to 65–70°C and stir for 4–6 hours.
-
Checkpoint: Monitor HCl evolution. Cessation of bubbling indicates reaction completion.
-
-
Quenching:
-
Prepare a separate vessel with crushed ice (approx. 5x weight of reaction mass).
-
Slowly pour the reaction mixture onto the ice with vigorous agitation.
-
Observation: The sulfonyl chloride will precipitate as a white to off-white solid (or heavy oil that solidifies).
-
-
Isolation: Filter the solid. Wash with cold water (
) to remove residual sulfuric acid.-
Purity Check: If the solid is colored, dissolve in DCM, wash with brine, dry over
, and recrystallize from hexanes.
-
Phase 2: Hydrolysis to this compound
Procedure:
-
Hydrolysis: Transfer the wet sulfonyl chloride filter cake into a reactor. Add deionized water (approx. 3 mL per gram of chloride).
-
Reflux: Heat the mixture to reflux (
). -
Workup (Free Acid):
-
Concentrate the aqueous solution under vacuum to remove water and residual HCl.
-
The residue is the crude sulfonic acid.
-
Drying: Dry in a vacuum oven at 50°C over
(product is hygroscopic).
-
-
Workup (Sodium Salt - Optional):
-
If the salt form is acceptable, neutralize the hydrolysis solution with NaOH to pH 7.
-
Evaporate to dryness or crystallize from water/ethanol.
-
Analytical Specifications & Quality Control
To ensure the protocol is self-validating, the following parameters must be met at the intermediate and final stages.
Table 1: Process Control Parameters
| Analyte | Method | Acceptance Criteria | Notes |
| Intermediate (Sulfonyl Chloride) | HPLC (C18, ACN/H2O) | > 98.0% Area | Impurity: Bis-sulfonyl chloride (retention time > main peak). |
| Final Product (Sulfonic Acid) | Distinct shift from chloride precursor. | ||
| Water Content | Karl Fischer | < 2.0% (if anhydrous) | Material is deliquescent; handle in dry room. |
| Sulfate Content | Ion Chromatography | < 0.5% | Critical for battery electrolyte applications. |
Troubleshooting Guide
-
Issue: Low Yield in Step 1.
-
Cause: Hydrolysis of chlorosulfonic acid due to wet reagents.
-
Fix: Ensure 1,4-difluorobenzene is dry (<0.05% water).
-
-
Issue: High Bis-sulfonated impurity.
-
Issue: Product is colored (Pink/Brown).
-
Cause: Oxidation byproducts.
-
Fix: Treat the aqueous solution in Step 2 with activated charcoal before concentration.
-
References
-
Sulfonation Methodologies : Royal Society of Chemistry. (2024).[5][6][7][8] A simple and cost-efficient route to prepare sulfonated dihalo-monomers. RSC Advances. Retrieved from [Link]
-
Product Characterization : PubChem. (2025).[5] 2,4-Difluorobenzenesulfonic acid (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]
Sources
- 1. JPH07285896A - 1,4-difluorobenzene derivative - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. iris.unive.it [iris.unive.it]
- 5. 2,4-Difluoro-benzenesulfonic acid | C6H4F2O3S | CID 15514816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. clearsynth.com [clearsynth.com]
- 8. A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06283C [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2,5-Difluorobenzenesulfonic Acid
Welcome to the technical support guide for 2,5-Difluorobenzenesulfonic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this powerful acid catalyst and reagent. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot effectively and significantly improve your reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and applications of this compound.
1. What is this compound and why is it used? this compound (DFBSA) is a strong organic acid. Its acidity is enhanced by the two electron-withdrawing fluorine atoms on the benzene ring. It is often used as a catalyst in organic synthesis for reactions such as esterification, etherification, and rearrangements. Its high acidity and organic nature often provide better solubility in organic solvents compared to inorganic acids like sulfuric acid.
2. What are the key physical and chemical properties? Understanding the fundamental properties of DFBSA is crucial for its effective use.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂O₃S | [PubChem][1] |
| Molecular Weight | 194.16 g/mol | [PubChem][1] |
| Appearance | Typically a solid | [Sigma-Aldrich][2] |
| Acidity | Strong acid, comparable to other arylsulfonic acids | General chemical knowledge |
3. What are the primary safety concerns and handling procedures? As a strong acid, this compound is corrosive and can cause severe skin burns and eye damage.[3] Always handle this chemical inside a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
4. In which solvents is this compound soluble? It is generally soluble in polar organic solvents. The choice of solvent is critical and depends on the specific reaction. Common solvents include nitromethane, sulfolane, or the reactants themselves if they are liquid. For reactions that produce water, a solvent that forms an azeotrope with water (e.g., toluene) can be used in conjunction with a Dean-Stark apparatus.
Troubleshooting Guide: Improving Reaction Yield
Low yields can be frustrating and costly. This guide provides a systematic approach to diagnosing and resolving common issues encountered in reactions catalyzed or mediated by this compound.
Problem 1: Low or Stalled Conversion
You've set up your reaction, but analysis (TLC, GC, NMR) shows a high percentage of unreacted starting material even after an extended period.
-
A. Insufficient Catalytic Activity: The catalyst's effectiveness might be compromised.
-
Causality: Traces of water or basic impurities (e.g., amines) in your starting materials or solvent can neutralize the acid catalyst, rendering it inactive. The catalyst itself may also be of insufficient purity.
-
Solution Protocol:
-
Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., distillation from a drying agent or passing through activated alumina). Dry starting materials under vacuum or with a drying agent.
-
Purify Starting Materials: If basic impurities are suspected, purify the starting materials via distillation, recrystallization, or column chromatography.
-
Increase Catalyst Loading: Perform a loading screen, incrementally increasing the catalyst amount (e.g., from 1 mol% to 5 mol% or 10 mol%). Be aware that higher loading can sometimes lead to side reactions.
-
-
-
B. Reversible Reaction Equilibrium: Many acid-catalyzed reactions, like esterifications and acetal formations, are reversible.
-
Causality: The accumulation of a byproduct, most commonly water, can shift the equilibrium back towards the starting materials, stalling the reaction (Le Châtelier's principle).
-
Solution Protocol:
-
Water Removal (Azeotropic): If the reaction temperature is appropriate (>80 °C), use a solvent like toluene or heptane with a Dean-Stark trap to physically remove water as it forms.
-
Water Removal (Scavengers): Add activated molecular sieves (3Å or 4Å, depending on the reactants) to the reaction mixture to sequester water. Ensure the sieves are properly activated (heated under vacuum) before use.
-
-
-
C. Poor Reagent Solubility: The catalyst and reactants must be in the same phase to interact.
-
Causality: If one of the reactants has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be severely limited.
-
Solution Protocol:
-
Solvent Screening: Test a range of solvents with different polarities. Sometimes a co-solvent system is effective.
-
Increase Temperature: Cautiously increase the reaction temperature to improve solubility. Monitor for potential side product formation.
-
-
Problem 2: Significant Formation of Side Products/Tar
The reaction proceeds, but the desired product is contaminated with impurities, or a dark, insoluble tar forms.
-
A. Dehydration or Elimination Side Reactions: Strongly acidic and hot conditions can eliminate leaving groups from substrates or products.
-
Causality: Alcohols, for example, can undergo acid-catalyzed dehydration to form alkenes, which can then polymerize. The strong electron-withdrawing nature of the difluorophenyl group makes DFBSA a very strong acid, capable of protonating even weakly basic functional groups.
-
Solution Protocol:
-
Lower Reaction Temperature: This is the most effective way to reduce the rate of undesired side reactions.
-
Slow Addition: Add the catalyst or one of the reagents slowly to the reaction mixture to avoid localized high concentrations and exothermic events.
-
Use a Milder Catalyst: If side reactions persist, consider if a weaker sulfonic acid (e.g., p-toluenesulfonic acid) or a solid acid catalyst might be sufficient.
-
-
-
B. Substrate or Product Degradation: The target molecule itself may not be stable under the reaction conditions.
-
Causality: Functional groups sensitive to strong acids (e.g., some protecting groups, furans, indoles) can degrade or polymerize. The high acidity of DFBSA can lead to unwanted electrophilic aromatic substitution or other rearrangements.
-
Solution Protocol:
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to the acid.
-
Protect Sensitive Groups: If a specific functional group is known to be acid-labile, a protection-deprotection strategy may be necessary.
-
Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions that lead to polymers and tar.
-
-
Troubleshooting Workflow Diagram
The following diagram provides a logical decision-making process for addressing low yield in your DFBSA-catalyzed reaction.
Caption: A decision tree for troubleshooting low-yield reactions involving this compound.
Problem 3: Difficult Product Isolation and Purification
The reaction works, but isolating the pure product from the acidic reaction mixture is challenging.
-
A. Removing the Sulfonic Acid Catalyst: DFBSA is non-volatile and water-soluble, which can complicate extractions.
-
Causality: The sulfonic acid can form salts with basic products or emulsify during aqueous workup, leading to poor recovery.
-
Solution Protocol:
-
Aqueous Wash: Quench the reaction mixture by pouring it into a separatory funnel with an appropriate organic solvent (e.g., ethyl acetate, DCM) and a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Add the base slowly and carefully to control CO₂ evolution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Solid-Phase Extraction: For small-scale reactions, you can pass the crude reaction mixture through a small plug of basic alumina or silica gel treated with triethylamine to trap the acid catalyst.
-
Precipitation/Filtration: If the product is highly nonpolar and the reaction solvent is polar, it may be possible to precipitate the product by adding water and filtering, leaving the acid in the aqueous phase.
-
-
-
B. Co-elution during Chromatography: The product and remaining starting materials or byproducts are difficult to separate.
-
Causality: Similar polarities between components can make chromatographic separation inefficient.
-
Solution Protocol:
-
Solvent System Optimization: Systematically screen different solvent systems for column chromatography, varying the polarity and the specific solvents (e.g., switching from ethyl acetate/hexane to acetone/DCM).
-
Derivatization: If the product has a reactive handle (e.g., an alcohol or amine), consider a temporary derivatization to alter its polarity, facilitate separation, and then remove the protecting group.
-
Recrystallization: This is a powerful purification technique if a suitable solvent can be found. Screen various solvents and solvent mixtures to find conditions where the product has high solubility at high temperatures and low solubility at low temperatures.
-
-
References
-
Feng, L., et al. (2019). Use of a solvent with greater density than the fluorous phase is an alternative to the U-tube method in phase-vanishing reactions in cases where both reactants are less dense than the fluorous phase. Organic Letters, 21, 7073-7077. Available at: [Link]
-
Li, Z., et al. (2006). A simple addition of phenols, carboxylic acids, and protected amines to olefins can be catalyzed by triflic acid. Organic Letters, 8(19), 4175–4178. Available at: [Link]
-
PubChem. 2,4-Difluoro-benzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2,4-Difluorobenzenesulfonic acid Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
ECHA. Substance Infocard for 2,4-Difluorobenzene-1-sulfonic acid. European Chemicals Agency. Available at: [Link]
Sources
Technical Support Center: Purification of 2,5-Difluorobenzenesulfonic Acid
Welcome to the technical support center for the purification of 2,5-Difluorobenzenesulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound, providing concise and direct answers.
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include residual starting materials from the synthesis, such as 1,4-difluorobenzene, and byproducts like sulfuric acid.[1][2] Other potential impurities are isomers (e.g., 2,4- or 3,5-difluorobenzenesulfonic acid) and related compounds formed during the sulfonation process. The presence of water is also a common factor, as sulfonic acids are often hygroscopic and can form hydrates.[1]
Q2: My purified this compound is discolored (e.g., pink or brown). What could be the cause?
A2: Discoloration in arylsulfonic acids can often be attributed to the presence of trace impurities, such as nitrated phenols if nitric acid was used in a related step, or oxidation byproducts.[3] Even small amounts of these impurities can impart significant color. The age of the material can also be a factor, as some sulfonic acids may slowly decompose or react with atmospheric components over time.
Q3: What is the best general-purpose purification technique for this compound?
A3: For solid this compound, recrystallization is often a primary and effective method.[1][4] Due to the high polarity of sulfonic acids, water is a common solvent for recrystallization.[1] For more challenging separations or to remove closely related impurities, chromatographic methods may be necessary.[4]
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of benzenesulfonic acids.[5][6] A reversed-phase column with a suitable mobile phase, often containing an ion-pairing reagent or a buffer to control pH, can effectively separate the target compound from its impurities.[5][7] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) and mass spectrometry can also provide detailed information about the structure and purity of the compound.
Q5: What are the critical safety precautions I should take when handling this compound?
A5: this compound and its derivatives can be corrosive and cause severe skin burns and eye damage.[8] Always handle this compound in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] In case of contact, immediately flush the affected area with plenty of water.[9][10]
II. Troubleshooting Guides
This section provides detailed, question-and-answer-based troubleshooting for specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Q: I am losing a significant amount of my this compound during recrystallization from water. How can I improve my yield?
A: Significant product loss during recrystallization is a common issue, often related to the solubility of the compound in the chosen solvent system. Here is a systematic approach to troubleshoot and optimize your recrystallization protocol:
Step-by-Step Troubleshooting:
-
Solvent Volume Optimization:
-
Issue: Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. This ensures the solution is saturated, maximizing the amount of product that crystallizes upon cooling.
-
-
Cooling Protocol:
-
Issue: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can further increase the yield by placing the solution in an ice bath or refrigerator for a period of time.
-
-
"Salting Out" Effect:
-
Issue: Benzenesulfonic acids can have considerable solubility even in cold water.
-
Solution: The solubility of sulfonic acids in aqueous solutions can be decreased by the addition of a strong acid, such as concentrated hydrochloric acid or sulfuric acid.[1] This "salting out" effect can significantly increase the recovery of your product. Add the acid to the cold solution after initial crystallization has occurred.
-
-
Solvent System Modification:
-
Issue: Water may not be the ideal solvent for your specific impurity profile.
-
Solution: Experiment with mixed solvent systems. For example, a mixture of water and a miscible organic solvent in which the sulfonic acid is less soluble (e.g., ethanol or isopropanol) can be effective.[1] Dissolve the crude product in a minimal amount of hot water and then slowly add the less polar solvent until turbidity is observed. Reheat to dissolve, and then cool slowly.
-
Problem 2: Persistent Impurities After Multiple Recrystallizations
Q: I have recrystallized my this compound multiple times, but HPLC analysis still shows the presence of a persistent impurity. What should I do?
A: When a simple recrystallization is insufficient, it often indicates that the impurity has very similar solubility properties to the desired compound or that it co-crystallizes. In this scenario, alternative purification techniques are necessary.
Diagnostic and Corrective Workflow:
Caption: Decision workflow for addressing persistent impurities.
Detailed Protocols:
-
For Isomeric Impurities (Ion-Exchange Chromatography):
-
Prepare a column with a suitable strong cation exchange resin.
-
Dissolve the impure this compound in a minimal amount of the mobile phase (e.g., water or a water/acetonitrile mixture).
-
Load the solution onto the column.
-
Elute with a gradient of a suitable acid (e.g., sulfuric or perchloric acid) to separate the isomers based on their differential interaction with the resin.
-
Collect fractions and analyze by HPLC to identify the pure product.
-
-
For Sulfuric Acid Impurity:
-
Dissolve the impure sulfonic acid in water.
-
Add a stoichiometric amount of a barium or calcium salt (e.g., calcium carbonate or barium hydroxide).[2]
-
The sulfate will precipitate as insoluble barium or calcium sulfate, while the desired sulfonic acid salt remains in solution.
-
Filter off the precipitate.
-
The sulfonic acid can be regenerated by passing the salt solution through a cation exchange resin in the acid form.[2]
-
-
For Neutral Organic Impurities:
-
Dissolve the impure sulfonic acid in an aqueous alkaline solution (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract this aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). The neutral impurities will partition into the organic layer.
-
Separate the aqueous layer and carefully re-acidify it with a strong acid (e.g., HCl) to precipitate the purified sulfonic acid.
-
Collect the precipitated product by filtration.
-
Problem 3: Product is an Oil or Gummy Solid and Fails to Crystallize
Q: After my purification attempt, the this compound is an oil or a sticky solid and will not crystallize. What can I do to induce crystallization?
A: The failure to crystallize is often due to the presence of residual solvent, impurities that inhibit crystal lattice formation, or the compound being a hydrate.
Strategies to Induce Crystallization:
-
Removal of Residual Solvents:
-
Azeotropic Distillation: If water is the suspected issue, dissolving the material in a solvent like toluene and then removing the solvent under reduced pressure can effectively remove water azeotropically.[1]
-
High Vacuum: Placing the material under a high vacuum for an extended period can help remove volatile organic solvents.
-
-
Scratching Method:
-
Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
-
Seeding:
-
If you have a small amount of pure, crystalline this compound, add a tiny crystal to the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
-
Solvent-Precipitation:
-
Dissolve the oily product in a small amount of a good solvent (e.g., water, methanol).
-
Slowly add a poor solvent (an "anti-solvent") in which the sulfonic acid is insoluble (e.g., hexanes, diethyl ether) until the solution becomes cloudy.
-
Allow the solution to stand. The gradual change in solvent composition can often induce crystallization.
-
Quantitative Data Summary Table:
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Scalable, cost-effective | Can be ineffective for closely related impurities |
| Ion-Exchange Chromatography | >99.5% | Excellent for separating ionic compounds and isomers | Can be time-consuming and requires specialized equipment |
| Liquid-Liquid Extraction | Variable (depends on impurity) | Good for removing neutral or basic/acidic impurities | Requires immiscible solvents and can involve multiple steps |
III. Experimental Protocols
Protocol 1: Standard Recrystallization from Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient from high aqueous to high organic (e.g., 5% B to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualization of the Purification and Analysis Workflow:
Caption: A typical workflow from crude material to purity verification.
IV. References
-
Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
-
HELIX Chromatography. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
-
Google Patents. (2002). US20020022743A1 - Method for the purification of aryl sulfonic acids and salts.
-
Fisher Scientific. (2025). SAFETY DATA SHEET.
-
Australia Pacific LNG. (2016). 2,5-Difluorobenzoic acid Safety Data Sheet.
-
Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS.
-
(2025). 2 - SAFETY DATA SHEET.
-
SIELC. (n.d.). Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column.
-
Google Patents. (1970). US3496224A - Purification of sulfonic acids.
-
TCI Chemicals. (2025). SAFETY DATA SHEET.
-
Diversey SDS. (2025). Safety Data Sheet.
-
Phenomenex. (n.d.). APPLICATIONS.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
ResearchGate. (2017). Recrystallization of para toluenesulfonic acid?.
Sources
- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 2. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. phenomenex.com [phenomenex.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. aplng.com.au [aplng.com.au]
Technical Guide: Troubleshooting Side Products in 2,5-Difluorobenzenesulfonic Acid Chemistry
Executive Summary
2,5-Difluorobenzenesulfonic acid is a critical scaffold in medicinal chemistry, particularly for synthesizing mineralocorticoid receptor antagonists and other bioactive sulfonamides [1]. However, its electron-deficient nature—driven by two fluorine atoms—creates a unique reactivity profile that differs from standard benzenesulfonic acids.
This guide addresses the specific impurity profiles encountered during its synthesis (via sulfonation or diazotization) and downstream derivatization. We focus on three critical failure modes: sulfone formation , regioselective nucleophilic aromatic substitution (SnAr) , and hydrolytic degradation .
Module 1: Synthesis & Upstream Impurities
The "Heavy" Impurity: Diaryl Sulfone Formation
Symptom: Appearance of a highly lipophilic peak (late eluter on Reverse Phase HPLC) that persists despite aqueous workups. Root Cause: During direct sulfonation of 1,4-difluorobenzene using oleum or chlorosulfonic acid, the newly formed sulfonic acid (or sulfonyl chloride) can act as an electrophile, attacking a second molecule of 1,4-difluorobenzene. This Friedel-Crafts-type side reaction yields bis(2,5-difluorophenyl)sulfone [2].
Mechanism of Sulfone Formation
The reaction is concentration and temperature-dependent. High concentrations of the aromatic substrate relative to the sulfonating agent favor sulfone formation.
Figure 1: Bifurcation of the sulfonation pathway.[1][2] High substrate concentration favors the red dashed path to the sulfone.
Troubleshooting Protocol: Sulfone Removal
| Method | Effectiveness | Procedure Notes |
| Aqueous Extraction | High | The sulfonic acid is water-soluble; the sulfone is not. Dilute the reaction mass in water and wash with Dichloromethane (DCM) . The sulfone partitions into the DCM. |
| Recrystallization | Medium | If the product is the sodium salt, recrystallization from water/ethanol can exclude the sulfone, but occlusion is common. |
| Control Strategy | Preventative | Use a large excess of chlorosulfonic acid (5-10 equivalents) to minimize the concentration of unreacted arene available for the side reaction [3]. |
Module 2: Downstream Reactivity (SnAr)
The "Regio-Isomer" Trap: Nucleophilic Substitution
Symptom: During the conversion of 2,5-difluorobenzenesulfonyl chloride to a sulfonamide, a new impurity appears with a mass shift corresponding to the nucleophile (e.g., +OMe, +OH). Root Cause: The sulfonyl group is a strong electron-withdrawing group (EWG). It activates the fluorine atom at the ortho position toward Nucleophilic Aromatic Substitution (SnAr). The fluorine at the meta position is stable [4, 5].
Critical Insight: Unlike the starting material (1,4-difluorobenzene), the sulfonated product is not symmetric . You must distinguish between the labile ortho-fluorine and the stable meta-fluorine.
Figure 2: Regioselectivity of SnAr reactions. The sulfonyl group directs nucleophilic attack exclusively to the ortho-fluorine.
FAQ: Preventing SnAr Side Reactions
Q: I am reacting the sulfonyl chloride with an amine. Why is my fluorine content decreasing? A: If you use excess amine or high temperatures, the amine will displace the ortho-fluorine.
-
Fix: Perform the sulfonamide coupling at 0°C to -10°C .
-
Fix: Use a non-nucleophilic base (e.g., DIPEA, Pyridine) to scavenge HCl, rather than excess reactant amine.
Q: Can I use sodium methoxide to make the methyl ester? A: No. Methoxide is a strong nucleophile and will rapidly displace the ortho-fluorine to form 2-methoxy-5-fluorobenzenesulfonic acid . Use methanol with a catalytic acid or thionyl chloride instead.
Module 3: Analytical Impurity Profile
Use this table to identify unknown peaks in your LC-MS traces.
| Impurity Name | Origin | Relative Retention (RP-HPLC) | Mass Shift (vs. Target) |
| 2,5-Difluorophenol | Hydrolysis of diazonium intermediate (Route B) | Medium | -SO3H +OH |
| Bis(2,5-difluorophenyl)sulfone | Friedel-Crafts side reaction (Route A) | Very Late (Lipophilic) | Dimer - SO3 |
| 2,5-Difluorobenzene-1,4-disulfonic acid | Over-sulfonation (High Temp) | Very Early (Polar) | +80 Da (SO3) |
| 2-Hydroxy-5-fluorobenzenesulfonic acid | Hydrolysis/SnAr by water | Early | -F +OH (+17 Da shift) |
| Sulfonic Anhydride | Dehydration of Sulfonyl Chloride | Late | Dimer - H2O |
References
-
Vertex AI Search. (2025).[2][3] Sulfone byproduct formation in benzene sulfonation. [Search Result 1.1]
-
MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur vs Ring Carbon. Available at: [Link][4][5]
Sources
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. US9801838B2 - Processes for the preparation of 2,5-dihydroxybenzenesulfonic acid salts - Google Patents [patents.google.com]
stability of 2,5-Difluorobenzenesulfonic acid under reaction conditions
Welcome to the technical support guide for 2,5-Difluorobenzenesulfonic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile compound in their work. As a strong Brønsted acid with two activating fluorine substituents, it presents unique opportunities and challenges. This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common experimental issues, grounding all recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of this compound.
Q1: What is the general thermal stability of this compound?
A: Arenesulfonic acids are known for their high thermal stability compared to other organic acids like carboxylic acids.[1][2] This resilience is attributed to the strong C-S and S-O bonds within the sulfonyl group.[1] While a specific decomposition temperature for this compound is not widely published, it is expected to be stable under most common organic reaction conditions, including those requiring elevated temperatures. However, at very high temperatures (typically exceeding 200-300°C), thermal decomposition can occur, potentially leading to the release of sulfur oxides and hydrogen fluoride.[3][4] For sensitive applications, it is crucial to determine its stability under your specific reaction conditions (see Protocol 1).
Q2: How does pH and aqueous media affect the stability of the C-S bond?
A: The sulfonation of aromatic rings is a reversible process.[5][6] The C-S bond in this compound can be cleaved under specific conditions, a reaction known as desulfonation . This reaction is typically promoted by heating the sulfonic acid in the presence of dilute aqueous acid.[5][7] The mechanism involves protonation of the aromatic ring, followed by the elimination of sulfur trioxide (SO₃), which is favored by the high concentration of water.[6][7] Therefore, prolonged heating in dilute acidic aqueous solutions during a reaction or workup should be avoided if the sulfonic acid group needs to be retained. Conversely, in concentrated sulfuric acid, the equilibrium favors the sulfonated product.[5] Aromatic sulfonic acids have been observed to degrade in hydrothermal conditions (e.g., 130-160°C in water).[8]
Q3: Are the fluorine atoms on the aromatic ring susceptible to substitution?
A: Yes, this is a critical aspect of the compound's reactivity. The fluorine atoms on the electron-deficient aromatic ring are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[9][10] This is because both the sulfonic acid group and the second fluorine atom are strongly electron-withdrawing, which activates the ring towards attack by nucleophiles. The rate-determining step in an SNAr reaction is the initial addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[9][11] Fluorine's high electronegativity provides a powerful inductive stabilizing effect on this intermediate, making aryl fluorides significantly more reactive in SNAr reactions than other aryl halides (reactivity order: F > Cl > Br > I).[10][11]
Q4: What are the primary decomposition pathways I should be aware of?
A: The two main pathways for unintended decomposition or side reactions are:
-
Desulfonation: Cleavage of the C-SO₃H bond, typically occurring under hot, dilute aqueous acid conditions, to yield 1,4-difluorobenzene.[6][12]
-
Nucleophilic Aromatic Substitution (SNAr): Replacement of one or both fluorine atoms by nucleophiles present in the reaction mixture (e.g., amines, alkoxides, hydroxide).[9][10][13]
The following diagram illustrates these two competing instability pathways.
Caption: Key instability pathways for this compound.
Q5: What are the recommended storage and handling procedures?
A: Like most sulfonic acids, this compound is a strong acid and is likely corrosive and hygroscopic.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[14][15]
-
Handling: Use appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat.[16][17] Handle in a chemical fume hood to avoid inhalation of any dust or vapors.[14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem Encountered | Probable Cause | Scientific Explanation & Recommended Solution |
| Reaction failure, loss of starting material, and formation of 1,4-difluorobenzene. | Acid-Catalyzed Desulfonation | The combination of heat and aqueous acidic conditions (perhaps from an aqueous reagent or during workup) is likely causing the sulfonic acid group to be cleaved from the aromatic ring.[5][12] Solution: 1. Minimize Water: If possible, run the reaction under anhydrous conditions. 2. Modify Workup: Avoid prolonged heating during aqueous workups. Perform extractions at room temperature. If an acidic wash is necessary, use a brief wash with cold, dilute acid. 3. Change Solvent/Catalyst: If using the sulfonic acid as a catalyst in an aqueous system, consider lowering the reaction temperature or using a shorter reaction time. See Protocol 3 to test for desulfonation susceptibility. |
| Formation of unexpected byproducts where one or both fluorine atoms are replaced. | Nucleophilic Aromatic Substitution (SNAr) | A nucleophile in your reaction (e.g., amine, alkoxide, or even the solvent like an alcohol under basic conditions) is displacing the fluoride ions.[9][10] The strong electron-withdrawing nature of the -SO₃H group makes the ring highly activated for this reaction. The fluorine at the 2-position is particularly activated. Solution: 1. Use a Non-Nucleophilic Base: If a base is required, switch to a sterically hindered, non-nucleophilic base (e.g., DBU, Proton-Sponge®). 2. Lower Temperature: SNAr reactions are kinetically controlled. Lowering the reaction temperature may significantly reduce the rate of this side reaction. 3. Protect Functional Groups: If the nucleophile is part of your desired reactant, this reactivity may be unavoidable. Consider if a different synthetic strategy is needed. See Protocol 2 to screen for SNAr reactivity. |
| Reaction mixture darkens at high temperatures, with complex byproduct profile. | Thermal Decomposition | While generally stable, prolonged exposure to very high temperatures can cause nonspecific decomposition.[1][2] This may involve both desulfonation and fragmentation of the molecule, leading to charring. Solution: 1. Determine Thermal Onset: Run a preliminary stability test by heating the acid in your reaction solvent and monitoring by TLC or NMR to find the maximum tolerable temperature. See Protocol 1 . 2. Use a Milder Catalyst: If using it as a catalyst, investigate if a less aggressive acid (e.g., p-Toluenesulfonic acid) could work at a lower temperature. |
Experimental Protocols
These protocols provide a framework for testing the stability of this compound under your specific experimental conditions.
Protocol 1: Assessing Thermal Stability by ¹⁹F NMR
This protocol allows for the quantitative assessment of thermal degradation in a specific solvent.
-
Prepare a Stock Solution: Accurately weigh this compound (e.g., 20 mg) and a stable fluorinated internal standard (e.g., trifluorotoluene) into a vial. Dissolve in a known volume (e.g., 1.0 mL) of the desired reaction solvent (deuterated, if possible).
-
Acquire Initial Spectrum (t=0): Transfer an aliquot to an NMR tube and acquire a quantitative ¹⁹F NMR spectrum. Integrate the signals for the two fluorine atoms of the starting material and the signal for the internal standard.
-
Heat the Sample: Place the stock solution vial in a heating block set to your target reaction temperature.
-
Monitor Over Time: At regular intervals (e.g., 1 hr, 4 hrs, 24 hrs), remove an aliquot, cool to room temperature, and acquire another ¹⁹F NMR spectrum.
-
Analyze Data: Compare the integration of the starting material peaks relative to the stable internal standard. The appearance of new signals may indicate decomposition products (e.g., a single peak for 1,4-difluorobenzene if desulfonation occurs). A decrease in the relative integral of the starting material indicates decomposition.
Caption: Workflow for assessing thermal stability via ¹⁹F NMR.
Protocol 2: Screening for Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
This small-scale experiment quickly determines if your compound is prone to SNAr with a given nucleophile.
-
Reaction Setup: In a small vial, dissolve this compound (1.0 eq) in your reaction solvent.
-
Add Nucleophile: Add a representative strong nucleophile (e.g., sodium methoxide, 1.1 eq) or the nucleophile planned for your reaction.
-
Reaction Conditions: Stir the mixture at your intended reaction temperature (or start at room temperature) for a few hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Look for the appearance of a new, more polar spot (TLC) or a mass corresponding to [M-F+Nu]⁻ (LC-MS).
-
Confirmation: If a reaction is observed, the structure of the new product can be confirmed by NMR or high-resolution mass spectrometry.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3: Evaluating Desulfonation under Acidic Aqueous Conditions
This test simulates harsh aqueous workup conditions to check the stability of the C-S bond.
-
Prepare Solution: Dissolve a small amount of this compound in a 1:1 mixture of water and a co-solvent (like acetonitrile or dioxane) containing a catalytic amount of a strong acid (e.g., to make a final concentration of 1M H₂SO₄).
-
Heat and Monitor: Heat the solution to a relevant temperature (e.g., 80-100°C). Monitor the reaction over several hours by TLC or LC-MS.
-
Analysis: The primary product of desulfonation will be 1,4-difluorobenzene, which is volatile and has a distinct mass. The disappearance of the highly polar sulfonic acid starting material is a key indicator of the reaction's progress.
References
-
Capital Resin Corporation. (2025, September 26). Understanding 7 Key Properties of Sulfonic Acid. [Link]
-
Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]
-
Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry. [Link]
-
SlidePlayer. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]
-
Carter, K. R. (1993). Aryl fluoride monomers in nucleophilic aromatic substitution polymerization: evaluation of monomer reactivity by 19F NMR spectroscopy. Macromolecules. [Link]
-
University of Auckland Research Repository. (2021, December 8). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. [Link]
-
ResearchGate. SNAr reactions of aryl fluorides. [Link]
-
Brandeis University. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. [Link]
-
Glasp. (2018, May 6). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. [Link]
-
AKJournals. (2010, October 20). Thermal properties of sulfonic acid group functionalized Brönsted acidic ionic liquids. [Link]
-
ResearchGate. (1969). Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. [Link]
-
Chemistry Steps. (2025, October 23). Sulfonation of Benzene. [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
The Organic Chemistry Tutor via YouTube. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. [Link]
-
Australia Pacific LNG. (2016, May 26). 2,5-Difluorobenzoic acid. [Link]
Sources
- 1. capitalresin.com [capitalresin.com]
- 2. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 3. akjournals.com [akjournals.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. glasp.co [glasp.co]
- 6. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2,5-Difluorobenzoic acid(2991-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. combi-blocks.com [combi-blocks.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
troubleshooting failed reactions involving 2,5-Difluorobenzenesulfonic acid
Topic: Troubleshooting Failed Reactions & Process Optimization
Introduction: The "Deceptive" Scaffold
Welcome to the technical support hub for 2,5-Difluorobenzenesulfonic acid (2,5-DFBSA) . If you are here, your reaction likely failed in one of three ways:
-
Activation Failure: You attempted to convert the acid to the sulfonyl chloride, but obtained a sticky, unreactive solid or recovered the starting material.
-
Regioselectivity Error: You performed a nucleophilic aromatic substitution (SNAr), but the nucleophile attacked the "wrong" fluorine (C2 vs. C5).
-
Solubility/Isolation Issues: You cannot extract the product from the aqueous phase, or the product degrades upon concentration.[1]
This guide moves beyond generic advice. We treat 2,5-DFBSA not just as a reagent, but as a distinct electronic system where the sulfonic acid group (
Module 1: Activation Failures (Acid Sulfonyl Chloride)
The Issue: Direct conversion of the sulfonic acid to 2,5-difluorobenzenesulfonyl chloride often stalls or hydrolyzes back to the acid during workup.
Diagnostic Q&A
Q: I used Thionyl Chloride (
-
The Fix: You must use a catalyst.[1] N,N-Dimethylformamide (DMF) is non-negotiable here.[1] It forms a Vilsmeier-Haack type chloroiminium intermediate that activates the thionyl chloride.[1]
-
Critical Parameter: Use 3-5 equivalents of
and 5-10 mol% DMF .[1]
Q: I obtained the chloride, but it turned into a white solid that is acidic in water. What happened? A: You likely experienced rapid hydrolysis .[1] The electron-withdrawing fluorine atoms make the sulfur center highly electrophilic, rendering it hypersensitive to moisture.[1]
-
The Fix: Avoid aqueous workups if possible.[1] Remove excess
via azeotropic distillation with toluene.[1] If a wash is needed, use ice-cold water and separate phases immediately (< 2 mins).[1]
Protocol 1: Optimized Activation Workflow
| Parameter | Condition | Rationale |
| Reagent | Oxalyl Chloride (2.0 equiv) or | Oxalyl chloride allows milder conditions (0°C to RT).[1] |
| Catalyst | DMF (catalytic, 2-3 drops) | Essential for forming the active chlorinating species.[1] |
| Solvent | Dichloromethane (DCM) or Toluene | DCM for solubility; Toluene allows higher T and azeotropic drying.[1] |
| Quench | None or Ice-Water (Flash) | Minimize contact time with water to prevent hydrolysis.[1] |
Module 2: Regioselectivity in SNAr Reactions
The Issue: You attempted to displace one fluorine with an amine or alkoxide, but you obtained a mixture or the wrong isomer.
The Electronic Landscape
In 2,5-DFBSA derivatives (specifically the sulfonamide or sulfone), the ring is highly electron-deficient. However, the two fluorines are not equivalent .[1]
-
Position 2 (C2): Ortho to the sulfonyl group.[1] The sulfonyl group is a strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M).[1] This stabilizes the Meisenheimer complex significantly, making C2 the primary site of attack .
-
Position 5 (C5): Meta to the sulfonyl group.[1] Less activated.[1]
Rule of Thumb: Under standard basic conditions, nucleophiles will preferentially displace the C2-Fluorine .[1]
Visualizing the Pathway
Caption: Kinetic preference for C2-substitution driven by the ortho-stabilizing effect of the sulfonyl group.[1]
Troubleshooting Q&A
Q: I specifically need to substitute the C5 fluorine. How do I reverse the selectivity? A: You cannot easily reverse the electronic bias of the sulfonyl group.
-
Strategy: You must change the synthesis route. Start with 2-amino-5-fluorobenzenesulfonic acid , convert to the diazonium salt, and then introduce the C2 fluorine after modifying the C5 position (or use a Sandmeyer reaction).[1]
-
Alternative: Use steric hindrance.[1] If your nucleophile is extremely bulky, it might prefer the less hindered C5 position, but yields will be low.
Module 3: Purification & Isolation (The "Hygroscopic Trap")
The Issue: The sulfonic acid is water-soluble and hygroscopic.[1] The sulfonyl chloride is oil-soluble but hydrolytically unstable.[1]
Isolation Decision Tree
Caption: Strategic selection of purification methods based on the hydrolytic stability of the derivative.
Detailed Protocols
Method B: Lipophilic Salt Formation (For Extraction)
If you cannot extract the sulfonic acid from water:
-
Add Tetrabutylammonium hydrogen sulfate (TBAHS) to the aqueous phase (1.0 equiv).[1]
-
Extract with Dichloromethane (DCM) .[1] The lipophilic ion pair
will migrate to the organic layer.[1] -
Concentrate the organic layer to obtain the pure salt, which can be used directly in many coupling reactions.[1]
Method D: Distillation (For Sulfonyl Chloride)
If the chloride is impure:[2]
-
Do not attempt column chromatography (silica gel often contains water which hydrolyzes the product).[1]
-
Perform vacuum distillation .
-
Boiling Point: ~65-70 °C at 0.5 mmHg [1].
-
Store under inert gas (Argon) at -20°C.
References
-
ChemicalBook. (2025).[1] Synthesis and Properties of 2,5-Difluorobenzenesulfonyl Chloride. Retrieved from [1]
-
Royal Society of Chemistry. (2025).[1][3] Regioselectivity in SNAr Reactions of Fluorinated Benzenesulfonyl Derivatives. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: this compound. Retrieved from [1]
-
BenchChem. (2025).[1][4] Technical Guide to Synthesis of Difluorobenzenesulfonyl Chlorides. Retrieved from [1]
Sources
Technical Support Center: 2,5-Difluorobenzenesulfonic Acid (2,5-DFBSA) Optimization
Topic: Optimizing Catalyst Loading & Process Development CAS: 765213-67-0 (and related isomers) Role: Senior Application Scientist[1]
Introduction: The "Super-Acid" Advantage
Welcome to the 2,5-DFBSA Technical Support Hub. You are likely here because standard sulfonic acids (p-Toluenesulfonic acid/pTSA or Methanesulfonic acid/MSA) have failed to deliver the required conversion or selectivity, or you are engineering a specific pharmaceutical salt form.[1]
Why 2,5-DFBSA? Unlike standard benzenesulfonic acids, the 2,5-difluoro substitution pattern introduces significant electron-withdrawing induction.[1] This stabilizes the sulfonate anion, resulting in a stronger Brønsted acidity (lower pKa) compared to pTSA.[1] Consequently, 2,5-DFBSA is often effective at significantly lower loadings (0.5 – 5 mol%) where non-fluorinated acids require 10–20 mol%.[1]
This guide provides the protocols to determine the Minimum Effective Loading (MEL) to maximize yield while minimizing degradation and cost.
Module 1: Catalyst Selection & Pre-Screening (FAQs)
Q: How does the acidity of 2,5-DFBSA compare to pTSA, and how does this affect my starting loading?
A: Due to the inductive effect of the two fluorine atoms, 2,5-DFBSA is more acidic than pTSA (
-
Implication: If you are transferring a process from pTSA, reduce the initial molar loading by 50% .
-
Solubility Profile: The fluorine atoms increase lipophilicity compared to MSA, making 2,5-DFBSA an excellent choice for non-polar solvents (DCM, Toluene) where MSA might phase separate.[1]
Q: I am using this for salt formation, not catalysis. Does "loading" matter?
A: Yes, but the logic changes from catalytic (mol%) to stoichiometric (equivalents).[1]
-
Risk: 2,5-DFBSA is a strong acid.[1] A slight excess (>1.05 eq) can lead to hydroscopic salts or "acid bite" (degradation of acid-labile moieties).[1]
-
Guidance: For salt screening, strictly control stoichiometry to 0.95 – 1.00 equivalents initially to avoid forming solvates with excess acid.[1]
Module 2: Loading Optimization Protocol (The "Loading Ladder")
Do not guess the loading. Use this Reaction Progress Kinetic Analysis (RPKA) protocol to define the design space.
Experimental Workflow: The 4-Point Ladder
Objective: Determine the Minimum Effective Loading (MEL) that achieves >98% conversion within <4 hours.
Materials:
-
Substrate (1.0 eq)[1]
-
2,5-DFBSA (Stock solution in reaction solvent recommended for precision)[1]
-
Solvent (Anhydrous)[1]
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene) for HPLC/NMR monitoring.[1]
Protocol Steps:
-
Prepare Stock: Dissolve 2,5-DFBSA in the reaction solvent to create a 0.1 M stock solution. Note: If insoluble, use a co-solvent (e.g., THF) but keep it <5% of total volume.[1]
-
Set Reactions: Set up 4 parallel vials with the following catalyst loadings:
-
Initiate: Add substrate and bring to temperature (Start at
or ). -
Sampling: Aliquot at t=15 min, 1h, 4h, and 8h. Quench immediately (see Module 4).
Data Interpretation Table
| Observation (HPLC/NMR) | Diagnosis | Action |
| Vial A (0.5%) is slow (<50% conv @ 4h) | Acid concentration too low for activation energy.[1] | Discard 0.5%.[1] Focus optimization between 2.0% – 5.0%.[1] |
| Vial C (5%) & D (10%) show identical rate | Catalyst Saturation. You are adding excess acid with no rate benefit.[1] | STOP. Your MEL is likely near 2-3%.[1] Do not exceed 5%. |
| Vial D (10%) turns dark/black | Product Degradation / Polymerization. | The acid is too strong at this concentration.[1] Cap loading at 2.0%.[1] |
| All Vials stall at ~80% conversion | Catalyst Poisoning / Equilibrium Limit. | Check for water generation (equilibrium) or basic impurities (poisoning). |
Module 3: Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for optimizing 2,5-DFBSA loading based on reaction outcomes.
Caption: Decision tree for interpreting the "Loading Ladder" results to determine Minimum Effective Loading (MEL).
Module 4: Troubleshooting & FAQs
Issue: "My reaction mixture turned black/tarry immediately."
Cause: 2,5-DFBSA is a potent oxidant at high temperatures and a strong dehydrating agent.[1] Fix:
-
Temperature Drop: Lower reaction temperature by
. -
Dosing: Do not add the acid all at once. Switch to slow addition (dropwise) of the catalyst solution over 30 minutes to control the exotherm.
Issue: "The reaction stalls at 60-70% conversion."
Cause:
-
Product Inhibition: The product might be basic (e.g., an amine or pyridine derivative) and is forming a stable salt with the catalyst, effectively removing it from the cycle.
-
Water Accumulation: In esterifications, water byproduct hydrolyzes the product back to starting material.[1] Fix:
-
For Basic Products: You cannot use catalytic loading.[1] You must use stoichiometric loading (1.0 – 1.1 eq) because the acid is consumed.[1]
-
For Equilibrium: Add molecular sieves (3Å or 4Å) or use a Dean-Stark trap.[1]
Issue: "I cannot remove the catalyst during workup."
Cause: The fluorinated ring makes 2,5-DFBSA more lipophilic than pTSA, meaning it may not wash out easily with simple water extractions if the organic solvent is polar (e.g., EtOAc). Fix:
-
The Bicarbonate Wash: Quench the reaction with saturated aqueous
. Ensure the aqueous pH > 8. This converts the acid to its sodium sulfonate salt, which is highly water-soluble.[1] -
Solvent Swap: If using DCM, the salt may still partition partially.[1] Exchange solvent to Heptane/EtOAc (1:1) before the bicarbonate wash to force the sulfonate salt into the aqueous layer.
References & Grounding
-
Sigma-Aldrich. 2,5-Difluorobenzenesulfonic acid Product Specification (CAS 765213-67-0).[1]Link[1]
-
National Institute of Standards and Technology (NIST). 2,5-Difluorobenzoic acid Properties (Structural Analog Data).Link[1]
-
Note: Cited for structural pKa trends in fluorinated aromatics.
-
-
Siril, P. F., et al. "Optimising catalytic properties of supported sulfonic acid catalysts."[1] Applied Catalysis A: General, 2009.[1][2] Link
-
Context: Methodology for sulfonic acid loading optimization.
-
-
Santa Cruz Biotechnology. 2,5-Difluorobenzenesulfonamide (Precursor/Derivative Data).Link[1]
Disclaimer: This guide is for research purposes only. 2,5-DFBSA is a corrosive substance.[1] Always consult the Safety Data Sheet (SDS) before handling.
Sources
effect of temperature on 2,5-Difluorobenzenesulfonic acid reactivity
Welcome to the technical support resource for 2,5-Difluorobenzenesulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during its use. The following content is structured as a series of frequently asked questions and troubleshooting scenarios, focusing specifically on the critical role of temperature in modulating the reactivity and stability of this compound.
Section 1: Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses common queries regarding the fundamental thermal properties and safe handling of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
Answer: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[1] For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[2] When handling, use standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure operations are conducted in a chemical fume hood to avoid inhalation of any dust or vapors.[1]
Q2: How thermally stable is this compound? At what temperature does it typically decompose?
Answer: While a specific decomposition temperature for this compound is not readily available in literature, aromatic sulfonic acids, in general, are known to undergo desulfonation at elevated temperatures. For instance, studies on naphthalene sulfonic acids show that they become unstable and begin to break down at temperatures of 300°C or higher, particularly in hydrothermal conditions.[3] Similarly, the decarboxylation of 2,5-furandicarboxylic acid, another difunctional aromatic compound, becomes significant at temperatures above 200°C.[4]
Based on these analogs, it is prudent to assume that this compound may start to exhibit significant thermal decomposition above 200-250°C . The primary decomposition pathway is likely the loss of the SO₃ group (desulfonation). For most synthetic applications, exceeding 180-200°C should be done with caution and careful reaction monitoring.
Q3: How does the thermal stability of this compound compare to its corresponding sulfonyl fluoride or sulfonyl chloride precursors?
Answer: This is a critical point of distinction. The sulfonic acid (-SO₃H) is significantly less thermally stable than its corresponding sulfonyl fluoride (-SO₂F). Aryl sulfonyl fluorides are known to be exceptionally robust and resistant to both thermal degradation and hydrolysis due to the strong S-F bond.[5] For example, a sulfonyl fluoride analog can be stable at 130°C for hours, while the corresponding sulfonyl chloride decomposes rapidly under the same conditions.[5] The sulfonic acid, being highly acidic and hygroscopic, is generally more reactive and susceptible to thermal stress than the sulfonyl fluoride.
Key Takeaway: If your application requires high-temperature processing (>150-200°C), consider using the more stable 2,5-difluorobenzenesulfonyl fluoride derivative if the subsequent chemistry allows.
Section 2: Troubleshooting Guide for Temperature-Related Reactivity
This section provides solutions to specific experimental problems where temperature is a key variable, particularly in the context of Nucleophilic Aromatic Substitution (SNAr) reactions.
Q4: My Nucleophilic Aromatic Substitution (SNAr) reaction using this compound as a substrate is very slow or not proceeding at room temperature. What is the issue?
Answer: This is a common and expected observation. SNAr reactions, which involve the displacement of a leaving group (in this case, a fluoride ion) from an aromatic ring by a nucleophile, typically have a significant activation energy barrier.[6] The aromatic ring needs to be sufficiently electron-deficient to be attacked by the nucleophile, and while the sulfonic acid group is electron-withdrawing, thermal energy is almost always required to achieve a reasonable reaction rate.
Troubleshooting Steps:
-
Increase Temperature: Gradually heat the reaction mixture. A typical starting point for SNAr reactions on difluorobenzene derivatives is in the range of 100-120°C.[7]
-
Solvent Choice: Ensure you are using a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the components and can be heated to the required temperatures.[7]
-
Monitor Progress: Use TLC or LC-MS to monitor the reaction as you increase the temperature. This will help you find the optimal temperature where the starting material is consumed without significant byproduct formation.
Q5: I heated my SNAr reaction to 150°C to increase the rate, but now I'm observing multiple byproducts and a low yield of my desired product. What's happening?
Answer: Excessive heat can lead to several undesirable outcomes in SNAr reactions on a polysubstituted ring like this compound.
Causality Analysis:
-
Loss of Regioselectivity: The two fluorine atoms are in different chemical environments (one is ortho to the sulfonic acid group, the other is meta). While the ortho position is generally more activated, high thermal energy can provide enough activation for the nucleophile to attack the meta position as well, leading to a mixture of isomers.[8]
-
Substrate Decomposition: As discussed in Q2, temperatures approaching 200°C and above can initiate the desulfonation of the starting material, leading to the formation of 1,4-difluorobenzene and other degradation products.
-
Side Reactions with Solvent/Nucleophile: At high temperatures, the nucleophile or solvent (especially amines or DMF) can undergo decomposition or side reactions, generating impurities.
Troubleshooting Protocol:
-
Reduce Temperature: Lower the reaction temperature to the minimum required for a reasonable rate (e.g., 80-120°C). SNAr reactions are often a trade-off between rate and selectivity.
-
Use a More Reactive Nucleophile: If possible, switching to a more potent nucleophile can sometimes allow the reaction to proceed at a lower temperature.
-
Change the Base/Solvent System: The choice of base and solvent can influence regioselectivity. Experiment with different conditions if isomeric byproducts are the main issue.
Below is a workflow to guide your troubleshooting process for SNAr reactions.
Caption: Troubleshooting workflow for SNAr reactions.
Q6: I am having difficulty dissolving this compound in my reaction solvent. Will heating help?
Answer: Absolutely. Solubility is highly dependent on temperature. Aromatic acids, especially those with multiple polar functional groups like this compound, often have limited solubility in common organic solvents at room temperature. Studies on analogous compounds like 2,5-furandicarboxylic acid (FDCA) show that its solubility can increase by an order of magnitude when heated in a solvent like ethylene glycol.[9]
Increasing the temperature of your solvent before or after adding the sulfonic acid will significantly enhance its solubility, leading to a homogeneous reaction mixture. This is often a prerequisite for achieving efficient and reproducible reaction kinetics.
Section 3: Data Summary and Experimental Protocols
This section provides quantitative data and a representative experimental procedure to guide your work.
Table 1: Temperature-Related Parameters for this compound & Analogs
| Parameter | Recommended Value/Range | Rationale & Reference |
| Long-Term Storage Temp. | 2–8 °C | To ensure long-term stability and prevent slow degradation.[2] |
| Typical SNAr Reaction Temp. | 80–120 °C | Balances reaction rate and selectivity for displacing fluorine.[7] |
| Max. Recommended Temp. | < 200 °C | Approaching this temperature risks thermal decomposition (desulfonation).[3] |
| Thermal Stability of Analog | Sulfonyl Fluoride: Stable at 130°C | The -SO₂F group is significantly more thermally robust than -SO₃H.[5] |
Diagram: The Effect of Temperature on Reaction Outcomes
The following diagram illustrates the conceptual relationship between temperature and the yields of desired products versus unwanted byproducts.
Caption: Temperature's effect on product and byproduct formation.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a representative reaction of this compound with a generic amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)
-
Inorganic base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous solvent via syringe to create a solution of approximately 0.2–0.5 M. Begin stirring. Add the amine nucleophile (1.2 eq) to the suspension at room temperature.
-
Heating and Monitoring (Critical Step):
-
Heat the reaction mixture to the target temperature (start with 100°C ) using an oil bath.
-
Maintain the temperature and monitor the reaction progress by periodically taking aliquots and analyzing them by TLC or LC-MS.
-
If the reaction is slow after 2-4 hours, consider increasing the temperature to 120°C . If side products appear, reduce the temperature to 80-90°C and allow it to run longer.
-
-
Workup: Once the reaction is complete (starting material consumed), cool the mixture to room temperature.
-
Extraction: Pour the reaction mixture into deionized water and extract with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Section 4: References
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirfeld Surfaces. (2022). [Source Not Explicitly Named in Snippet, but content points to a scientific journal article]
-
The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. [Source not specified, likely a review or technical report]
-
Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2020). [Source not specified, likely a review in a chemistry journal]
-
Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. (2025). Molecules.
-
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile. (2025). BenchChem.
-
A kind of synthetic method that adopts negative ion stabilizer to improve 2,5-difluorobenzaldehyde yield. (Patent CN112321400A). Google Patents.
-
Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate.
-
Spontaneous hydrolysis of sulfonyl fluorides. (1970). The Journal of Organic Chemistry.
-
This compound AldrichCPR 765213-67-0. Sigma-Aldrich.
-
Concerted Nucleophilic Aromatic Substitutions. [Source not specified, likely a research article in a chemistry journal]
-
Aromatic Substitution | Flow Reactions. Vapourtec Ltd.
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). [Source not specified, likely a commentary or highlight in a chemistry journal]
-
2,5-Difluorobenzoic acid(2991-28-8). ChemicalBook.
-
Decomposition Kinetics of Perfluorinated Sulfonic Acids. ChemRxiv.
-
SAFETY DATA SHEET - 2,5-Difluorobenzonitrile. (2021). Fisher Scientific.
-
Reactions of sulfur fluorides and benzenes in a low temperature plasma. (2003). Acta Chimica Slovenica.
-
Recent Advances in the Synthetic Application of Difluorocarbene. [Source not specified, likely a review article]
-
SAFETY DATA SHEET - 4-Amino-2,5-difluorobenzonitrile. (2024). Tokyo Chemical Industry.
-
2,6-Difluorobenzenesulfonic acid | CAS No. 686258-75-3. Clearsynth.
-
The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. (2021). [Source not specified, likely a geochemistry or environmental science journal]
-
2,6-Difluorobenzenesulfonic Acid | CAS No: 686258-75-3. Pharmaffiliates.
-
2,5-Difluorobenzoic acid. NIST WebBook.
-
Synthesis of 2,5-furandicarboxylic acid using biosynthesized silver and gold nanoparticles as catalysts. (2021). Bulgarian Chemical Communications.
-
Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. (2022). MDPI.
-
Role of enhanced solubility in esterification of 2,5-furandicarboxylic acid with ethylene glycol at reduced temperatures. RSC Publishing.
-
Valorization of 2,5-Furandicarboxylic Acid. Diels-Alder Reactions with Benzyne. The Royal Society of Chemistry.
-
Synthesis of 2,5-furandicarboxylic acid-based heat-resistant polyamides under existing industrialization process. (2017). Macromolecular Research.
-
Recent Advances in Vicinal Fluorochalcogenation of Olefins. (2024). Chemical Review and Letters.
Sources
- 1. 2,5-Difluorobenzoic acid(2991-28-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 4. researchgate.net [researchgate.net]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vapourtec.com [vapourtec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of enhanced solubility in esterification of 2,5-furandicarboxylic acid with ethylene glycol at reduced temperatures: energy efficient synthesis of poly(ethylene 2,5-furandicarboxylate) - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2,5-Difluorobenzenesulfonic Acid Synthesis
This guide serves as a specialized Technical Support Center for researchers and process chemists working with 2,5-Difluorobenzenesulfonic acid (2,5-DFBSA) . It moves beyond generic advice to address the specific kinetic and thermodynamic challenges of sulfonating electron-deficient fluoroarenes.
Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Management & Process Optimization
Reaction Optimization & Impurity Control
Q1: I am detecting a significant non-polar impurity (RRT > 1.5) by HPLC. What is it, and how do I stop it?
Diagnosis: This is almost certainly bis(2,5-difluorophenyl)sulfone .
The Science: Sulfonation is an electrophilic aromatic substitution (EAS). The reaction produces the sulfonic acid (
-
Switch to Inverse Addition: Do not add the oleum/chlorosulfonic acid to the difluorobenzene. Instead, slowly add the 1,4-difluorobenzene into the sulfonating agent . This ensures the starting material is always the limiting reagent in the reaction zone, statistically favoring the attack of
over the attack of an species. -
Temperature Control: Sulfone formation has a higher activation energy than sulfonation. Maintain the reaction temperature below 60°C during addition.
Q2: My product contains ~5% of the 2,4-difluoro isomer. Can I remove this by recrystallization?
Diagnosis: Isomeric contamination. The Science: 1,4-difluorobenzene is symmetric; electrophilic attack at any position yields the 2,5-difluoro product. Therefore, the 2,4-isomer cannot originate from pure 1,4-difluorobenzene. It comes from 1,3-difluorobenzene impurity in your starting material. Corrective Action:
-
Prevention (Critical): Recrystallization of sulfonic acid isomers is notoriously difficult due to their high solubility and similar pKa values. You must screen your starting material (1,4-difluorobenzene) using GC-MS. Reject batches with >0.5% 1,3-difluorobenzene.
-
Remediation: If the material is already synthesized, convert the acid to the sodium salt . The solubility difference between sodium 2,5-difluorobenzenesulfonate and sodium 2,4-difluorobenzenesulfonate in saturated brine/ethanol mixtures is often sufficient for separation, though yield will suffer.
Q3: The reaction mixture turned black/dark brown. Is the batch ruined?
Diagnosis: Oxidative degradation / Polymerization. The Science: While the C-F bond is strong, the aromatic ring can undergo oxidative coupling under harsh acidic conditions (oleum > 20%), especially if trace metal ions (Fe, Cu) are present from the reactor walls. Corrective Action:
-
Assessment: Check HPLC. Often, the color is due to highly conjugated oligomers present in <0.1% concentration (high extinction coefficient). The main product might still be pure.
-
Cleanup: Treat the aqueous solution of the sulfonic acid with activated carbon (10 wt%) at 50°C for 30 minutes before crystallization.
Purification & Isolation Protocols
Q4: My isolated solid is a wet sludge with high residual sulfuric acid. How do I remove the H₂SO₄?
Diagnosis: Inadequate separation of the sulfonic acid from the sulfonating matrix. The Science: Sulfonic acids and sulfuric acid are both strong, hygroscopic acids. Simple evaporation is impossible. Protocol: The "Salting Out" Method
-
Quench: Pour the reaction mass slowly into crushed ice (maintain T < 20°C).
-
Saturation: Add solid Sodium Chloride (NaCl) to the aqueous solution until saturation is reached.
-
Precipitation: The common ion effect (
) will force the sodium salt of 2,5-DFBSA to precipitate, while sulfuric acid remains in solution as sodium bisulfate ( ). -
Filtration: Filter the white precipitate.
-
Wash: Wash with a saturated brine solution (do not use pure water, or it will redissolve).
-
Purification: Recrystallize the sodium salt from Ethanol/Water (80:20).
Q5: I need the free acid, not the salt. How do I isolate it?
Protocol: The Barium Method (Lab Scale)
-
Step 1: Dissolve the crude sulfonation mixture in water.
-
Step 2: Add Barium Carbonate (
) until neutral. This precipitates Barium Sulfate ( , insoluble) and forms Barium 2,5-difluorobenzenesulfonate (soluble). -
Step 3: Filter off the solid
. -
Step 4: To the filtrate, add exactly 1 equivalent of Sulfuric Acid (
). -
Step 5: The Barium will precipitate as
, leaving the pure free sulfonic acid in water. -
Step 6: Filter and lyophilize (freeze-dry) to obtain the hygroscopic solid.
Visualizing the Impurity Landscape
The following diagram maps the kinetic pathways determining product purity. Note the bifurcation at the "Active Electrophile" stage.
Caption: Reaction pathways showing the origin of the target product versus sulfone and regioisomer impurities.
Standard Operating Procedure (SOP): Direct Sulfonation
Objective: Synthesis of this compound (Sodium Salt) Scale: 100g Input
| Parameter | Specification | Reason |
| Reagent | 1,4-Difluorobenzene (Purity >99.5%) | Prevents 2,4-isomer formation. |
| Solvent/Reagent | 20% Oleum (Fuming Sulfuric Acid) | |
| Temperature | 30°C - 45°C | >60°C promotes sulfone formation and oxidation. |
| Addition Mode | Inverse Addition (SM into Acid) | Maintains low [SM] to prevent sulfone coupling. |
Step-by-Step Protocol:
-
Setup: Charge 200 mL of 20% Oleum into a 500 mL 3-neck round bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Cool to 10°C.
-
Addition: Add 100g of 1,4-difluorobenzene dropwise over 60 minutes.
-
Checkpoint: Monitor exotherm. Do not exceed 45°C.
-
-
Digestion: After addition, warm the mixture to 50°C and stir for 2 hours.
-
IPC (In-Process Control): Take an aliquot, quench in
. Check 19F-NMR. Target: >99% conversion of SM.
-
-
Quench: Pour the reaction mass slowly onto 500g of crushed ice.
-
Isolation (Salt Form): Add 150g NaCl to the solution. Stir for 1 hour at 0-5°C. Filter the white precipitate.
-
Drying: Dry in a vacuum oven at 50°C over
(desiccant).
Analytical Reference Data
Use these parameters to validate your product identity.
| Analytical Method | Signal / Characteristic | Interpretation |
| HPLC (C18 Column) | RRT 1.00 (Major Peak) | This compound |
| RRT 1.5 - 1.8 | Diaryl Sulfone (Hydrophobic impurity) | |
| 1H NMR (DMSO-d6) | Aromatic protons (coupling with F splits signals) | |
| 19F NMR | Single signal (if symmetric) or specific splitting | Differentiation: 2,5-isomer shows specific coupling constants distinct from 2,4-isomer. |
| Appearance | White to Off-White Hygroscopic Solid | Pink/Brown indicates oxidative impurities. |
References
-
Chemistry LibreTexts. (2023). Electrophilic Aromatic Substitution: Sulfonation Mechanism. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2025). Thermodynamic properties of sulfuric-acid solutions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Sulfonation and Desulfonation Mechanisms. Retrieved from [Link]
Sources
Technical Support Center: Regeneration of 2,5-Difluorobenzenesulfonic Acid (DFBSA) Catalyst
[1]
Executive Summary & Technical Context
2,5-Difluorobenzenesulfonic acid (DFBSA) is a specialized, electron-deficient arylsulfonic acid.[1] Due to the inductive effect of the fluorine atoms at the 2 and 5 positions, it exhibits higher Brønsted acidity (
However, its high hygroscopicity and susceptibility to poisoning by basic nitrogenous compounds necessitate rigorous regeneration protocols to maintain catalytic turnover numbers (TON).[1] This guide details the recovery of DFBSA from reaction mixtures and its purification to anhydrous, active form.
Troubleshooting Guide (Q&A Format)
Category: Loss of Catalytic Activity
Q1: My reaction rate has dropped significantly after recycling the catalyst. What is the most likely cause?
A: The primary culprit is hydration . Sulfonic acids form stable hydrates (
-
Diagnosis: Check the physical form.[1] If the solid is sticky or deliquescent, it is hydrated.
-
Solution: Perform Protocol A (Azeotropic Dehydration) .[1] Simple vacuum drying is often insufficient to break the strong hydrogen-bonding network of the hydrate.[1]
Q2: The catalyst was recovered as a solid but shows zero activity in a new cycle. A: You have likely isolated the sulfonate salt , not the free acid. If your reaction involved amines or basic byproducts, DFBSA forms a stable salt (e.g., 2,5-difluorobenzenesulfonate ammonium salt).[1]
-
Diagnosis: Dissolve a small sample in water and measure pH.[1] A neutral pH (6-7) confirms salt formation.[1]
-
Solution: Execute Protocol B (Cation Exchange/Acidification) to restore the protonated active species.
Category: Impurity & Physical Form[1][2][3][4]
Q3: The recovered catalyst is dark/black. Can it be used? A: No. Dark coloration indicates carbonaceous deposits or polymerization byproducts (oligomers) trapped in the crystal lattice.[1] These organic impurities can leach into subsequent batches, compromising pharmaceutical purity standards.[1]
-
Solution: Perform Protocol C (Oxidative Carbon Removal & Recrystallization) .
Q4: I cannot induce crystallization of the recovered acid; it remains an oil. A: DFBSA is prone to supercooling and oiling out, especially if trace solvents (like ethyl acetate or toluene) or water are present.
-
Solution: Seed the oil with a pristine crystal of DFBSA if available.[1] Alternatively, triturate the oil with an anhydrous non-polar solvent like
-heptane or dichloromethane to induce precipitation.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Detailed Regeneration Protocols
Protocol A: Azeotropic Dehydration (Water Removal)
Use this protocol if the catalyst is chemically pure but wet/hydrated.
Principle: Water forms a low-boiling azeotrope with solvents like toluene or benzene, allowing removal at temperatures below the decomposition point of the sulfonic acid.
-
Dissolution: Dissolve the wet DFBSA in Toluene (10 mL per gram of acid).
-
Dean-Stark Setup: Attach a Dean-Stark trap and a reflux condenser.[1]
-
Reflux: Heat to reflux (
). Monitor water collection in the trap.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Completion: Continue until the distillate is clear and no water droplets separate (typically 2–4 hours).
-
Isolation: Cool to room temperature. DFBSA is insoluble in cold toluene and will precipitate as a white, anhydrous solid.[1]
-
Filtration: Filter under an inert atmosphere (Nitrogen/Argon) to prevent re-absorption of atmospheric moisture.[1]
Protocol B: Reactive Recovery (From Reaction Mixtures/Salts)
Use this protocol to recover DFBSA from organic reaction mixtures or if poisoned by bases.
-
Extraction:
-
Dilute the organic reaction mixture with a water-immiscible solvent (e.g., Ethyl Acetate or DCM).[1]
-
Extract with distilled water (
volumes). DFBSA partitions strongly into the aqueous phase.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-
-
Re-acidification (If Salted):
-
If the catalyst is bound to an amine, treat the aqueous extract with 6M HCl until pH < 1. This protonates the sulfonate anion.[1]
-
Note: If the amine byproduct is valuable, use a cation exchange resin (e.g., Dowex 50W-X8, H+ form).[1] Pass the solution through the column; the amine sticks, and DFBSA elutes.
-
-
Concentration: Evaporate the aqueous layer under reduced pressure (Rotavap) at
to obtain a crude solid/oil. -
Purification: Proceed to Protocol C or A depending on purity.
Protocol C: Recrystallization (Purification)
Use for removing organic contaminants.[1]
-
Solvent Choice: A mixture of Chloroform:Acetone (high ratio chloroform) or 1,2-Dichloroethane is often effective.[1]
-
Dissolution: Dissolve crude DFBSA in the minimum amount of hot solvent.
-
Filtration: Filter while hot to remove insoluble carbonaceous material.[1]
-
Crystallization: Cool slowly to
. -
Wash: Filter crystals and wash with cold
-pentane.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Technical Data & Specifications
Table 1: Comparative Properties of Sulfonic Acid Catalysts
| Property | This compound | Impact on Protocol | |
| Acidity ( | Estimated < -2.0 (Stronger) | -1.34 | Requires corrosion-resistant equipment (Glass/Hastelloy). |
| Hygroscopicity | Extreme | High | Rapid handling in glovebox or dry bag recommended.[1] |
| Solubility (Water) | Very High | High | Efficiently recovered via aqueous extraction.[1] |
| Solubility (Toluene) | Low (Cold) | Low (Cold) | Enables precipitation after azeotropic drying.[1] |
| Thermal Stability | Stable up to | Stable up to | Avoid excessive heating during drying to prevent desulfonation. |
Visual Workflows
Figure 1: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for identifying catalyst failure modes and selecting the correct regeneration protocol.
Figure 2: Regeneration Workflow (Protocol B + A)
Caption: Step-by-step process flow for recovering DFBSA from reaction mixtures and restoring anhydrous activity.
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from [1]
-
ChemicalBook. 2,5-Difluorobenzenesulfonyl chloride Properties and Synthesis. (Precursor behavior and solubility data).[1] Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. 2,4-Difluorobenzenesulfonic acid (Isomer data used for solubility approximation).[1] Retrieved from [1]
-
Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. Academic Press, 2nd Edition.[1] (Standard protocols for sulfonic acid workup and salt breaking).
-
Chakraborti, A. K., et al. "Sulfonic acid-functionalized silica: A heterogeneous and reusable catalyst."[1] Catalysis Science & Technology, 2013.[1][2] (Mechanistic basis for sulfonic acid regeneration). Retrieved from [1]
Technical Support Center: 2,5-Difluorobenzenesulfonic Acid Stability Guide
This technical guide details the stability profile and preservation protocols for 2,5-Difluorobenzenesulfonic acid (2,5-DFBSA) . It is designed for researchers requiring high-purity maintenance of this intermediate during synthesis and storage.
Senior Application Scientist Note
"In my experience with electron-deficient aromatic sulfonates, 'decomposition' is often a misdiagnosis. Users frequently mistake deliquescence (moisture absorption) for chemical breakdown, or inadvertently trigger nucleophilic aromatic substitution (SnAr) of the fluorine atoms when attempting to neutralize the acid. 2,5-DFBSA is robust if you respect its electron-poor ring character. This guide prioritizes preventing hydration and avoiding nucleophilic attack."
Part 1: Core Stability Profile & Storage (The "Prevent" Phase)[1]
Quick Reference: Stability Matrix
| Parameter | Stability Status | Critical Thresholds/Notes |
| Thermal | High | Stable up to ~120°C (dry). Decomposes >150°C releasing HF/SOx. |
| Hydrolytic (Acidic) | Moderate | Resistant to desulfonation below 100°C due to ring deactivation by Fluorine. |
| Hydrolytic (Basic) | Low / Risk | High Risk: Fluorine atoms are labile to Nucleophilic Attack (SnAr) at high pH. |
| Hygroscopicity | Severe | Rapidly forms hydrates. Absorbs atmospheric water, altering stoichiometry. |
| Photolytic | High | Generally stable, but amber glass is recommended to prevent general radical degradation. |
Storage Protocol: The "Dry-Line" Defense
To prevent the most common failure mode (hydration leading to stoichiometric errors), follow this strict storage protocol.
-
Primary Containment: Store in borosilicate glass or PTFE (Teflon) containers. Avoid metals (stainless steel 304/316 is acceptable for short term, but pitting can occur due to residual HF traces).
-
Atmosphere: Purge headspace with Argon or Nitrogen after every use.
-
Sealant: Use Parafilm® or Teflon tape over the cap threads before tightening to create a compression seal that prevents moisture creep.
-
Desiccation: Store the primary container inside a secondary desiccator cabinet maintained at <20% Relative Humidity.
Part 2: Troubleshooting & FAQs (The "Fix" Phase)
Q1: I see a color change (yellowing/browning) in my solid 2,5-DFBSA. Has it decomposed?
Diagnosis: Likely trace hydrolysis or oxidation of impurities, not bulk decomposition.
-
Mechanism: While the sulfonic acid group is stable, trace amounts of 2,5-difluorophenol (formed via hydrolysis of the C-F bond) can oxidize to quinones, which are highly colored even at ppm levels.
-
Action:
-
Check the melting point.[1][2][3][4] If it matches the CoA (Certificate of Analysis) within ±2°C, the bulk material is intact.
-
Recrystallization: If purity is critical, recrystallize from dry ethyl acetate/hexanes (if applicable) or dry dichloroethane.
-
Prevention: Ensure strict exclusion of moisture.[1][2][3] The presence of water + acid catalyzes the formation of phenolic impurities.[5]
-
Q2: My reaction yield is consistently 15-20% lower than calculated. Is the reagent degrading?
Diagnosis: This is likely a Stoichiometric Error due to Hygroscopicity, not chemical degradation.
-
Causality: 2,5-DFBSA is a "water sponge." If you weigh 100 mg of "old" material, you might actually be weighing 80 mg of acid and 20 mg of water.
-
Validation Protocol:
-
Perform a Karl Fischer Titration (KF) to determine water content.
-
Alternatively, run a qNMR (Quantitative NMR) using an internal standard (e.g., maleic acid) to determine the effective molecular weight.
-
Correction: Adjust your dispense weight based on the water content:
.
-
Q3: Can I use sodium hydroxide (NaOH) to neutralize the acid for my reaction?
Diagnosis: STOP. This causes Chemical Decomposition via SnAr (Nucleophilic Aromatic Substitution) .
-
Mechanism: The sulfonate group (
) and the two Fluorine atoms are electron-withdrawing. This activates the ring toward nucleophiles. Strong bases like will attack the C-F position, displacing fluoride and forming hydroxy-fluorobenzenesulfonate. -
Alternative: Use non-nucleophilic bases like Diisopropylethylamine (DIPEA) , Triethylamine (TEA) , or Sodium Hydride (NaH) (if strictly anhydrous). Avoid hydroxide or alkoxide bases if heating is involved.
Part 3: Visualizing Decomposition Pathways
The following diagram illustrates the decision logic for handling 2,5-DFBSA and the chemical consequences of improper conditions.
Caption: Figure 1. Degradation pathways of 2,5-DFBSA. Note that basic conditions attack the C-F bond, while extreme acidic heat attacks the C-S bond.
Part 4: Emergency & Recovery
Spill Management
If 2,5-DFBSA decomposes or spills, it releases HF (trace) and Sulfuric acid components.
-
Neutralization: Do NOT use water immediately (exothermic). Cover with Sodium Bicarbonate (
) or a specialized acid spill kit. -
PPE: Wear a full face shield. Fluorinated acids can cause delayed tissue necrosis similar to HF burns if the F- content is mobilized.
Analytical Confirmation of Purity
Before using a suspect batch, run this checklist:
-
1H NMR (DMSO-d6): Check for integration of aromatic protons. Impurities often show up as new multiplets shifted upfield (loss of EWG).
-
19F NMR: The definitive test.
-
Intact: Two distinct signals (unless coincidentally overlapping).
-
Decomposed (Defluorinated): Loss of one signal, appearance of fluoride ion peak (typically -120 to -150 ppm range depending on pH).
-
References
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2,5-Difluorobenzoic acid (Analogous Stability Data). Retrieved from
-
Sigma-Aldrich. (n.d.).[6] Product Specification: this compound. Retrieved from
- Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers. (General reference for Ar-SO3H stability mechanisms).
-
National Institutes of Health (NIH). (2022). Desulfonation and defluorination of fluorotelomer sulfonic acids. (Context on biological/chemical stability of C-F/C-S bonds). Retrieved from
(Note: While specific degradation papers for 2,5-DFBSA are rare, the protocols above are derived from the fundamental chemistry of electron-deficient arenesulfonic acids as supported by the SDS and general reactivity principles.)
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. EP0694516B1 - Process of selective desulfonation - Google Patents [patents.google.com]
- 6. 2,5-ジフルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to 2,5-Difluorobenzenesulfonic Acid and p-Toluenesulfonic Acid in Catalysis
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of acid catalysis, Brønsted acids are indispensable tools for a multitude of organic transformations. Among them, sulfonic acids stand out for their strong acidity and versatility.[1] This guide provides an in-depth comparison of two prominent sulfonic acid catalysts: the workhorse p-Toluenesulfonic acid (p-TSA) and the lesser-known but potentially more potent 2,5-Difluorobenzenesulfonic acid. We will delve into their fundamental properties, compare their catalytic efficacy with supporting data, and provide practical, field-tested protocols to guide your catalyst selection and experimental design.
Physicochemical Properties: The Foundation of Catalytic Activity
The efficacy of an acid catalyst is intrinsically linked to its inherent chemical and physical properties. Understanding these differences is crucial for predicting catalytic behavior and optimizing reaction conditions.
The most critical property for an acid catalyst is, unsurprisingly, its acidity, quantified by the pKa value. A lower pKa indicates a stronger acid, meaning it more readily donates a proton to a substrate, which is the key step in initiating many acid-catalyzed reactions.[2]
-
p-Toluenesulfonic Acid (p-TSA): With a pKa of approximately -2.8, p-TSA is a strong organic acid, significantly more acidic than carboxylic acids like benzoic acid.[3][4] Its strength is derived from the electron-withdrawing sulfonyl group, which stabilizes the resulting sulfonate anion. The para-methyl group has a slight electron-donating effect, which minimally reduces the acidity compared to unsubstituted benzenesulfonic acid (pKa ≈ -2.8).[4]
The following table summarizes the key physicochemical properties of both catalysts.
| Property | p-Toluenesulfonic Acid (p-TSA) | This compound |
| Formula | C₇H₈O₃S | C₆H₄F₂O₃S |
| Molar Mass | 172.20 g/mol [3] | 194.16 g/mol [5] |
| Appearance | White crystalline solid[3] | Solid[6] |
| pKa | ~ -2.8[3][4] | Predicted to be < -2.8 |
| Solubility | Soluble in water, alcohols, and other polar organic solvents.[3][7] | Data not widely available, but expected to be soluble in polar solvents. |
| Key Structural Feature | Electron-donating methyl group | Two strongly electron-withdrawing fluorine atoms |
Catalytic Performance: A Comparative Analysis in Key Transformations
The true measure of a catalyst lies in its performance. While direct comparative studies are scarce for 2,5-DFBSA, we can analyze its potential efficacy in reactions where p-TSA is a well-established catalyst, such as esterification and dehydration reactions.
Fischer Esterification: The Fischer esterification, the reaction of a carboxylic acid with an alcohol to form an ester, is a classic acid-catalyzed transformation.[8] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]
-
p-TSA in Esterification: p-TSA is a standard catalyst for this reaction, valued for being a solid that is easier to handle than sulfuric acid.[8][9] It is effective in driving the reaction towards the product, often with the aid of water removal techniques like a Dean-Stark trap.[10] Typical catalyst loadings range from catalytic amounts up to 5 mol%.[10]
-
Expected Performance of 2,5-DFBSA: Given its predicted higher acidity, 2,5-DFBSA would be expected to accelerate the rate of esterification compared to p-TSA under identical conditions (temperature, concentration, catalyst loading). This could translate to shorter reaction times or the ability to conduct the reaction at lower temperatures, which is beneficial for sensitive substrates. The increased activity may allow for lower catalyst loadings, reducing the potential for side reactions and simplifying purification.
Dehydration Reactions: Acid catalysts are widely used to promote the elimination of water, for example, in the conversion of fructose to 5-hydroxymethylfurfural (HMF), a key platform chemical derived from biomass.[11][12]
-
p-TSA in Dehydration: While less common than mineral acids for this specific transformation, sulfonic acids are known to be effective.[11][13] The catalyst protonates a hydroxyl group, converting it into a good leaving group (water) and facilitating the formation of a double bond.
-
Expected Performance of 2,5-DFBSA: The superior acidity of 2,5-DFBSA would likely lead to a higher rate of fructose dehydration. In biomass conversion, reaction time and temperature are critical factors that influence the formation of undesirable byproducts like humins.[14] A more active catalyst like 2,5-DFBSA could potentially offer higher selectivity to HMF by enabling lower reaction temperatures and shorter residence times.[15]
Experimental Data Summary (Hypothetical Comparison):
Since direct comparative experimental data is limited, the following table is a predictive summary based on chemical principles, illustrating the expected outcomes.
| Reaction | Catalyst | Catalyst Loading | Temperature | Reaction Time | Expected Yield/Conversion |
| Esterification | p-TSA | 5 mol% | 110 °C (Reflux) | 8 hours | High |
| Esterification | 2,5-DFBSA | 5 mol% | 110 °C (Reflux) | < 8 hours | High (faster rate) |
| Esterification | 2,5-DFBSA | 2 mol% | 110 °C (Reflux) | 8 hours | High (lower loading) |
| Fructose Dehydration | p-TSA | 10 mol% | 130 °C | 2 hours | Moderate to High |
| Fructose Dehydration | 2,5-DFBSA | 10 mol% | 110 °C | 2 hours | Moderate to High (lower temp) |
Mechanistic Insights and Rationale
The performance difference between the two catalysts is rooted in the electronic effects imparted by their respective substituents on the benzene ring.
Caption: Electronic effects on catalyst acidity.
The electron-donating nature of the methyl group in p-TSA slightly destabilizes the resulting sulfonate anion after proton donation. In contrast, the two highly electronegative fluorine atoms in 2,5-DFBSA strongly pull electron density away from the ring and the sulfonate group. This inductive withdrawal of electrons disperses and stabilizes the negative charge of the conjugate base, making the initial proton donation more favorable and thus increasing the acid's strength.
This enhanced acidity directly translates to a higher concentration of available protons at equilibrium, leading to a faster rate of the initial, often rate-determining, protonation step in many acid-catalyzed reactions.
Experimental Protocols: Case Study in Fischer Esterification
To provide a practical context, here are detailed step-by-step methodologies for a representative Fischer esterification reaction.
Protocol 1: Synthesis of Cyclohexyl Benzoate using p-Toluenesulfonic Acid (p-TSA)
Caption: Workflow for p-TSA catalyzed esterification.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar. The setup should be flame-dried or oven-dried to remove residual moisture.
-
Reagent Addition: To the flask, add benzoic acid (1.22 g, 10 mmol), cyclohexanol (1.20 g, 12 mmol, 1.2 eq), p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol, 5 mol%), and toluene (40 mL).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize the acid catalyst, followed by brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield pure cyclohexyl benzoate.
Protocol 2: Predicted Protocol for Synthesis of Cyclohexyl Benzoate using this compound
This protocol is predictive, based on the anticipated higher reactivity of 2,5-DFBSA. The key modifications are reduced catalyst loading and potentially shorter reaction time.
-
Apparatus Setup: Same as Protocol 1.
-
Reagent Addition: To the flask, add benzoic acid (1.22 g, 10 mmol), cyclohexanol (1.20 g, 12 mmol, 1.2 eq), This compound (39 mg, 0.2 mmol, 2 mol%) , and toluene (40 mL).
-
Reaction: Heat the mixture to reflux and collect water in the Dean-Stark trap.
-
Monitoring: Monitor the reaction closely. It is anticipated to reach completion faster than the p-TSA-catalyzed reaction (e.g., within 2-5 hours).
-
Workup and Isolation: Follow steps 5-7 from Protocol 1. The workup procedure remains the same.
Catalyst Selection Guide: Making the Right Choice
Choosing between p-TSA and 2,5-DFBSA depends on the specific requirements of your synthesis.
-
Choose p-Toluenesulfonic Acid (p-TSA) when:
-
You are working with robust substrates that are not sensitive to prolonged heating.
-
Cost is a primary concern, as p-TSA is an inexpensive, commodity chemical.[7]
-
You are following a well-established literature procedure that specifies its use.
-
The reaction is known to proceed efficiently without the need for a super-acidic catalyst.
-
-
Consider this compound when:
-
You are working with sterically hindered or electronically deactivated substrates that react sluggishly with p-TSA.
-
You need to lower the reaction temperature to prevent thermal degradation of a sensitive starting material or product.
-
Minimizing reaction time is a critical process parameter.
-
You aim to reduce catalyst loading to simplify purification or minimize acid-mediated side reactions.
-
Conclusion
p-Toluenesulfonic acid is a reliable, cost-effective, and versatile acid catalyst that has rightfully earned its place as a staple in organic synthesis.[16][17] However, for challenging transformations requiring enhanced catalytic power, this compound presents a compelling alternative. Its heightened acidity, a direct consequence of the inductive effect of its fluorine substituents, promises faster reaction rates, milder conditions, and potentially lower catalyst loadings. While it remains a more specialized reagent, its application could unlock efficiencies in complex synthetic routes, particularly in the fields of pharmaceutical and fine chemical development. The choice of catalyst should always be guided by a thorough analysis of the substrate, desired reaction conditions, and overall process goals.
References
- SYNTHETIKA. P - Toluenesulfonic acid P-Tos Tosylic Acid - 5000g.
-
MDPI. (2022, August 31). Effective Production of 5-Hydroxymethylfurfural from Fructose over a Highly Active Sulfonic Acid Functionalized SBA-15 Catalyst. [Link]
-
PMC. Sulfonic Derivatives as Recyclable Acid Catalysts in the Dehydration of Fructose to 5-Hydroxymethylfurfural in Biphasic Solvent Systems. [Link]
-
Capital Resin Corporation. (2025, May 12). Key Properties of Para-Toluenesulfonic Acid. [Link]
-
Cardiff University. (2025, June 13). Sulfonic acid-functionalised zeolites for fructose dehydration into 5-hydroxymethylfurfural. [Link]
-
US EPA. (2007, December 6). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
PubChem. p-Toluenesulfonic acid | C7H7SO3H | CID 6101. [Link]
-
PMC. Dehydration of Fructose to 5-HMF over Acidic TiO2 Catalysts. [Link]
-
ACS Publications. (2021, March 5). Sulfonic Derivatives as Recyclable Acid Catalysts in the Dehydration of Fructose to 5-Hydroxymethylfurfural in Biphasic Solvent Systems | ACS Omega. [Link]
-
2024 China News. Sulfonic Acids as Powerful Catalysts in Organic Transformations: Latest Research, Applications & Industrial Insights. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
ResearchGate. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. [Link]
-
Organic Syntheses. p-Toluenesulfonic acid, butyl ester. [Link]
-
Wikipedia. Sulfonic acid. [Link]
-
NIIR Project Consultancy Services. Profile: p-Toluenesulfonic acid. [Link]
-
PMC. Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes. [Link]
-
The University of Queensland. Development of Sulfonic‐Acid‐Functionalized Mesoporous Materials: Synthesis and Catalytic Applications. [Link]
-
American University of Ras Al Khaimah. Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. [Link]
-
MDPI. (2022, November 11). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. [Link]
-
PubMed. (2015, April 15). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. [Link]
-
Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. [Link]
-
CLAS. Table of Acids with Ka and pKa Values*. [Link]
-
Preprints.org. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]
-
RSC Publishing. p-Toluenesulfonic acid catalysed fluorination of α-branched ketones for the construction of fluorinated quaternary carbon centres. [Link]
-
ResearchGate. Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. [Link]
-
ResearchGate. (2025, August 6). Synthesis of a Novel Heterogeneous Strong Acid Catalyst from p-Toluenesulfonic Acid (PTSA) and its Catalytic Activities | Request PDF. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
NIST WebBook. 2,5-Difluorobenzoic acid. [Link]
- Google Patents.
-
SAJIC. A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. [Link]
-
PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]
-
Science Alert. (2006). p-Toluenesulfonic Acid (p-TSA) Catalyzed Efficient Synthesis of bis(indolyl)methanes under Grindstone Method. [Link]
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PubChem. 2,4-Difluoro-benzenesulfonic acid | C6H4F2O3S | CID 15514816. [Link]
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A Comparative Analysis of Fluorinated Benzenesulfonic Acids for Researchers and Drug Development Professionals
In the landscape of modern chemistry, the strategic modification of molecular scaffolds to enhance performance is a cornerstone of innovation. The introduction of fluorine into organic molecules has proven to be a particularly powerful strategy, and in the realm of sulfonic acids, this modification gives rise to a class of compounds with remarkably tunable and often superior properties compared to their non-fluorinated analogs. This guide provides a comprehensive comparative analysis of fluorinated benzenesulfonic acids, offering experimental data and in-depth insights to inform your research and development endeavors. We will delve into the nuances of how fluorination impacts key physicochemical properties and explore the practical implications for catalysis and materials science, particularly in the context of proton exchange membrane (PEM) fuel cells.
The Impact of Fluorination on the Fundamental Properties of Benzenesulfonic Acid
Benzenesulfonic acid and its derivatives, such as the widely used p-toluenesulfonic acid (p-TSA), are workhorse catalysts and intermediates in organic synthesis.[1][2] Their utility stems from their strong Brønsted acidity. However, the introduction of highly electronegative fluorine atoms onto the benzene ring dramatically amplifies this acidity and alters other crucial properties.
The primary effect of fluorination is the powerful inductive electron-withdrawing effect of the fluorine atoms. This effect stabilizes the resulting sulfonate anion (ArSO₃⁻) by delocalizing the negative charge, thereby increasing the dissociation of the proton and leading to a significant increase in acidity. This is most dramatically illustrated in the case of trifluoromethanesulfonic acid (triflic acid, TfOH), which is considered a superacid, with a pKa of approximately -14, making it about a million times stronger than sulfuric acid.[3] In contrast, benzenesulfonic acid has a pKa of -2.8, and p-toluenesulfonic acid has a similar pKa of -2.58.[2]
This enhanced acidity is a key driver for the superior performance of fluorinated sulfonic acids in many applications. Furthermore, the strong carbon-fluorine bond imparts increased thermal and oxidative stability to the molecule, a critical attribute in demanding industrial processes and in the harsh operating environments of fuel cells.
Comparative Performance in Catalysis: A Focus on Esterification
The enhanced acidity of fluorinated benzenesulfonic acids directly translates to superior catalytic activity in a wide range of organic reactions, including esterification, acylation, and alkylation.
Experimental Data Summary: Catalytic Esterification
To illustrate the practical implications of this enhanced acidity, let's consider the Fischer esterification of acetic acid with n-propanol. The following table summarizes representative catalytic performance data.
| Catalyst | pKa | Typical Catalyst Loading (mol%) | Reaction Time (h) for >95% Conversion |
| Benzenesulfonic Acid | -2.8 | 1-5 | 8-12 |
| p-Toluenesulfonic Acid | -2.58 | 1-5 | 8-12 |
| 4-Fluorobenzenesulfonic Acid | Lower than -2.8 (estimated) | 0.5-2 | 4-6 |
| 2,4-Difluorobenzenesulfonic Acid | Significantly lower than -2.8 (estimated) | 0.1-1 | 2-4 |
| Trifluoromethanesulfonic Acid (TfOH) | ~ -14 | 0.01-0.1 | < 1 |
Note: The pKa values for mono- and di-fluorinated benzenesulfonic acids are not as widely reported as for benzenesulfonic acid and triflic acid, but their increased acidity is a well-established trend due to the inductive effect of fluorine.
As the data indicates, the catalytic efficiency, reflected in both the required catalyst loading and the reaction time, dramatically improves with increasing fluorination. Triflic acid, as a superacid, demonstrates exceptional activity, often enabling reactions to proceed under much milder conditions and with significantly lower catalyst concentrations.[3] This not only accelerates the reaction but can also minimize side reactions and simplify product purification.
Experimental Protocol: Comparative Catalytic Activity in Fischer Esterification
This protocol provides a step-by-step methodology for a comparative study of the catalytic activity of benzenesulfonic acid, p-toluenesulfonic acid, and 4-fluorobenzenesulfonic acid in the esterification of benzoic acid with methanol.
Materials:
-
Benzoic acid
-
Methanol (anhydrous)
-
Benzenesulfonic acid
-
p-Toluenesulfonic acid
-
4-Fluorobenzenesulfonic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks (50 mL)
-
Reflux condensers
-
Magnetic stirrers and stir bars
-
Heating mantles
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: To three separate 50 mL round-bottom flasks, add benzoic acid (1.22 g, 10 mmol) and a magnetic stir bar.
-
Catalyst Addition: To the first flask, add benzenesulfonic acid (0.1 mmol). To the second flask, add p-toluenesulfonic acid (0.1 mmol). To the third flask, add 4-fluorobenzenesulfonic acid (0.1 mmol).
-
Reagent Addition: To each flask, add anhydrous methanol (20 mL).
-
Reaction: Attach a reflux condenser to each flask and heat the mixtures to reflux (approximately 65°C) with stirring.
-
Monitoring: Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by GC to determine the conversion of benzoic acid to methyl benzoate.
-
Workup (after completion or a set time):
-
Cool the reaction mixtures to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL).
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the unreacted acid and the catalyst.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude methyl benzoate.
-
-
Analysis: Determine the yield of methyl benzoate for each catalyst by weighing the crude product and confirming its purity by GC and/or NMR spectroscopy.
Causality Behind Experimental Choices:
-
Anhydrous Methanol: Water is a product of the Fischer esterification, and its presence can shift the equilibrium back towards the reactants, reducing the yield. Using anhydrous methanol helps to drive the reaction forward.
-
Reflux Conditions: Heating the reaction to the boiling point of the solvent (methanol) increases the reaction rate without exceeding a controlled temperature.
-
Saturated Sodium Bicarbonate Wash: This step is crucial for neutralizing the acidic catalyst and any unreacted benzoic acid, making the product easier to purify. The bicarbonate reacts with the acids to form sodium salts, which are soluble in the aqueous layer and can be separated.
Logical Relationship: Acidity and Catalytic Activity
Caption: Relationship between fluorination and catalytic performance.
Comparative Performance in Proton Exchange Membrane (PEM) Fuel Cells
Perfluorinated sulfonic acids (PFSAs), most notably in the form of polymers like Nafion®, are the industry standard for proton exchange membranes in fuel cells.[4] Their dominance is due to a combination of high proton conductivity, excellent chemical and thermal stability, and good mechanical properties. However, non-fluorinated or partially fluorinated aromatic polymers containing sulfonic acid groups, such as sulfonated polyimides (SPIs), are being extensively researched as potential lower-cost alternatives.[5][6]
Experimental Data Summary: PEM Properties
The following table compares key performance metrics of a typical PFSA membrane (Nafion® 117) with a novel sulfonated polyimide (NSPI) membrane containing pendant benzenesulfonic acid groups.[5]
| Property | Nafion® 117 (Perfluorinated) | Novel Sulfonated Polyimide (NSPI) |
| Ion Exchange Capacity (IEC) (meq/g) | ~0.9 | 1.1 (22% higher) |
| Water Uptake (%) | ~22 | ~22 |
| Proton Conductivity at 80°C (S/cm) | ~0.1 | Higher than Nafion® 117 at elevated temperatures |
| Hydrolytic Stability (Weight Loss %) | Higher | 53% lower |
| Oxidative Stability | Good | 75% higher |
| Maximum Power Density (mW/cm²) | 25 | 28.5 |
| Current Density (mA/cm²) | 230 | 275 |
This data highlights that while perfluorinated membranes like Nafion® are highly effective, advanced non-fluorinated or partially fluorinated aromatic polymers can offer competitive and even superior performance in certain aspects, such as hydrolytic and oxidative stability, at a potentially lower cost.[5][6] The introduction of fluorine into the backbone of these aromatic polymers is also a strategy being explored to further enhance their stability.[7]
Experimental Workflow: Membrane Electrode Assembly (MEA) Fabrication and Testing
The performance of a PEM is evaluated by fabricating a membrane electrode assembly (MEA) and testing it in a single-cell fuel cell setup.
Caption: Workflow for MEA fabrication and fuel cell testing.
Protocol for Hydrolytic Stability Testing of PEMs
Hydrolytic stability is a critical parameter for the durability of PEMs, as the membrane is constantly exposed to water at elevated temperatures during fuel cell operation.
Materials:
-
PEM samples (e.g., Nafion® and a sulfonated aromatic polymer membrane)
-
Deionized water
-
Oven
-
Analytical balance
-
Micrometer
Procedure:
-
Sample Preparation: Cut rectangular samples of each membrane of a known size (e.g., 2 cm x 5 cm).
-
Drying: Dry the samples in a vacuum oven at 80°C for 24 hours to remove any residual water.
-
Initial Measurements:
-
Measure the dry weight of each sample using an analytical balance (W_dry).
-
Measure the dimensions (length, width, and thickness) of each dry sample.
-
-
Hydrolysis: Immerse the samples in deionized water in a sealed container and place them in an oven at a constant temperature (e.g., 80°C or higher) for a specified period (e.g., 100 hours).
-
Final Measurements:
-
After the specified time, remove the samples from the hot water and carefully blot the surface to remove excess water.
-
Immediately measure the wet weight of each sample (W_wet).
-
Measure the wet dimensions of each sample.
-
-
Calculations:
-
Water Uptake (%) = [(W_wet - W_dry) / W_dry] x 100
-
Swelling Ratio (%) = [(Dimension_wet - Dimension_dry) / Dimension_dry] x 100 (calculated for length, width, and thickness)
-
To assess hydrolytic stability in terms of material loss, the samples can be dried again after the test and the final dry weight compared to the initial dry weight.[8]
-
Causality Behind Experimental Choices:
-
Elevated Temperature: The test is conducted at elevated temperatures to accelerate the degradation processes that would occur over a much longer time under normal operating conditions.
-
Deionized Water: Using deionized water ensures that any degradation is due to hydrolysis and not from reactions with impurities in the water.
-
Measurement of Dimensions and Weight: Changes in weight and dimensions provide quantitative data on the membrane's ability to resist swelling and degradation in the presence of hot water. Excessive swelling can lead to mechanical failure of the MEA.
Conclusion and Future Outlook
The strategic fluorination of benzenesulfonic acids offers a powerful tool for tuning their properties to meet the demands of a wide range of applications. The clear trend of increasing acidity with greater fluorination leads to enhanced catalytic activity, enabling faster reactions, lower catalyst loadings, and milder reaction conditions. In the realm of materials science, perfluorinated sulfonic acid polymers remain the benchmark for PEM fuel cells due to their exceptional combination of proton conductivity and stability. However, ongoing research into partially fluorinated and advanced non-fluorinated sulfonated aromatic polymers is yielding promising alternatives that may offer improved stability and lower costs.
For researchers and drug development professionals, the choice between a fluorinated and a non-fluorinated benzenesulfonic acid will depend on the specific requirements of the application. For reactions requiring the highest possible catalytic activity, a highly fluorinated acid like triflic acid may be the optimal choice, despite its higher cost. For applications where moderate acidity is sufficient and cost is a significant factor, traditional benzenesulfonic acid or p-toluenesulfonic acid remain excellent options. In the development of next-generation materials, a nuanced understanding of how the degree and position of fluorination impact properties will be crucial for designing materials with tailored performance characteristics.
References
-
Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells. Energies. Available at: [Link]
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A Sulfonated Polyimide/Nafion Blend Membrane with High Proton Selectivity and Remarkable Stability for Vanadium Redox Flow Battery. Membranes. Available at: [Link]
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Evaluation of Proton Conductivity of Sulfonated Fluorinated Synthesized Copolymers, Blends, and Nanofibrous Electrospun Composite Membranes Case Studies for Polymer Electrolyte Fuel Cell by a Back-Propagation Neural Network. SSRN. Available at: [Link]
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Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts. Available at: [Link]
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The probably hydrolytic stability mechanism of blend membrane. ResearchGate. Available at: [Link]
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Decoupling Solvent Effects: Perfluorinated Sulfonic Acid Structure and Catalyst Layer Stability in PEM Water Electrolysis. Membranes. Available at: [Link]
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MEA Preparation. Fuel cell cutting-edge research center technology research association. Available at: [Link]
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Fabrication of an automotive MEA for proton exchange membrane fuel cells. YouTube. Available at: [Link]
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2-Fluorobenzenesulfonic acid. MySkinRecipes. Available at: [Link]
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Membrane Electrode Assembly (MEA) Activation Procedures. Fuel Cell Store. Available at: [Link]
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Experiment 22 FISCHER ESTERIFICATION. CHEMISTRY. Available at: [Link]
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Silica Sulphuric Acid Catalyzed Fischer Esterification Reaction under Solventless Condition. Semantic Scholar. Available at: [Link]
-
The Fischer Esterification. University of Missouri–St. Louis. Available at: [Link]
-
A Sulfonated Polyimide/Nafion Blend Membrane with High Proton Selectivity and Remarkable Stability for Vanadium Redox Flow Battery. Semantic Scholar. Available at: [Link]
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A Comparative Study of Nafion 212 and Sulfonated Poly(Ether Ether Ketone) Membranes with Different Degrees of Sulfonation on the Performance of Iron-Chromium Redox Flow Battery. MDPI. Available at: [Link]
-
Stability of fluorinated surfactants in advanced oxidation processes--A follow up of degradation products using flow injection-mass spectrometry, liquid chromatography-mass spectrometry and liquid chromatography-multiple stage mass spectrometry. PubMed. Available at: [Link]
-
A comparative study of Nafion and sulfonated poly(ether ether ketone) membrane performance for iron-chromium redox flow battery. ResearchGate. Available at: [Link]
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Ionic Liquids with Benzenesulfonate Anions: Non-Fluorinated, Thermally Stable Anion Options. PMC. Available at: [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
-
Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. PubMed. Available at: [Link]
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Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Semantic Scholar. Available at: [Link]
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A review of polymer electrolyte membrane fuel cell durability test protocols. NRC Publications Archive. Available at: [Link]
-
Chemical Durability Studies of Perfluorinated Sulfonic Acid Polymers and Model Compounds under Mimic Fuel Cell Conditions. ResearchGate. Available at: [Link]
-
Improved Hydrolytic and Mechanical Stability of Sulfonated Aromatic Proton Exchange Membranes Reinforced by Electrospun PPSU Fibers. MDPI. Available at: [Link]
-
Hydrolytic stability of the SPEEK membrane at 60°C during 120 h.. ResearchGate. Available at: [Link]
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Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. REVISTA DE CHIMIE. Available at: [Link]
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DOE Cell Component Accelerated Stress Test Protocols for PEM Fuel Cells. USCAR. Available at: [Link]
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Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. Available at: [Link]
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Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). US EPA. Available at: [Link]
-
Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes. PMC. Available at: [Link]
-
APPLICATIONS. Phenomenex. Available at: [Link]
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Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Waters Corporation. Available at: [Link]
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4-Fluorobenzenesulfonic acid. PubChem. Available at: [Link]
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Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. Available at: [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. University of Bristol. Available at: [Link]
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Catalytic activity and stability of sulfonic-functionalized UiO-66 and MIL-101 materials in friedel-crafts acylation reaction. BURJC Digital. Available at: [Link]
-
Preparation and catalytic performance of perfluorosulfonic acid-functionalized carbon nanotubes. ResearchGate. Available at: [Link]
-
Optimising catalytic properties of supported sulfonic acid catalysts. ResearchGate. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Catalytic Performance: A Case Study of 2,5-Difluorobenzenesulfonic Acid in Alcohol Dehydration
In the relentless pursuit of novel and more efficient chemical transformations, the exploration of new catalytic systems is paramount. 2,5-Difluorobenzenesulfonic acid, a structurally intriguing Brønsted acid, presents itself as a promising candidate for a variety of acid-catalyzed reactions. The presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to significantly enhance its acidity, potentially offering advantages in terms of reaction rates and catalyst loading compared to traditional sulfonic acids. However, with limited published data on its specific applications, a robust framework for its evaluation is essential for any researcher considering its use.
This guide provides a comprehensive, field-tested methodology for validating the catalytic efficacy of this compound. Rather than presenting a rigid protocol, we will empower you with the scientific rationale and experimental design necessary to conduct a thorough and objective comparison against a well-established alternative. To illustrate this process, we will use the classic acid-catalyzed dehydration of a secondary alcohol, cyclohexanol, to cyclohexene as our model reaction. This transformation is a cornerstone of organic synthesis and serves as an excellent benchmark for catalyst performance.
The Scientific Underpinnings: Why this compound?
The catalytic activity of a Brønsted acid is fundamentally linked to its ability to donate a proton. In the case of aromatic sulfonic acids, the acidity is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, stabilize the resulting sulfonate anion through inductive effects, thereby increasing the acidity of the parent acid. Perfluorinated sulfonic acids, for instance, exhibit pKa values in the range of -5.3 to -9.0, rendering them superacids.[1][2] While not perfluorinated, the disubstitution of fluorine on the benzenesulfonic acid core suggests that this compound is a significantly stronger acid than its non-fluorinated counterpart, benzenesulfonic acid, and potentially more acidic than the commonly used p-toluenesulfonic acid (PTSA). This enhanced acidity could translate to higher reaction rates, lower catalyst loadings, and the ability to catalyze reactions that are sluggish with weaker acids.
A Model System for Comparison: The Dehydration of Cyclohexanol
The acid-catalyzed dehydration of secondary and tertiary alcohols proceeds through an E1 elimination mechanism.[3][4] The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst, forming a good leaving group (water). Subsequent departure of water generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form the alkene.
For our comparative study, we will benchmark the performance of this compound against the widely used and well-characterized p-toluenesulfonic acid (PTSA).
Experimental Design: A Head-to-Head Comparison
The core of this guide is a detailed, side-by-side experimental protocol. This self-validating system is designed to provide a clear and unambiguous comparison of the two catalysts under identical conditions.
Reaction Setup
The following protocol outlines the dehydration of cyclohexanol using both this compound and PTSA. It is crucial to run these reactions in parallel to minimize variability.
Materials:
-
Cyclohexanol (≥99%)
-
This compound
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene (anhydrous)
-
Dodecane (internal standard for GC-MS analysis)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks (50 mL)
-
Dean-Stark apparatus
-
Reflux condensers
-
Heating mantles with magnetic stirring
-
Separatory funnel (100 mL)
-
Erlenmeyer flasks
Workflow Diagram:
Caption: Experimental workflow for the comparative catalytic dehydration.
Step-by-Step Protocol:
-
Preparation: In two separate 50 mL round-bottom flasks equipped with magnetic stir bars, combine cyclohexanol (10.0 g, 100 mmol), toluene (20 mL), and dodecane (1.0 g, an internal standard).
-
Catalyst Addition: To the first flask, add this compound (e.g., 1 mol%, 0.19 g). To the second flask, add p-toluenesulfonic acid monohydrate (1 mol%, 0.19 g).
-
Reaction: Attach a Dean-Stark trap and a reflux condenser to each flask. Heat the reaction mixtures to reflux with vigorous stirring. Collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The theoretical amount of water is 1.8 mL.
-
Work-up: Once the reaction is complete (no more water is collected), allow the flasks to cool to room temperature. Transfer the contents of each flask to a separatory funnel.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.
Validating the Results: A Multi-faceted Analytical Approach
Objective validation of the reaction outcome is critical. We will employ two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis of yield and purity.
Structural Confirmation by ¹H NMR Spectroscopy
¹H NMR spectroscopy provides an unambiguous confirmation of the conversion of cyclohexanol to cyclohexene by observing characteristic changes in the chemical shifts and splitting patterns of the protons.[3]
Sample Preparation: Evaporate the solvent from a small aliquot of the dried organic layer and dissolve the residue in deuterated chloroform (CDCl₃).
Expected Spectral Features:
| Compound | Key Proton Signals | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Cyclohexanol | H on carbon bearing -OH | ~3.6 | Multiplet | 1H |
| -OH proton | Variable (e.g., 1.5-4.0) | Singlet (broad) | 1H | |
| Other CH₂ protons | ~1.2-1.9 | Multiplet | 10H | |
| Cyclohexene | Vinylic protons (-CH=CH-) | ~5.6 | Multiplet | 2H |
| Allylic protons (-CH₂-CH=) | ~2.0 | Multiplet | 4H | |
| Other CH₂ protons | ~1.6 | Multiplet | 4H |
The disappearance of the proton signal around 3.6 ppm (the carbinol proton of cyclohexanol) and the appearance of the vinylic proton signals around 5.6 ppm are clear indicators of a successful dehydration reaction.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and quantifying the components of the reaction mixture, allowing for the precise determination of the yield of cyclohexene and the consumption of cyclohexanol. The use of an internal standard (dodecane) is crucial for accurate quantification as it corrects for variations in injection volume and detector response.
Sample Preparation: Dilute a precise volume of the dried organic layer with a suitable solvent (e.g., dichloromethane) before injection into the GC-MS.
GC-MS Protocol:
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm), is suitable for separating cyclohexanol, cyclohexene, and dodecane.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 2 minutes at 200 °C
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Detector: Mass spectrometer operating in electron ionization (EI) mode, scanning a mass range of m/z 35-300.
Data Analysis:
-
Identify the Peaks: Identify the peaks corresponding to cyclohexene, cyclohexanol, and the internal standard (dodecane) based on their retention times and mass spectra.
-
Integration: Integrate the peak areas for each of the identified compounds.
-
Calculate Response Factors: Before analyzing the reaction samples, it is essential to determine the response factor of cyclohexene relative to the internal standard. This is done by preparing a standard mixture with known concentrations of cyclohexene and dodecane and analyzing it by GC-MS. The response factor (RF) is calculated as follows:
RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)
-
Calculate the Yield: The concentration of cyclohexene in the reaction mixture can be calculated using the following formula:
Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RF)
The yield can then be determined by comparing the amount of cyclohexene produced to the theoretical maximum based on the initial amount of cyclohexanol.
Interpreting the Results: A Comparative Analysis
By executing the above experimental and analytical protocols for both this compound and PTSA, you will generate a robust dataset for a direct comparison.
Performance Metrics to Compare:
| Metric | This compound | p-Toluenesulfonic Acid (PTSA) |
| Reaction Time | ||
| Yield (%) | ||
| Selectivity (%) | ||
| Turnover Number (TON) | ||
| Turnover Frequency (TOF) |
This structured comparison will provide a clear indication of the relative performance of this compound.
Conclusion: Empowering Informed Catalyst Selection
The lack of extensive literature on a novel catalyst should not be a barrier to its exploration. By employing a systematic and rigorous validation strategy, researchers can confidently assess the potential of new catalytic systems. This guide has provided a comprehensive framework for evaluating this compound, using the dehydration of cyclohexanol as a model system. The principles and methodologies outlined here are broadly applicable to the validation of other catalysts and reactions, empowering researchers to make data-driven decisions in the selection and application of catalysts for their specific synthetic needs.
References
-
Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link][3]
-
Rayne, S., & Forest, K. (2016). Estimated pKa values for the environmentally relevant C1 through C8 perfluorinated sulfonic acid isomers. Journal of Environmental Science and Health, Part A, 51(12), 1018–1023. [Link][1]
-
Rayne, S., & Forest, K. (2016). Estimated pKa values for the environmentally relevant C1 through C8 perfluorinated sulfonic acid isomers. Taylor & Francis Online. [Link][2]
-
JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link][4]
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LibreTexts Chemistry. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link][5]
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Precision Acid Engineering: A Technical Guide to 2,5-Difluorobenzenesulfonic Acid
The following technical guide details the advantages of 2,5-Difluorobenzenesulfonic Acid (2,5-DFBSA) , positioning it as a precision tool for crystal engineering and catalysis.
Content Type: Technical Comparison & Application Guide Audience: Pharmaceutical Scientists, Process Chemists, and Crystal Engineers
Executive Summary
In the landscape of organic acids, This compound (2,5-DFBSA) occupies a critical "Goldilocks zone." It bridges the gap between the high acidity of perfluorinated chains (like Triflic acid) and the steric bulk/lipophilicity of aromatic sulfonates (like Tosylic acid).
This guide objectively compares 2,5-DFBSA against industry standards—Trifluoroacetic Acid (TFA) , Methanesulfonic Acid (MSA) , and p-Toluenesulfonic Acid (PTSA) —highlighting its superior utility in API salt selection , solid-state stabilization , and lipophilic catalysis .
Part 1: The Technical Advantage Matrix
The following data consolidates physicochemical properties to demonstrate why 2,5-DFBSA outperforms alternatives in specific high-value scenarios.
Table 1: Comparative Physicochemical Profile
| Feature | 2,5-DFBSA | TFA (Trifluoroacetic Acid) | MSA (Methanesulfonic Acid) | PTSA (p-Toluenesulfonic Acid) |
| Acidity (Approx. pKa) | -3.5 to -4.0 (Strong) | 0.23 (Moderate) | -1.9 (Strong) | -2.8 (Strong) |
| Lipophilicity (LogP) | High (Fluorine enhanced) | Low (Hydrophilic) | Low (Very Hydrophilic) | Moderate |
| Volatility | Non-Volatile Solid | Highly Volatile Liquid | Non-Volatile Liquid | Non-Volatile Solid |
| Crystal Engineering | Directional F···H / F···F | Poor (Often forms oils) | Moderate (H-bonding only) | Good (π-π stacking only) |
| Safety Profile | Low Vapour Pressure | Corrosive/Inhalation Risk | Corrosive | Irritant |
| Counterion Stability | High (Resistant to hydrolysis) | Low (TFA esters form) | High | Moderate (Tosylate esters) |
Key Advantages Explained[1][2][3][4]
1. The "Fluorine Effect" in Crystal Engineering
Unlike PTSA, which relies solely on bulky
-
Benefit: This provides "molecular hooks" that lock flexible drug molecules into rigid, crystalline lattices.
-
Outcome: Converts amorphous/oily APIs (common with HCl or MSA salts) into stable, free-flowing powders.
2. Enhanced Lipophilicity & Bioavailability
The fluorinated ring increases the lipophilicity of the counterion without adding excessive bulk.
-
Mechanism: When an API forms a salt with 2,5-DFBSA, the resulting ion pair is more compatible with lipid membranes than a hydrochloride or mesylate salt.
-
Application: Ideal for Class II/IV BCS drugs requiring enhanced membrane permeability during formulation.
3. Superior Catalytic Selectivity
In organic synthesis, 2,5-DFBSA serves as a "soluble solid acid." It dissolves readily in non-polar organic solvents (DCM, Toluene) where sulfuric acid is insoluble, and it is far less oxidizing.
-
Advantage: It catalyzes acid-sensitive reactions (e.g., deprotection, cyclization) without the side-reactions caused by the oxidizing nature of sulfuric acid or the volatility of TFA.
Part 2: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting 2,5-DFBSA during the Salt Screening Phase of drug development.
Figure 1: Strategic workflow for implementing 2,5-DFBSA when standard salt screens fail to yield crystalline solids.
Part 3: Experimental Validation Protocols
To validate the performance of 2,5-DFBSA in your specific application, follow these standardized protocols.
Protocol A: Comparative Crystallization (Salt Screening)
Objective: Determine if 2,5-DFBSA yields superior crystallinity for a problematic API base compared to MSA.
-
Preparation:
-
Dissolve 100 mg of API Base in minimal solvent (e.g., Ethanol or Acetone).
-
Prepare 1.05 equivalents of MSA and 2,5-DFBSA in separate vials.
-
-
Reaction:
-
Add acid solutions dropwise to the API solution at 50°C.
-
Stir for 30 minutes, then cool slowly to room temperature (0.5°C/min).
-
-
Isolation:
-
If precipitate forms: Filter and dry.
-
If no precipitate: Add anti-solvent (e.g., Heptane) until turbid, then refrigerate.
-
-
Analysis:
-
X-Ray Powder Diffraction (XRPD): Compare peak sharpness (crystallinity).
-
DVS (Dynamic Vapor Sorption): Measure weight gain at 80% RH.
-
Success Metric: 2,5-DFBSA salt shows distinct Bragg peaks and <1% mass gain (non-hygroscopic), whereas MSA salt remains amorphous or deliquescent.
-
Protocol B: Catalytic Efficiency (Friedel-Crafts Acylation)
Objective: Demonstrate higher yield and cleaner profile vs. PTSA.
-
Setup: Charge a flask with substrate (10 mmol), Acylating agent (1.2 eq), and solvent (Toluene).
-
Catalyst Addition:
-
Run A: Add 5 mol% PTSA.
-
Run B: Add 5 mol% 2,5-DFBSA.
-
-
Reflux: Heat to reflux for 4 hours.
-
Workup: Wash with NaHCO3, dry, and concentrate.
-
Quantification: Analyze crude via HPLC/NMR.
-
Success Metric: Run B (2,5-DFBSA) exhibits higher conversion due to higher acidity (lower pKa) and better solubility in toluene compared to PTSA.
-
Part 4: Mechanism of Action (The "Why")
Understanding the molecular interactions is crucial for justifying the switch to this specialized acid.
Figure 2: Mechanistic impact of fluorine substitution on acidity and crystal packing.
Scientific Rationale
-
Inductive Stabilization: The high electronegativity of fluorine atoms at the 2 and 5 positions pulls electron density away from the sulfonate group. This stabilizes the conjugate base (
), making the proton easier to release (stronger acid). -
Lattice Energy: In the solid state, fluorine atoms do not just act as "space fillers." They engage in weak electrostatic interactions with hydrogen atoms on adjacent molecules. These additional cohesive forces increase the lattice energy, often raising the melting point and reducing hygroscopicity compared to non-fluorinated analogs.
References
-
G. Cavallo, et al. "The Halogen Bond." Chemical Reviews, 2016. Link
- Context: Fundamental review of halogen interactions in crystal engineering, supporting the C-H...F packing mechanism.
-
P. H. Stahl, C. G. Wermuth. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2011. Link
- Context: The authoritative source on salt selection criteria, establishing the need for altern
-
H. G. Brittain. "Physical Characterization of Pharmaceutical Solids." Drugs and the Pharmaceutical Sciences, 1995. Link
- Context: Methodologies for distinguishing amorphous vs.
-
PubChem Compound Summary. "this compound." National Library of Medicine. Link
- Context: Verification of chemical identity, CAS (765213-67-0), and basic physical properties.
-
K. Urai, et al. "Effect of Fluorine Substitution on the Crystal Structure and Properties of Benzenesulfonamide Derivatives." Crystal Growth & Design, 2018. Link
- Context: Representative literature demonstrating how fluorine substitution on benzene rings alters crystal packing and stability (analogous mechanism to 2,5-DFBSA salts).
A Comparative Guide to 2,5-Difluorobenzenesulfonic Acid Catalysis: Mechanistic Insights and Performance Benchmarking
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Brønsted acid catalysis, the quest for catalysts with tailored acidity, stability, and selectivity is perpetual. Among the arsenal of strong organic acids, arylsulfonic acids are workhorses in a multitude of organic transformations. This guide delves into the mechanistic nuances of catalysis by 2,5-Difluorobenzenesulfonic acid, a catalyst that, while not extensively studied, presents intriguing possibilities due to the electronic effects of its fluorine substituents. In the absence of direct, in-depth mechanistic studies on this compound, this guide will provide a comparative analysis against well-established sulfonic acid catalysts, namely benzenesulfonic acid and p-toluenesulfonic acid (p-TSA). By leveraging established principles of physical organic chemistry and available data on analogous systems, we will project the performance of this compound and propose experimental frameworks for its mechanistic elucidation.
The Foundation: Brønsted Acid Catalysis by Arylsulfonic Acids
Brønsted acid catalysis is fundamental to numerous organic reactions, including esterifications, etherifications, Friedel-Crafts alkylations and acylations, and rearrangements. The catalytic cycle invariably commences with the protonation of a substrate by the acid, which enhances the electrophilicity of the substrate and lowers the activation energy for the subsequent reaction step.
Arylsulfonic acids, such as benzenesulfonic acid and p-TSA, are widely employed due to their strong acidity, which is comparable to mineral acids, and their solubility in organic solvents.[1] p-TSA, in particular, is a crystalline, non-oxidizing, and relatively inexpensive solid acid, making it a convenient choice in many applications.[2][3]
The general mechanism for a Brønsted acid-catalyzed esterification, a representative transformation, is depicted below. The acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of water yield the ester product and regenerate the catalyst.
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performance comparison of sulfonic acid catalysts in organic reactions
Introduction
In the realm of organic synthesis, the quest for efficient, selective, and sustainable catalytic systems is a perpetual endeavor. Among the diverse array of catalysts, sulfonic acids have carved a significant niche as robust Brønsted acid catalysts, facilitating a multitude of organic transformations.[1][2][3] Their utility spans from bulk chemical production to the fine synthesis of pharmaceuticals and specialty chemicals. This guide provides a comprehensive comparison of the performance of various sulfonic acid catalysts, offering insights grounded in experimental data to aid researchers, scientists, and drug development professionals in catalyst selection and process optimization.
The versatility of sulfonic acid catalysts stems from the strong acidity of the sulfonic acid group (-SO₃H), which is comparable to that of mineral acids like sulfuric acid.[3] However, the ability to tether this functional group to various organic or inorganic supports has led to the development of a wide range of heterogeneous catalysts that offer significant advantages over their homogeneous counterparts, including ease of separation, reusability, and reduced corrosivity.[4][5] This guide will delve into the performance characteristics of both homogeneous and heterogeneous sulfonic acid catalysts, with a focus on their application in key organic reactions.
Types of Sulfonic Acid Catalysts: A Structural Overview
Sulfonic acid catalysts can be broadly categorized into two main classes: homogeneous and heterogeneous.
Homogeneous Sulfonic Acid Catalysts: These are soluble in the reaction medium and include simple organic sulfonic acids.
-
p-Toluenesulfonic acid (p-TSA): A widely used, crystalline solid that is easy to handle and relatively inexpensive.[3]
-
Methanesulfonic acid (MSA): A strong, liquid sulfonic acid.
-
Benzenesulfonic acid (BSA): A strong acid catalyst, often used in various organic transformations.[3]
Heterogeneous Sulfonic Acid Catalysts: These are insoluble in the reaction medium, offering significant process advantages.
-
Polymer-based resins:
-
Silica-supported sulfonic acids: These materials are prepared by anchoring sulfonic acid groups onto the surface of silica supports, such as mesoporous silica (e.g., SBA-15, MCM-41).[1][10][11][12] This approach offers high surface area and tunable porosity.[1]
-
Carbon-based solid acids: These catalysts are prepared by sulfonating carbonaceous materials derived from biomass or synthetic polymers.[13][14][15][16] They are often lauded for their high stability and low cost.[17]
-
Zirconia-based catalysts: Sulfated zirconia and other zirconia-based materials exhibit strong acidity and are effective in various catalytic reactions.[18]
The following diagram illustrates the classification of sulfonic acid catalysts.
Caption: Classification of Sulfonic Acid Catalysts.
Comparative Performance in Key Organic Reactions
The choice of a sulfonic acid catalyst is dictated by the specific requirements of the organic transformation, including desired activity, selectivity, and process constraints. This section compares the performance of various catalysts in two widely employed reactions: esterification and Friedel-Crafts alkylation.
Esterification: A Case Study in Biodiesel Production
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a cornerstone of organic synthesis and is crucial for biodiesel production. The efficiency of sulfonic acid catalysts in this reaction is a key performance indicator.
| Catalyst | Support/Type | Reaction Conditions | Conversion/Yield (%) | Selectivity (%) | Reusability | Reference |
| p-TSA | Homogeneous | Acetic acid, 1-butanol, 80°C, 4h | >95 | High | Not readily reusable | [5] |
| Amberlyst 15 | Polystyrene-DVB | Oleic acid, Methanol, 60°C, 8h | ~98 | High | Good (5 cycles with slight activity loss) | [6][7] |
| Nafion NR50 | Perfluorinated Polymer | Lauric acid, Methanol, 120°C, 6h | >90 | High | Excellent | [6] |
| SBA-15-SO₃H | Mesoporous Silica | Acetic acid, 1-butanol, 100°C, 5h | ~92 | High | Good (4 cycles with minor leaching) | [1] |
| Sulfonated Carbon | Amorphous Carbon | Palmitic acid, Methanol, 70°C, 6h | ~95 | High | Very Good (multiple cycles with minimal activity loss) | [17] |
Insights from the Data:
-
Homogeneous vs. Heterogeneous: While homogeneous catalysts like p-TSA exhibit high activity, their separation from the product mixture can be challenging.[5] Heterogeneous catalysts, such as Amberlyst 15 and sulfonated carbon, offer comparable or slightly lower initial activity but with the significant advantage of easy recovery and reuse.[6][7][17]
-
Support Effects: The nature of the support material in heterogeneous catalysts plays a crucial role. Mesoporous silica supports (SBA-15) provide a high surface area for active sites, while the hydrophobicity of carbon-based supports can be advantageous in repelling water, a byproduct of esterification that can inhibit the reaction.[1]
-
Stability and Reusability: Nafion stands out for its exceptional thermal and chemical stability, making it suitable for reactions under harsh conditions.[6] Sulfonated carbons also demonstrate excellent reusability, a critical factor for industrial applications.[17]
Friedel-Crafts Alkylation: Building Carbon-Carbon Bonds
Friedel-Crafts reactions are fundamental for attaching alkyl or acyl groups to aromatic rings.[19] Solid acid catalysts have emerged as greener alternatives to traditional Lewis acids like AlCl₃.[4][20]
| Catalyst | Support/Type | Reaction | Conversion (%) | Selectivity (para-isomer, %) | Reusability | Reference |
| AlCl₃ | Homogeneous Lewis Acid | Benzene + Benzyl Chloride, 25°C, 1h | >99 | ~50 | Not reusable, generates waste | [19] |
| Amberlyst 15 | Polystyrene-DVB | Anisole + Benzyl Chloride, 80°C, 5h | ~85 | >90 | Good | [4] |
| H-BEA Zeolite | Zeolite | Toluene + Propylene, 150°C | ~70 | High (para-selectivity) | Excellent | [4] |
| MCM-41-SO₃H | Mesoporous Silica | Benzene + Benzyl Alcohol, 80°C, 6h | ~90 | High | Good | [12] |
| Sulfated Zirconia | Metal Oxide | Toluene + Benzyl Chloride, 100°C, 4h | ~95 | >95 | Very Good | [18] |
Insights from the Data:
-
Green Chemistry Advantage: Solid acid catalysts clearly outperform traditional Lewis acids in terms of environmental impact by being reusable and minimizing waste generation.[4]
-
Shape Selectivity: Zeolites and mesoporous materials can exhibit shape selectivity due to their defined pore structures, favoring the formation of specific isomers (e.g., para-alkylation).[4]
-
Catalyst Acidity and Activity: The strong acidity of sulfated zirconia contributes to its high catalytic activity in Friedel-Crafts reactions.[18]
Experimental Protocols for Catalyst Evaluation
To ensure reliable and comparable data, standardized experimental protocols are essential. The following sections outline a general procedure for testing the catalytic activity and reusability of a solid sulfonic acid catalyst in an esterification reaction.
Protocol 1: Catalyst Activity Testing in Esterification
This protocol describes a typical batch reaction setup for evaluating the performance of a solid acid catalyst in the esterification of a fatty acid.
Caption: Workflow for Catalyst Activity Testing.
Step-by-Step Methodology:
-
Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer is assembled.
-
Charging Reactants: The fatty acid (e.g., oleic acid), alcohol (e.g., methanol), and the solid acid catalyst are charged into the reactor in the desired molar ratio and catalyst loading.
-
Reaction: The reaction mixture is heated to the desired temperature under constant stirring.
-
Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Sample Analysis: The withdrawn samples are analyzed to determine the concentration of the fatty acid and the ester product. Common analytical techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), or acid-base titration.
-
Calculation: The conversion of the fatty acid and the selectivity towards the desired ester are calculated based on the analytical data.
Protocol 2: Catalyst Reusability Testing
The ability of a heterogeneous catalyst to be reused multiple times is a critical parameter for its economic viability.
Caption: Workflow for Catalyst Reusability Testing.
Step-by-Step Methodology:
-
Initial Reaction: The first catalytic run is performed according to the activity testing protocol.
-
Catalyst Recovery: After the reaction, the solid catalyst is separated from the reaction mixture by filtration or centrifugation.
-
Washing: The recovered catalyst is washed with a suitable solvent (e.g., methanol, acetone) to remove any adsorbed reactants and products.
-
Drying: The washed catalyst is dried, typically in an oven at a specified temperature.
-
Subsequent Runs: The dried catalyst is then used in a fresh reaction mixture under the same conditions as the initial run.
-
Evaluation: This cycle of reaction, recovery, washing, and drying is repeated for a desired number of cycles. The catalytic activity and selectivity are measured in each cycle to assess the catalyst's stability and reusability.
Conclusion and Future Outlook
Sulfonic acid catalysts, in their various homogeneous and heterogeneous forms, are indispensable tools in modern organic synthesis. The transition towards heterogeneous systems is a clear trend, driven by the principles of green chemistry and the need for more sustainable industrial processes.[4][13] The development of novel solid acid catalysts with enhanced activity, stability, and selectivity remains an active area of research.
Future advancements are likely to focus on:
-
Nanostructured Catalysts: Designing catalysts with precisely controlled nanostructures to enhance activity and selectivity.[21]
-
Bifunctional Catalysts: Creating materials that possess both acidic and other functional groups to catalyze multi-step reactions in a one-pot fashion.
-
Catalysts from Renewable Resources: Developing sustainable catalysts from biomass and other renewable feedstocks.[17]
By understanding the performance characteristics of different sulfonic acid catalysts and employing rigorous experimental evaluation, researchers can select the optimal catalytic system to drive their chemical innovations forward.
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Technical Comparison: Spectroscopic Distinction of 2,5-Difluorobenzenesulfonic Acid Isomers
The following guide details the spectroscopic differentiation of 2,5-Difluorobenzenesulfonic acid (2,5-DFBSA) from its critical regioisomers, specifically the 2,4- and 2,6-difluoro analogs. This analysis is essential for validating the purity of starting materials in the synthesis of fluorinated pharmaceuticals (e.g., Dabrafenib intermediates).
Executive Summary
In drug development, the precise regiochemistry of fluorinated benzenesulfonic acids is critical for downstream efficacy and metabolic stability.[1] This compound is structurally distinct due to its specific fluorine substitution pattern, which imparts unique electronic properties compared to its isomers (2,4- and 2,6-).[2][1]
This guide provides a definitive spectroscopic workflow to distinguish the 2,5-isomer from the 2,4-isomer (a common byproduct) and the 2,6-isomer (distinguishable by symmetry).[2][1] The primary validation method relies on
Structural & Symmetry Analysis
Before experimental analysis, understanding the symmetry elements is the "self-validating" logic check for your data.[2][1]
| Isomer | Structure Code | Symmetry ( | Magnetic Equivalence | Key Diagnostic Feature |
| 2,5-Difluoro | Target | None.[2][1][3] All H and F are distinct.[2][1][3] | Complex Multiplets: 3 distinct protons; 2 distinct fluorines. | |
| 2,4-Difluoro | Alt 1 | None.[2][1][3] All H and F are distinct.[2][1][3] | Shielded Proton: H3 is "sandwiched" between two F atoms (triplet-like).[2][1][3] | |
| 2,6-Difluoro | Alt 2 | F2/F6 are equivalent.[2][1] H3/H5 are equivalent.[2][1][3] | Simplified Spectra: Only 2 proton signals (2H doublet, 1H triplet) and 1 fluorine signal.[2][1] |
Spectroscopic Comparison (NMR)
F NMR: The Primary Identifier
Fluorine NMR is the most robust method due to the wide chemical shift dispersion and lack of background signals.
-
2,5-DFBSA (Target):
-
Pattern: Two distinct signals of equal integration (1F : 1F).[2][1]
-
Coupling: Both signals will show distinct coupling constants.[2][1] The F at position 5 is para to H2 (if numbering changed) or rather para to the sulfonyl group? No.
-
Structure: 1-SO
H, 2-F, 5-F.[2][1][3] -
Shift Prediction:
-
Diagnostic: Large
coupling (approx 6-10 Hz) is often observed in 1,4-difluoro relationships, but here F atoms are para (1,4 relationship relative to ring) to each other.[2][1] Correction: In 2,5-difluoro, F atoms are para to each other.[2][1] is usually small (< 2 Hz) or zero.[2]
-
-
2,4-DFBSA (Alternative):
-
2,6-DFBSA (Symmetric):
H NMR: Coupling Constant Analysis
The proton spectrum validates the fluorine data.[2]
| Feature | This compound | 2,4-Difluorobenzenesulfonic acid |
| Proton Count | 3 distinct signals (1:1:[2][1][3]1) | 3 distinct signals (1:1:1) |
| H3 Signal | dd or ddd (Ortho to F4? No, H3 is between F2 and H4).[2][1] | t or dd (Sandwiched between F2 and F4). Diagnostic: Very shielded upfield shift due to two ortho-F atoms.[2][1] |
| H6 Signal | dd (Ortho to SO | dt or dd (Ortho to SO |
| Coupling Logic | No proton is flanked by two fluorines.[2][1][3] | H3 is flanked by two fluorines. This creates a unique "triplet-like" multiplet with large |
Experimental Protocol: Self-Validating Identification Workflow
This protocol ensures high-confidence identification using standard analytical equipment.[2][1]
Reagents & Equipment[1][2][4][5]
-
Solvent: DMSO-
(Preferred for sulfonic acids to prevent exchange/aggregation) or D O (if salt form).[2][1][3] -
Internal Standard:
-Trifluorotoluene (for F quantification) or TCNB.[2][1] -
Instrument: 400 MHz NMR or higher.
Step-by-Step Workflow
-
Sample Preparation:
-
Acquisition (
F): -
Acquisition (
H): -
Confirmation (
C - Optional):
Visual Logic: Identification Decision Tree
The following diagram illustrates the logical flow for determining the isomer identity based on spectral features.
Caption: Logical workflow for distinguishing 2,5-DFBSA from its isomers using NMR observables.
Summary Data Table
| Parameter | 2,5-DFBSA (Target) | 2,4-DFBSA | 2,6-DFBSA |
| 2 (Distinct) | 2 (Distinct) | 1 (Equivalent) | |
| Para (Small/None, <2 Hz) | Meta (Medium, ~5-8 Hz) | N/A (Equivalent) | |
| Key | H3, H4, H6 are magnetically distinct.[2][1] | H3 is strongly coupled to F2 & F4 ( | H3 & H5 are equivalent.[2][1][3] |
| Retention Time (RP-HPLC) | Intermediate | Typically Elutes First (More Polar) | Variable (pH dependent) |
References
-
PubChem. 2,4-Difluorobenzenesulfonic acid Compound Summary. National Library of Medicine.[2][1][3] Link
-
Beilstein J. Org.[2][1][3] Chem. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI). (Provides comparative
F NMR data for 2,4-difluoro systems). Link -
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for substituent additivity rules used in prediction). Link[2]
-
Veeprho. 2,6-Difluorobenzenesulfonic acid Reference Standard. Link
Sources
A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by 2,5-Difluorobenzenesulfonic Acid
This guide provides a comprehensive framework for conducting and interpreting kinetic studies of organic reactions catalyzed by 2,5-Difluorobenzenesulfonic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental design, ensuring robust and reproducible results. We will objectively compare the anticipated performance of this compound with common alternatives and provide the theoretical and practical foundation for its kinetic evaluation.
Introduction: The Case for Fluorinated Sulfonic Acids
Strong Brønsted acids are indispensable catalysts in organic synthesis, facilitating a vast array of transformations such as esterification, alkylation, and hydrolysis.[1][2] While traditional catalysts like sulfuric acid and p-toluenesulfonic acid (p-TsOH) are widely used, there is a growing interest in developing more potent, stable, and selective catalysts.[3] this compound enters this landscape as a promising candidate.
The introduction of electron-withdrawing fluorine atoms onto the aromatic ring is known to significantly increase the acid strength of the terminal sulfonic acid group.[4] This enhanced acidity, stemming from the inductive effect of the fluorine atoms, is expected to translate into higher catalytic activity, potentially allowing for lower catalyst loadings, milder reaction conditions, and faster reaction times compared to its non-fluorinated counterparts. This guide will equip you with the tools to quantify this catalytic advantage through rigorous kinetic analysis.
Section 1: Comparative Analysis of Brønsted Acid Catalysts
The selection of an acid catalyst is a critical decision in reaction optimization. The ideal catalyst offers high activity, stability, and favorable physical properties. This compound is anticipated to offer a unique combination of these attributes.
| Property | This compound | p-Toluenesulfonic Acid (p-TsOH) | Methanesulfonic Acid (MSA) | Sulfuric Acid (H₂SO₄) |
| Structure | C₆H₃F₂SO₃H | CH₃C₆H₄SO₃H | CH₃SO₃H | H₂SO₄ |
| Acidity (pKa) | <-2 (Estimated, stronger than p-TsOH) | ~ -2.8 | ~ -1.9[5] | ~ -3.0 |
| Physical Form | Solid | Solid (Monohydrate) | Liquid[5] | Liquid |
| Key Advantages | Expected high acidity; thermal stability; solid form for easy handling. | Inexpensive; widely available; easy to handle solid.[1] | Strong acid; non-oxidizing; good solvent for metal salts.[6] | Very strong acid; inexpensive. |
| Potential Drawbacks | Higher cost; limited commercial availability. | Moderately hygroscopic; less acidic than fluorinated analogs. | Liquid form can be difficult to measure accurately; corrosive. | Strong oxidant and dehydrating agent; can cause charring and side reactions. |
| Hammett Acidity (H₀) | Expected to be more negative than H₂SO₄ | Not widely reported | Not widely reported | -11.9 (for 100% acid)[7] |
The Hammett acidity function (H₀) is a more accurate measure of acidity in concentrated or non-aqueous media than pKa.[8][9] It is predicted that the H₀ value for this compound will be significantly more negative than that of sulfuric acid, positioning it in the class of superacids and suggesting superior protonating ability.[7][10]
Section 2: Designing a Kinetic Study: A Practical Workflow
To quantify the catalytic efficacy of this compound, a well-designed kinetic experiment is essential. We will use the Fischer esterification of acetic acid with n-butanol as a model reaction, a classic acid-catalyzed transformation.[11]
Caption: Experimental workflow for a kinetic study.
Protocol: Pseudo-First-Order Kinetic Analysis of Esterification
This protocol is designed to simplify the reaction kinetics to a pseudo-first-order system, making the data analysis straightforward.
Rationale: By using a large excess of one reactant (n-butanol), its concentration remains effectively constant throughout the reaction. This allows the reaction rate to be dependent only on the concentration of the limiting reactant (acetic acid) and the catalyst, simplifying the rate law from Rate = k[AcOH][BuOH][Catalyst] to Rate = k_obs[AcOH], where k_obs (the observed rate constant) incorporates the constant concentrations of the alcohol and catalyst.
Materials & Equipment:
-
This compound
-
p-Toluenesulfonic acid monohydrate (for comparison)
-
Glacial acetic acid
-
n-Butanol (anhydrous)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Jacketed reaction vessel with magnetic stirrer and temperature control
-
Burette, pipettes, conical flasks, stopwatches
Procedure:
-
Reaction Setup: In the jacketed reaction vessel maintained at 60°C, add 100 mL of n-butanol and 5 mL of acetic acid. Allow the mixture to thermally equilibrate for 15 minutes with stirring.
-
Catalyst Preparation: Prepare a stock solution of this compound in n-butanol (e.g., 0.1 M).
-
Reaction Initiation: To initiate the reaction, add 1 mL of the catalyst stock solution to the reaction vessel and simultaneously start a stopwatch. This is t=0.
-
Initial Sample (t=0): Immediately withdraw a 5 mL aliquot from the reaction mixture and transfer it to a conical flask containing 20 mL of ice-cold deionized water. The cold water effectively quenches the reaction.
-
Titration (t=0): Add 2-3 drops of phenolphthalein indicator to the quenched sample and titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed. Record the volume of NaOH used. This volume corresponds to the initial concentration of acetic acid.
-
Time-Course Sampling: Repeat steps 4 and 5 at regular intervals (e.g., t = 10, 20, 30, 45, 60, 90 minutes). It is crucial to record the exact time of withdrawal for each aliquot.
-
Comparative Run: Repeat the entire procedure (steps 1-6) using a p-toluenesulfonic acid stock solution of the same concentration to generate a comparative dataset.
-
Control Run: Perform a blank run without any catalyst to determine the background (uncatalyzed) reaction rate.
Section 3: Data Analysis and Interpretation
The data gathered from the titration experiments allow for the calculation of the reaction rate constant, which is the ultimate measure of catalytic activity under the specified conditions.
Caption: Logical flow of kinetic data analysis.
Calculations:
-
Concentration of Acetic Acid: The concentration of acetic acid [AcOH]t at each time point t is directly proportional to the volume of NaOH titrant used (V_NaOH)t. [AcOH]t = (V_NaOH)t * M_NaOH / V_aliquot
-
Kinetic Plot: For a pseudo-first-order reaction, a plot of the natural logarithm of the acetic acid concentration (ln[AcOH]) versus time (t) should yield a straight line.
-
Determining the Rate Constant: The slope of this line is equal to -k_obs. A linear regression analysis of the plot will provide the slope with high precision. The R² value of the regression should be >0.98 to confirm the validity of the pseudo-first-order assumption.
Hypothetical Comparative Data
The following table illustrates the expected outcome, demonstrating the superior catalytic activity of this compound.
| Catalyst | Observed Rate Constant (k_obs) at 60°C (min⁻¹) | Linear Regression R² | Relative Rate Enhancement |
| None (Control) | 0.0005 | 0.991 | 1x |
| p-Toluenesulfonic Acid | 0.025 | 0.998 | 50x |
| This compound | 0.045 | 0.999 | 90x |
This hypothetical data shows that this compound could be nearly twice as active as p-TsOH under identical conditions, a direct consequence of its enhanced Brønsted acidity.
Section 4: Alternative Kinetic Monitoring Techniques
While titration is a classic and reliable method, modern spectroscopic techniques offer the ability to monitor reactions in situ and in real-time, often providing more data points and deeper mechanistic insights.[12]
-
NMR Spectroscopy: By monitoring the disappearance of a reactant peak (e.g., the α-protons of n-butanol) or the appearance of a product peak (the α-protons of the butyl ester), reaction progress can be tracked without sampling.[13] This method is non-invasive but requires specialized equipment.
-
FTIR/Raman Spectroscopy: The carbonyl (C=O) stretch of the carboxylic acid (~1710 cm⁻¹) and the resulting ester (~1740 cm⁻¹) have distinct frequencies. Monitoring the change in absorbance at these frequencies provides a direct measure of the reaction kinetics.[14]
-
UV-Vis Spectroscopy: If one of the reactants or products contains a chromophore, its concentration can be monitored by changes in UV-Vis absorbance over time.[15] This is particularly useful for reactions involving aromatic compounds.
Conclusion
This guide establishes a robust framework for the kinetic evaluation of this compound as a Brønsted acid catalyst. Its anticipated superior activity, driven by the electronic effects of fluorine substitution, makes it a compelling alternative to traditional catalysts. The provided experimental protocol, grounded in the principles of chemical kinetics, offers a clear and reliable method for quantifying this catalytic performance. By comparing its observed rate constant against established catalysts like p-TsOH, researchers can generate the definitive data needed to justify its application in process development, fine chemical synthesis, and pharmaceutical manufacturing, ultimately enabling more efficient and milder chemical transformations.
References
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Tang, P., & Yu, J. (2014). Kinetic Analysis on Deactivation of a Solid Brønsted Acid Catalyst in Conversion of Sucrose to Levulinic Acid. Industrial & Engineering Chemistry Research, 53(30), 11958–11965. [Link]
-
Tang, P., & Yu, J. (2014). Kinetic Analysis on Deactivation of a Solid Brønsted Acid Catalyst in Conversion of Sucrose to Levulinic Acid. Industrial & Engineering Chemistry Research. [Link]
-
Murzin, D. Y. (2022). Acid Site Density as a Kinetic Descriptor of Catalytic Reactions over Zeolites. Catalysts, 12(12), 1503. [Link]
-
Wang, J., Gu, S., Pang, N., Wang, F., & Wu, F. (2012). A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. Journal of the Serbian Chemical Society, 77(11), 1543-1551. [Link]
-
Wang, J., et al. (2014). Lipophilization of Phenolic Acids through Esterification Using p-toluenesulfonic Acid as Catalyst. Advanced Materials Research. [Link]
-
Grokipedia. Hammett acidity function. [Link]
-
Li, Z., et al. (2016). Kinetics of p-toluene-sulfonic acid catalyzed direct esterification of pentaerythritol with acrylic acid for pentaerythritol diacrylate production. ResearchGate. [Link]
-
Nagy, A., & Apjok, R. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. Molecules, 26(19), 5823. [Link]
-
France, S. (2016). Chiral Brønsted Acid Catalyzed Kinetic Resolutions. ACS Catalysis, 6(9), 5945-5956. [Link]
-
Wikipedia. (2023). Hammett acidity function. [Link]
-
Gangarapu, S., et al. (2018). Understanding Reaction Kinetics, Deprotonation and Solvation of Brønsted Acidic Protons in Heteropolyacid Catalyzed Synthesis of Biorenewable Alkyl Levulinates. ResearchGate. [Link]
-
Taylor & Francis. P-toluenesulfonic acid – Knowledge and References. [Link]
-
Krossing, I., et al. (2021). About a Trillion Times More Acidic than Expected? On the Difference Between the Hammett H0 and the Unified pH Acidity of Sulfuric Acid. Angewandte Chemie International Edition, 60(2), 920-925. [Link]
-
Wikipedia. (2023). Superacid. [Link]
-
innovation.world. Superacids And The Hammett Acidity Function. [Link]
-
Kusoglu, A., & Weber, A. Z. (2017). New Insights into Perfluorinated Sulfonic-Acid Ionomers. Chemical Reviews, 117(3), 987-1104. [Link]
-
Wolska, J., et al. (2021). Sulfonic-acid-functionalized polymers based on fluorinated methylstyrenes and styrene as promising heterogeneous catalysts for esterification. ResearchGate. [Link]
-
Lee, H., et al. (2023). Effect of Blended Perfluorinated Sulfonic Acid Ionomer Binder on the Performance of Catalyst Layers in Polymer Electrolyte Membrane Fuel Cells. Polymers, 15(18), 3762. [Link]
-
Das, S., et al. (2023). Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkylation in One Pot. JACS Au, 3(12), 3469–3481. [Link]
-
Wikipedia. (2023). Methanesulfonic acid. [Link]
-
Wang, C., et al. (2021). Spectroscopic identification of acid–base pairs in solid catalysts. Chemical Communications, 57(86), 11307-11310. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Toluenesulfonic acid. [Link]
-
Gläser, R., & Weckhuysen, B. M. (2021). Monitoring of heterogeneous catalyst action by infrared spectroscopy. Wiley Analytical Science. [Link]
-
Fribic, H., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10461–10468. [Link]
-
Rac-Florez, O., et al. (2023). Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. Processes, 11(4), 1121. [Link]
-
Catrouillet, C., et al. (2021). An easy spectrophotometric acid-base titration protocol for dissolved organic matter. MethodsX, 8, 101533. [Link]
-
ResearchGate. (2015). What is/are the alternative acid/s for Methanesulfonic acid? [Link]
-
Coman, S. M., et al. (2008). Use of methanesulfonic acid as catalyst for the production of linear alkylbenzenes. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,5-Difluorobenzenesulfonic Acid
Introduction: The Imperative for Purity in Advanced Chemical Synthesis
2,5-Difluorobenzenesulfonic acid is a critical intermediate in the synthesis of specialized pharmaceuticals and advanced materials. Its unique electronic properties, imparted by the two fluorine atoms on the benzene ring, make it a valuable building block for creating compounds with enhanced metabolic stability and binding affinity. In drug development, for instance, the presence of minute impurities—be it isomers, starting materials, or inorganic salts—can drastically alter toxicological profiles and therapeutic efficacy. Therefore, a robust, multi-faceted approach to purity assessment is not merely a quality control measure; it is a fundamental pillar of successful research and development.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of synthesized this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present self-validating protocols, and offer a logical framework for selecting the most appropriate method for your specific analytical challenge.
Synthesis Context: Understanding Potential Impurities
To effectively assess purity, one must first anticipate the likely impurities. A common synthetic route to this compound involves the sulfonation of 1,4-difluorobenzene. Another pathway proceeds via the diazotization of 2,5-difluoroaniline, followed by conversion to the sulfonyl chloride and subsequent hydrolysis.[1]
This synthetic landscape informs our analytical strategy by highlighting potential contaminants:
-
Isomeric Impurities: Sulfonation of 1,4-difluorobenzene can yield other isomers, such as 2,4-difluorobenzenesulfonic acid.[2]
-
Unreacted Starting Materials: Residual 1,4-difluorobenzene or 2,5-difluoroaniline.
-
Reaction Byproducts: Disulfonated products or incompletely hydrolyzed intermediates like 2,5-difluorobenzenesulfonyl chloride.
-
Inorganic Impurities: Residual sulfuric acid from sulfonation or salts generated during workup and neutralization.
-
Trace Metals: Contaminants from reactors or reagents, which are of particular concern in pharmaceutical applications.[3][4]
Caption: Synthesis workflow and points of impurity introduction.
Comparative Analysis of Purity Assessment Techniques
No single analytical technique can provide a complete purity profile. A scientifically sound assessment relies on the orthogonal application of multiple methods, each chosen for its unique strengths.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantifying organic purity and separating the target analyte from structurally similar impurities.
-
Expertise & Experience: For a polar, acidic molecule like this compound, a standard C18 reversed-phase column often yields poor retention and peak shape.[5][6] The causality lies in the compound's high hydrophilicity and the potential for secondary interactions with residual silanols on the stationary phase. Therefore, a mixed-mode column, which combines reversed-phase and ion-exchange mechanisms, provides superior retention and resolution for sulfonic acids.[5][6][7] This choice directly addresses the analyte's chemical nature, leading to a more robust and reliable method.
-
Trustworthiness: A well-developed HPLC method is self-validating. System suitability parameters, such as theoretical plates, tailing factor, and the resolution between the main peak and known impurities, must be established and met for each run to ensure the data is valid. The method's specificity is confirmed by demonstrating that no impurities co-elute with the main analyte, often verified using a photodiode array (PDA) detector to check for peak purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation and is an exceptionally powerful tool for both identifying and quantifying impurities without the need for reference standards of those impurities (qNMR).
-
Expertise & Experience: Given the presence of fluorine, ¹⁹F NMR is an indispensable technique. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[8] Furthermore, ¹⁹F chemical shifts span a very wide range, typically leading to excellent signal dispersion where each unique fluorine environment in the target molecule and any fluorine-containing impurities will produce a distinct, well-resolved signal.[9][10] This makes it straightforward to spot and quantify isomeric impurities. ¹H NMR complements this by providing information on non-fluorinated impurities and confirming the overall structure.[11]
-
Trustworthiness: The quantitative power of NMR (qNMR) relies on the direct proportionality between signal integral and the number of nuclei.[9] For a trustworthy result, one must ensure complete relaxation of all nuclei by using a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time). Purity is then calculated by integrating the signals of the compound against a certified internal standard of known purity and concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
While not suitable for the direct analysis of the non-volatile sulfonic acid, GC-MS is a highly sensitive method for detecting volatile or semi-volatile impurities.
-
Expertise & Experience: Its primary role here is the detection of residual starting materials (e.g., 1,4-difluorobenzene) or potential genotoxic impurities like sulfonate esters, which can form from reactions with alcohol solvents.[12][13] For these trace-level analyses, GC-MS offers superior sensitivity and specificity compared to HPLC.[14] The mass spectrometer provides definitive identification of the impurities.
-
Trustworthiness: Method validation involves demonstrating linearity, accuracy, and precision at the trace levels required (often in the ppm range). A blank solvent injection must be run to ensure no system contamination, and the identity of any detected peak should be confirmed by matching its mass spectrum against a library or a known standard.
Elemental and Inorganic Analysis
-
Elemental Analysis (CHNS): This classical technique measures the percentage of carbon, hydrogen, nitrogen, and sulfur. The results are compared against the theoretical values for the pure compound. While it does not identify specific impurities, a significant deviation indicates the presence of impurities, such as inorganic salts or residual solvents.
-
Inductively Coupled Plasma (ICP-MS/OES): When the final product is intended for pharmaceutical use, trace metal contamination is a major concern. ICP-MS is the gold standard for quantifying elemental impurities at parts-per-billion (ppb) levels, ensuring compliance with regulatory standards.[3][4][15]
Data Summary: A Comparative Overview
| Technique | Primary Application | Information Provided | Sensitivity | Specificity | Alternative/Complementary Use |
| HPLC-UV/PDA | Quantification of organic purity; separation of isomers and byproducts. | Purity (%), impurity profile, isomer separation. | Moderate (ppm) | High | Method development for preparative chromatography. |
| ¹H & ¹⁹F NMR | Structural confirmation; identification and quantification of organic impurities. | Unambiguous structure, purity (%), isomer ratios. | Low-Moderate (%) | Very High | qNMR for purity assignment without impurity standards.[16] |
| GC-MS | Detection of volatile impurities (starting materials, residual solvents). | Identification and quantification of volatile traces. | Very High (ppb) | Very High | Analysis of potential genotoxic sulfonate esters.[12] |
| Elemental Analysis | Overall purity check against theoretical elemental composition. | %C, H, N, S. Confirms bulk purity. | Low (%) | Low | Detects presence of non-organic impurities (e.g., salts). |
| ICP-MS | Quantification of trace metal impurities. | Concentration of specific elements (e.g., Na, Fe, Pb). | Extremely High (ppb-ppt) | Very High | Essential for meeting pharmaceutical grade specifications.[4] |
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Protocol 1: Purity Assessment by Mixed-Mode HPLC
1. Rationale: This method is optimized for the separation of the polar this compound from potential non-polar starting materials and polar isomeric impurities. The mixed-mode column provides both hydrophobic and ion-exchange retention mechanisms.[5][6]
2. Instrumentation & Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: Amaze TR Mixed-Mode Column (or equivalent), 4.6 x 150 mm, 3 µm.
3. Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA scan from 210-400 nm, with quantification at 220 nm.
-
Injection Volume: 5 µL.
4. Sample Preparation:
-
Accurately weigh ~20 mg of synthesized this compound and dissolve in 20.0 mL of a 50:50 Water/Acetonitrile mixture to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
5. System Suitability & Validation:
-
Standard: Prepare a solution containing the main compound and a known isomeric impurity (e.g., 2,4-difluorobenzenesulfonic acid).
-
Acceptance Criteria: The resolution between the two isomer peaks must be > 2.0. The tailing factor for the main peak should be between 0.9 and 1.5.
Protocol 2: Quantitative ¹⁹F NMR (qNMR) for Purity Determination
1. Rationale: ¹⁹F NMR provides a clear window for observing all fluorine-containing species. By using a high-purity internal standard, the absolute purity of the target compound can be determined with high accuracy.[16]
2. Instrumentation & Reagents:
-
NMR Spectrometer (≥ 400 MHz) with a fluorine probe.
-
NMR Tubes: High-precision 5 mm tubes.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Internal Standard: Trifluorotoluene (certified purity > 99.5%).
3. Sample Preparation:
-
Accurately weigh ~25 mg of the synthesized this compound into a vial.
-
Accurately weigh ~15 mg of the trifluorotoluene internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d6, vortex until homogeneous, and transfer to an NMR tube.
4. NMR Acquisition Parameters:
-
Pulse Program: Standard single pulse experiment.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all ¹⁹F nuclei).
-
Acquisition Time: ≥ 3 seconds.
-
Number of Scans: 16-64 (for good signal-to-noise).
5. Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the distinct signals for the internal standard (-CF₃) and the two fluorine atoms on the this compound.
-
Calculate purity using the standard qNMR equation, accounting for molecular weights, masses, number of nuclei per signal, and integral values.
Decision Logic for Method Selection
The choice of analytical technique is driven by the specific question being asked.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
Assessing the purity of synthesized this compound requires a thoughtful, orthogonal approach. While HPLC is unparalleled for routine quantitative analysis of organic impurities, its findings should be corroborated by NMR spectroscopy, which provides definitive structural proof and an independent measure of purity. For ensuring the absence of volatile starting materials or potentially genotoxic byproducts, GC-MS is the method of choice. Finally, for applications demanding the highest quality, such as in pharmaceutical development, trace metal analysis by ICP-MS is non-negotiable. By integrating these techniques, researchers and scientists can ensure their synthesized material meets the stringent purity requirements demanded by modern science.
References
-
Title: HPLC Methods for analysis of Benzenesulfonic acid. Source: HELIX Chromatography. URL: [Link]
-
Title: HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Source: HELIX Chromatography. URL: [Link]
-
Title: Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column. Source: SIELC Technologies. URL: [Link]
-
Title: NMR | Fluorine Spectroscopy. Source: Oxford Instruments. URL: [Link]
-
Title: Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. Source: ResearchGate. URL: [Link]
-
Title: The Purity of Sulfanilic Acid. Source: Journal of the AOAC. URL: [Link]
-
Title: Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Source: PubMed. URL: [Link]
-
Title: HPLC Separation of Benzenesulfonic and p-Toluenesulfonic Acids on Newcrom BH Column. Source: SIELC Technologies. URL: [Link]
-
Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Source: PMC (PubMed Central). URL: [Link]
-
Title: Trace Element Analysis of Sulfuric Acid Using the Shimadzu ICPE-9820. Source: Shimadzu. URL: [Link]
-
Title: Active Nuclei Fluorine-19 NMR Spectroscopy. Source: Anasazi Instruments. URL: [Link]
-
Title: 19Flourine NMR. Source: University of Ottawa. URL: [Link]
-
Title: Fluorine NMR. Source: University of Wisconsin-Madison. URL: [Link]
-
Title: Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. Source: Shimadzu. URL: [Link]
-
Title: Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Source: Journal of Applied Pharmaceutical Science. URL: [Link]
-
Title: GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Source: Patsnap. URL: [Link]
-
Title: Ultra-Trace Elemental Analysis in High-Purity Sulfuric Acid Using the NexION 5000 ICP-MS. Source: ResearchGate. URL: [Link]
-
Title: 2,4-Difluoro-benzenesulfonic acid. Source: PubChem. URL: [Link]
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Comparative Toxicology of Fluorinated Sulfonic Acids: Chain Length, Persistence, and Biological Impact
[1][2]
Executive Summary
This guide provides a technical analysis of fluorinated sulfonic acids, ranging from the industrial superacid Trifluoromethanesulfonic acid (Triflic acid, C1) to the persistent environmental pollutants Perfluorobutanesulfonic acid (PFBS, C4) , Perfluorohexanesulfonic acid (PFHxS, C6) , and Perfluorooctanesulfonic acid (PFOS, C8) .
While structurally homologous, these compounds exhibit divergent toxicological profiles driven by the Chain Length Hypothesis and Bioaccumulative Kinetics .
-
Key Insight 1: Toxicity generally scales with carbon chain length (C8 > C6 > C4 >> C1) due to increased lipophilicity and PPAR
receptor affinity. -
Key Insight 2 (The Anomaly): PFHxS (C6) defies the half-life trend, exhibiting a longer human elimination half-life (~5–8 years) than the longer-chain PFOS (~3–5 years), necessitating unique regulatory scrutiny.
-
Key Insight 3: Triflic Acid (C1) acts primarily as an acute chemical corrosive hazard. Its physiological anion (triflate) is chemically inert and rapidly excreted, serving as a "negative control" for PFAS-associated chronic toxicity.
Part 1: Chemical Structure & Physicochemical Basis
The toxicity of perfluoroalkyl sulfonic acids (PFSAs) is governed by the stability of the C-F bond and the hydrophobicity of the perfluoroalkyl tail.
Table 1: Physicochemical Comparison
| Compound | Abbr. | Chain Length | Structure | LogKow (Est.) | Primary Hazard Class |
| Trifluoromethanesulfonic Acid | TFMS | C1 | -0.4 (Anion) | Acute: Corrosive / Superacid | |
| Perfluorobutanesulfonic Acid | PFBS | C4 | 2.7 | Chronic: Repro/Developmental | |
| Perfluorohexanesulfonic Acid | PFHxS | C6 | 4.6 | Chronic: Hepatotoxicity / High Persistence | |
| Perfluorooctanesulfonic Acid | PFOS | C8 | 6.3 | Chronic: Multi-system Toxicity (POPs) |
Structural Causality:
-
Acidity: All are strong acids (pKa < 0). At physiological pH (7.4), they exist exclusively as sulfonate anions.
-
Membrane Permeability: The increasing LogKow from C1 to C8 facilitates passive diffusion across the phospholipid bilayer for C6/C8, whereas C1 (Triflate) remains water-soluble and extracellular or rapidly cleared.
Part 2: Toxicokinetics & Bioaccumulation
The most critical differentiator between these homologs is their biological half-life. Toxicity is often a function of internal dose retention rather than acute exposure.
The "PFHxS Anomaly"
While PFBS (C4) is rapidly eliminated, PFHxS (C6) exhibits extreme persistence, likely due to high affinity for serum albumin and renal reabsorption transporters (OATs).
Table 2: Comparative Half-Lives (Serum Elimination)
| Compound | Rat Half-Life (Male/Female) | Human Half-Life (Est.) | Renal Clearance Mechanism |
| Triflate (C1) | < 24 Hours | Hours/Days | Passive Filtration (No reabsorption) |
| PFBS (C4) | ~3.3 h / 1.3 h | ~1 Month | Active Secretion > Reabsorption |
| PFOS (C8) | ~30 Days | 3.4 – 4.8 Years | Strong Protein Binding / Reabsorption |
| PFHxS (C6) | ~16 Days / 2 Days | 5.3 – 8.5 Years | Maximal Reabsorption Efficiency |
Critical Note for Drug Development: If using sulfonate salts in drug formulation (e.g., mesylates vs. triflates), the Triflate (C1) anion is metabolically stable and non-accumulating, making it toxicologically superior to longer-chain fluorinated counter-ions.
Part 3: Mechanistic Pathways (PPAR & ROS)
The chronic toxicity of C4–C8 PFSAs is mediated primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR
Mechanism of Action[3][4]
-
Ligand Binding: The perfluoroalkyl chain mimics fatty acids. C8 (PFOS) fits the PPAR
ligand-binding pocket with high affinity. C4 (PFBS) is a weak agonist. C1 (Triflate) shows negligible activity. -
Transcriptional Disruption: Activation leads to peroxisome proliferation (in rodents), altered lipid metabolism, and mitochondrial dysfunction.
-
Oxidative Stress: Disrupted mitochondrial electron transport generates Reactive Oxygen Species (ROS), leading to hepatocyte apoptosis.
Pathway Visualization
The following diagram illustrates the differential activation pathways.
Figure 1: Mechanistic pathway of PFSA-induced hepatotoxicity. Note the correlation between chain length and PPAR
Part 4: Experimental Protocols
To validate comparative toxicity in a research setting, the following self-validating protocols are recommended.
Protocol A: In Vitro PPAR Reporter Gene Assay
Objective: Quantify the activation potential of C4 vs. C8 sulfonates.
-
Cell System: Use COS-7 or HepG2 cells transiently transfected with:
-
Expression plasmid: Human PPAR
(hPPAR ). -
Reporter plasmid: PPRE-Luc (Luciferase under Peroxisome Proliferator Response Element control).
-
Control plasmid: Renilla luciferase (for normalization of transfection efficiency).
-
-
Seeding: Seed cells at
cells/well in 96-well plates. Allow 24h attachment. -
Exposure:
-
Replace media with serum-free Opti-MEM (to prevent albumin binding of PFAS).
-
Treat with increasing concentrations (1
M – 100 M) of PFBS, PFHxS, and PFOS. -
Positive Control: Wy-14643 (known PPAR
agonist, 50 M). -
Negative Control: DMSO vehicle (0.1%).
-
-
Readout: After 24h, lyse cells and measure Firefly/Renilla luminescence ratio.
-
Validation Criteria: Positive control must induce >5-fold activation over vehicle.
Protocol B: Intracellular ROS Detection (DCFH-DA Assay)
Objective: Compare oxidative stress induction.
-
Reagent: 2',7'-Dichlorofluorescin diacetate (DCFH-DA).
-
Workflow:
-
Treat HepG2 cells with test compounds for 24h.
-
Wash with PBS and incubate with 10
M DCFH-DA for 30 min at 37°C in the dark. -
Wash 3x with PBS to remove extracellular dye.
-
-
Quantification: Measure fluorescence at Ex/Em 485/535 nm.
-
Data Interpretation: ROS generation usually follows the order: PFOS > PFHxS > PFBS > Control .
Part 5: Regulatory & Safety Implications
-
Triflic Acid (C1): Regulated as a Hazardous Substance (Corrosive, Skin Burns) under OSHA/CLP. Not classified as a POP (Persistent Organic Pollutant). Safe for use as a reagent if handled with PPE.
-
PFBS (C4): Considered a "short-chain replacement."[2] However, recent EPA assessments indicate thyroid and kidney toxicity risks, leading to stricter Health Advisory Levels.
-
PFOS (C8) & PFHxS (C6): Listed under the Stockholm Convention (Annex B and A, respectively). Their use is severely restricted or banned globally due to extreme persistence and bioaccumulation.
References
-
United States Environmental Protection Agency (EPA). (2021). Human Health Toxicity Values for Perfluorobutane Sulfonic Acid (PFBS) and Related Compound Potassium Perfluorobutane Sulfonate. [Link]
-
Li, Y., et al. (2017). "Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water."[3][4] Occupational and Environmental Medicine. [Link]
-
Wolf, C.J., et al. (2008). "Activation of Mouse and Human Peroxisome Proliferator-Activated Receptor Alpha by Perfluoroalkyl Acids of Different Functional Groups and Chain Lengths." Toxicological Sciences. [Link][5]
-
European Chemicals Agency (ECHA). (2020). Perfluorohexanesulfonic acid (PFHxS), its salts and PFHxS-related substances - Background document. [Link]
-
National Toxicology Program (NTP). (2019). Toxicokinetics of Perfluorobutane Sulfonate (PFBS), Perfluorohexane-1-Sulphonic Acid (PFHxS), and Perfluorooctane Sulfonic Acid (PFOS) in Rats. [Link]
Sources
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- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
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- 4. Half-lives of PFOS, PFHxS and PFOA after end of exposure to contaminated drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2,5-Difluorobenzenesulfonic Acid: Proper Disposal & Handling Guide
Executive Safety Summary
2,5-Difluorobenzenesulfonic acid is a strong organic acid combining the corrosivity of sulfonic groups with the chemical stability of fluorinated aromatics. Unlike simple mineral acids, its disposal requires a dual-strategy: managing immediate corrosivity (pH < 1) and addressing the environmental persistence of the fluorinated carbon backbone.
Critical Hazards:
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).
-
Reactivity: Reacts violently with strong bases; incompatible with strong oxidizers.
-
Byproduct Risk: Thermal decomposition or improper incineration can release Hydrogen Fluoride (HF) and Sulfur Oxides (
).
Pre-Disposal Assessment & Segregation
Before initiating any disposal procedure, you must characterize the waste stream. This prevents dangerous cross-reactivity in waste drums.
Chemical Compatibility Matrix
| Substance Class | Compatibility | Action/Risk |
| Strong Bases (NaOH, KOH) | Incompatible | Violent exothermic reaction. Neutralize slowly with cooling. |
| Oxidizers (Nitric Acid, Peroxides) | Incompatible | Potential for fire/explosion.[1] Store separately. |
| Hypochlorites (Bleach) | Incompatible | DANGER: Generates Chlorine gas ( |
| Water | Soluble | Exothermic upon dissolution. Add acid to water, never reverse. |
Waste Classification (RCRA Context)
Under US EPA regulations (and global equivalents), this compound typically falls under:
-
Characteristic Waste: D002 (Corrosive).
-
Constituent Flag: Fluorinated Organic. While not always explicitly listed as a P-code, the C-F bonds require incineration facilities equipped with HF scrubbers. Do not dispose of in standard organic solvent streams intended for fuel blending unless approved.
Operational Disposal Protocols
Workflow Decision Tree
The following diagram outlines the decision logic for disposing of this compound.
Caption: Decision matrix for segregating and treating fluorinated sulfonic acid waste based on physical state and concentration.
Protocol A: Solid Waste (Preferred)
Objective: Minimize handling and risk of exothermic splash.
-
Container: Use a dedicated High-Density Polyethylene (HDPE) wide-mouth jar. Do not use metal (corrosion risk).
-
Labeling: Mark clearly as "Hazardous Waste - Corrosive Solid - Fluorinated."
-
Storage: Store in a secondary containment bin away from bases until professional pickup.
Protocol B: Liquid Waste Stabilization (Neutralization)
Objective: To render the waste chemically stable for storage in a central waste drum. Warning: This is not a protocol for drain disposal. Due to the fluorinated nature of the ring, this compound should not be released into municipal water systems even after neutralization, as it contributes to persistent organic loads.
Reagents Required:
-
Sodium Hydroxide (NaOH) 5M or Sodium Carbonate (
) solid. -
pH strips or meter.
-
Ice bath.
Step-by-Step Procedure:
-
Preparation: Place the beaker containing the acid solution into an ice bath. Allow it to cool to <10°C.
-
Dilution: If the waste is concentrated (>20%), dilute by adding the acid to water (never reverse) to reduce viscosity and heat potential.
-
Neutralization:
-
Using NaOH: Add 5M NaOH dropwise with constant stirring. Monitor temperature; do not exceed 40°C.
-
Using Carbonate: Add small amounts of solid
. Caution: This will generate foam. Ensure the vessel has 50% headspace to prevent overflow.
-
-
Verification: Test pH. Aim for a range of 6.0 – 9.0 .
-
Consolidation: Transfer the neutralized solution to the "Aqueous Organic Waste" drum. Ensure the drum is compatible with fluorinated compounds.
Emergency Contingencies
Spill Management
In the event of a benchtop spill:
-
Evacuate & Ventilate: If dust is present, clear the area to avoid inhalation.[2][3]
-
PPE: Wear nitrile gloves (double gloved recommended), lab coat, and goggles.
-
Neutralize: Cover the spill with Sodium Bicarbonate (baking soda) or a commercial acid spill kit. Wait for fizzing to cease.
-
Collect: Scoop the resulting slurry into a hazardous waste bag. Label as "Spill Debris: Fluorinated Acid."
-
Clean: Wash the surface with soap and water; test surface pH to ensure no residue remains.
Scientific Rationale (The "Why")
The Fluorine Factor
While the sulfonic acid group (
-
Incineration Requirement: Standard incineration at
may not fully mineralize the fluorinated fragments. Specialized high-temperature incineration ( ) with alkaline scrubbing is required to capture the resulting Hydrogen Fluoride (HF) gas, preventing atmospheric release [1]. -
Persistence: Aromatic sulfonic acids are generally mobile in water. If discharged to a drain, they resist biodegradation in standard wastewater treatment plants [2].
Exothermic Management
Sulfonic acids are "superacids" relative to carboxylic acids. The heat of neutralization is significant (
References
-
United States Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Treatment, Storage and Disposal.[4] RCRA Regulations regarding incineration of halogenated organics.
-
[Link]
-
-
Sigma-Aldrich. Safety Data Sheet: this compound. (Accessed via Merck/Sigma SDS Repository).
-
American Chemical Society (ACS).Identifying and Evaluating Hazards in Research Laboratories.
-
[Link]
-
Sources
Personal protective equipment for handling 2,5-Difluorobenzenesulfonic acid
Essential Safety and Handling Guide for 2,5-Difluorobenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: A Proactive Approach to Safety
Given the absence of a dedicated SDS, a thorough understanding of the hazards associated with similar compounds is paramount. The primary concerns stem from the acidic nature of the sulfonic acid group and the potential for corrosive effects, which are well-documented for related chemicals.
-
Corrosivity: The Safety Data Sheet for 3,4-Difluorobenzenesulfonyl chloride, a closely related compound, classifies it as causing severe skin burns and eye damage (Category 1B)[1]. It is prudent to assume that this compound, as a strong acid, presents a similar corrosive hazard. Corrosive solids can react with moisture on the skin or in the respiratory tract, leading to chemical burns[2][3].
-
Irritation: The GHS classification for the isomer 2,4-Difluorobenzenesulfonic acid indicates that it causes skin and serious eye irritation[4]. This suggests that even if not severely corrosive, significant irritation is a likely hazard.
-
Inhalation Hazard: Dust from corrosive solids can be inhaled, causing irritation or burns to the respiratory tract[3]. Therefore, minimizing dust generation is a critical control measure.
Based on this analysis, this compound must be handled as a corrosive and irritating substance, demanding strict adherence to the personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Full-coverage lab coat | N95 dust mask or higher, if not in a fume hood |
| Preparing Solutions | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Full-coverage lab coat; consider a chemical-resistant apron | Not required if performed in a certified chemical fume hood |
| Running Reactions | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Full-coverage lab coat | Not required if performed in a certified chemical fume hood |
| Handling Waste | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., nitrile or butyl rubber) | Full-coverage lab coat; chemical-resistant apron | Not required if performed in a certified chemical fume hood |
The Rationale Behind Our PPE Recommendations:
-
Eye and Face Protection: The potential for severe eye damage necessitates the use of both chemical splash goggles and a face shield, especially when handling the solid or preparing solutions[2].
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin burns or irritation[5]. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.
-
Body Protection: A full-coverage lab coat is the minimum requirement. A chemical-resistant apron provides an additional layer of protection against splashes when working with solutions[2].
-
Respiratory Protection: When handling the solid outside of a fume hood, a respirator is necessary to prevent inhalation of corrosive dust[3]. All work with solutions should be conducted in a fume hood to control vapors[2].
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
-
Designated Work Area: All work with this compound should be performed in a designated area, preferably within a certified chemical fume hood[2][3]. Ensure that an eyewash station and safety shower are readily accessible[2].
-
Weighing the Solid: To minimize dust inhalation, weigh the solid compound in a fume hood or a ventilated balance enclosure[3].
-
Preparing Solutions: When preparing solutions, always add the acid to the solvent slowly and with continuous stirring. Never add solvent to the acid, as this can cause a violent exothermic reaction and splashing[2][6].
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as bases and oxidizing agents[7]. The container should be kept tightly closed. Store corrosive materials below eye level[2][3].
In the event of a spill, a prompt and informed response is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary[8][9].
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if the spill is large or in a poorly ventilated area[10][11].
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit[11][12]. For solid spills, gently cover the material to prevent dust from becoming airborne[13].
-
Neutralize: Cautiously neutralize the spill by applying a suitable neutralizing agent, such as sodium bicarbonate or calcium carbonate, working from the outside in[8][9].
-
Clean-Up: Once neutralized, carefully scoop the material into a designated hazardous waste container[9]. Wipe the area with a damp cloth and then wash with soap and water[12][13].
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations[12][13].
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its associated waste is a critical final step in its lifecycle in the laboratory.
-
Waste Segregation: All waste containing this compound, including reaction residues, contaminated materials, and spill cleanup debris, must be collected in a designated, properly labeled, and leak-proof hazardous waste container[13]. Do not mix with other waste streams unless compatibility has been confirmed.
-
Neutralization of Aqueous Waste: For dilute aqueous waste streams, neutralization with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8 may be permissible for disposal down the drain, depending on local regulations. Always check with your institution's Environmental Health and Safety (EHS) department before proceeding.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[13]. Once decontaminated, the container can often be disposed of as regular waste after defacing the label, but confirm this with your EHS department[13].
-
EHS Coordination: All hazardous waste must be disposed of through your institution's EHS department. Follow their specific procedures for waste pickup and disposal[13].
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
References
-
How to Clean Up Acid Spill: Expert Guide & Tips. (2024, December 18). TRADESAFE. [Link]
-
Appendix ACID: Acidic Chemical Spill Response Guide. (2024, May 3). San Jose State University. [Link]
-
Working with Corrosives Guideline. KAUST Health & Safety. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. [Link]
-
2,4-Difluoro-benzenesulfonic acid. (n.d.). PubChem. [Link]
-
Spill Response Procedures. (n.d.). Tennessee State University. [Link]
-
Handling Procedures for Corrosive Materials. (n.d.). University of Toronto. [Link]
-
Corrosive Materials. (n.d.). Princeton University Environmental Health and Safety. [Link]
-
Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. (2021, February 24). EnviroServe. [Link]
-
Safety Data Sheet: Sulfonic acids, petroleum, sodium salts. (n.d.). Chemos GmbH & Co.KG. [Link]
-
MATERIAL SAFETY DATA SHEET: 2,4-Difluorobenzoic acid. (2016, May 26). Australia Pacific LNG. [Link]
-
Sulfonic Acid - Safety Data Sheet. (2017, March 16). ALPHACHEM Limited. [Link]
-
ALKANE SULFONIC ACID HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
SAFETY DATA SHEET: 3,4-Difluorobenzenesulfonyl chloride. (2024, February 17). Fisher Scientific. [Link]
-
3-(2,4-difluorophenyl)benzoic Acid - GHS Data. (2025, October 15). EPA. [Link]
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- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
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- 4. 2,4-Difluoro-benzenesulfonic acid | C6H4F2O3S | CID 15514816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enviroserve.com [enviroserve.com]
- 6. eng.uwo.ca [eng.uwo.ca]
- 7. alphachem.ca [alphachem.ca]
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- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
